molecular formula C15H34N9O8PS B1679767 Phaseolotoxin CAS No. 62249-77-8

Phaseolotoxin

Katalognummer: B1679767
CAS-Nummer: 62249-77-8
Molekulargewicht: 531.5 g/mol
InChI-Schlüssel: QDAOSMKOZCCWLJ-MQLLGTBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phaseolotoxin is an antimetabolite toxin produced by pathovars of the phytopathogenic bacterium Pseudomonas syringae, including P. syringae pv. phaseolicola and P. syringae pv. actinidiae . It is a key virulence factor in plant diseases such as halo blight in beans and bacterial canker in kiwifruit . The toxin's structure consists of a sulphodiaminophosphinyl moiety linked to a tripeptide of ornithine, alanine, and homoarginine, forming [Nδ-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine] . Its primary mechanism of action involves the competitive and reversible inhibition of the enzyme ornithine carbamoyltransferase (OCTase; EC 2.1.3.3) . OCTase is crucial in the arginine biosynthesis pathway, where it catalyzes the conversion of ornithine and carbamoylphosphate to citrulline. Within plant tissues, this compound is hydrolyzed by peptidases into a more stable and potent derivative, Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine (known as octicidine or Psorn), which acts as an irreversible inhibitor of OCTase . This inhibition disrupts nitrogen metabolism, leading to ornithine accumulation and arginine deficiency, which in turn causes the characteristic chlorosis symptoms . Furthermore, this compound inhibits ornithine decarboxylase (ODC; EC 4.1.1.17), a key enzyme in the polyamine biosynthetic pathway, thereby affecting cell proliferation . This compound synthesis is genetically determined by the "Pht cluster," a ~30 kb chromosomal pathogenicity island acquired through horizontal gene transfer, containing genes organized into five transcriptional units . Production is highly thermoregulated, occurring optimally at 18–20°C and being undetectable at 28°C . Its synthesis is also influenced by a complex regulatory network involving global regulators like the OxyR protein, which responds to oxidative stress and positively influences toxin production . Beyond its role in plant pathology, research has revealed that this compound exhibits anti-proliferative activity against mammalian cancer cell lines, including leukemia cells (HL-60, K-562, L1210) and pancreatic cells (RIN-m5F), suggesting its potential as a novel type of inhibitor for therapeutic applications . This product is intended for research purposes only.

Eigenschaften

CAS-Nummer

62249-77-8

Molekularformel

C15H34N9O8PS

Molekulargewicht

531.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoyl]amino]propanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid

InChI

InChI=1S/C15H34N9O8PS/c1-9(12(25)23-11(14(27)28)6-2-3-7-20-15(17)18)22-13(26)10(16)5-4-8-21-33(19,29)24-34(30,31)32/h9-11H,2-8,16H2,1H3,(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)(H,30,31,32)(H4,19,21,24,29)/t9-,10-,11-,33?/m0/s1

InChI-Schlüssel

QDAOSMKOZCCWLJ-MQLLGTBWSA-N

SMILES

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCNP(=O)(N)NS(=O)(=O)O)N

Kanonische SMILES

CC(C(=O)NC(CCCCN=C(N)N)C(=O)O)NC(=O)C(CCCNP(=O)(N)NS(=O)(=O)O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

XAX

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ndelta-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine
phaseolotoxin
phaseotoxin

Herkunft des Produkts

United States

Foundational & Exploratory

The Toxin of Halo Blight: A Technical Guide to the Discovery and Isolation of Phaseolotoxin from Pseudomonas syringae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of phaseolotoxin, a potent phytotoxin produced by various pathovars of Pseudomonas syringae. This compound is a significant virulence factor, contributing to the systemic spread of the pathogen in host plants and causing the characteristic "halo blight" disease.[1] Its unique structure and mechanism of action as an enzyme inhibitor have made it a subject of extensive research. This document details the scientific journey of its discovery, outlines the methodologies for its isolation and purification, presents key quantitative data, and illustrates the intricate regulatory pathways governing its biosynthesis.

Discovery and Structure Elucidation

This compound was first identified in cultures of Pseudomonas syringae pv. phaseolicola, the causative agent of halo blight in beans (Phaseolus vulgaris).[1] Initial structural work by Mitchell in 1976, later revised by Moore et al. in 1984, revealed a complex molecule.[1] this compound is a tripeptide, Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine.[1][2][3] This structure consists of a unique inorganic sulphodiaminophosphinyl moiety linked to the amino acid ornithine, which is then coupled to alanine and homoarginine.[1][4]

In the host plant, this compound can be hydrolyzed by peptidases to form Nδ-(N′sulphodiaminophosphinyl)-l-ornithine, also known as octicidine or Psorn.[1][2][3][5] This truncated form is also biologically active.[4]

Mechanism of Action: A Potent Enzyme Inhibitor

This compound exerts its toxic effects by targeting a crucial enzyme in the arginine biosynthesis pathway: ornithine carbamoyltransferase (OCTase; EC 2.1.3.3).[1][3][6][7] This enzyme catalyzes the conversion of ornithine and carbamoyl phosphate into citrulline.[1][4] this compound acts as a potent and reversible competitive inhibitor of OCTase, likely by binding to the carbamoyl phosphate binding site.[4][8] The in-planta derivative, octicidine, is an irreversible inhibitor of OCTase.[1][3][5]

The inhibition of OCTase leads to an accumulation of ornithine and a depletion of arginine within the plant cells.[1][5] This arginine starvation is believed to be the primary cause of the chlorotic halos characteristic of the disease, resulting from reduced chlorophyll synthesis.[5] this compound has also been shown to inhibit ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.[1][3]

Quantitative Data on this compound Activity and Production

The following tables summarize key quantitative data related to the inhibitory activity of this compound and the influence of environmental factors on its production.

Table 1: Kinetic Parameters of Ornithine Carbamoyltransferase (OCTase) Inhibition by this compound

ParameterValueSubstrateSource
Apparent Ki0.2 µMCarbamoyl phosphate[8]
Apparent K'i10 µMCarbamoyl phosphate[8]
Apparent Ki0.9 µMOrnithine (Noncompetitive)[8]
Association Rate Constant (kon)2.5 x 104 M-1s-1-[8]
Dissociation Rate Constant (koff)5 x 10-3 s-1-[8]

Table 2: Effect of Temperature on this compound Production by P. syringae pv. phaseolicola

Temperature (°C)This compound Yield (µg/L)Source
16912[1]
18Optimal Production[1][9][10]
20.5628[1]
25290[1]
28No Detectable Toxin[1]
30Little to No Detectable Toxin[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

This compound Production in Liquid Culture

A standardized method for producing this compound in the laboratory is crucial for its subsequent isolation and characterization.

Protocol:

  • Inoculation: Inoculate a suitable minimal medium (e.g., MM9) with P. syringae pv. phaseolicola to an initial optical density at 600 nm (OD600) of 0.01.[11]

  • Incubation: Incubate the cultures at 18°C for 72 hours with shaking.[11] Note: Temperature is a critical factor, with optimal production occurring at 18-20°C.[1][9][12] Production is significantly reduced or absent at temperatures above 28°C.[1][9][12]

  • Harvesting: After incubation, centrifuge the cultures at 5,000 x g for 10 minutes to pellet the bacterial cells.[11]

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.[11] The supernatant can then be used for bioassays or further purification.

Bioassay for this compound Activity

The most common method for detecting and quantifying this compound activity is a bioassay based on the inhibition of a sensitive indicator organism, typically Escherichia coli.[4]

Protocol:

  • Indicator Strain Preparation: Prepare a double-layer agar plate using a minimal medium (e.g., MM9) seeded with an indicator strain of E. coli (e.g., JM103).[11]

  • Sample Application: Aseptically place sterile 6 mm Whatman antibiotic assay discs onto the surface of the seeded agar.[11]

  • Toxin Application: Pipette a known volume of the bacterial culture supernatant (obtained from the production protocol) onto each disc.[11]

  • Incubation: Incubate the plates at a suitable temperature for the growth of E. coli (e.g., 37°C) overnight.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the halo is proportional to the concentration of this compound in the sample.

  • Confirmation (Optional but Recommended): To confirm that the inhibition is due to this compound, perform a parallel assay on plates supplemented with arginine or citrulline.[13] The addition of these amino acids should reverse the growth inhibition caused by this compound.

Isolation and Purification of this compound

A multi-step chromatographic process is required to obtain pure this compound from culture supernatants.[4]

Protocol:

  • Charcoal Adsorption Chromatography: Pass the cell-free culture supernatant through a column packed with activated charcoal. This compound will adsorb to the charcoal. Elute the toxin using an appropriate solvent mixture.[4]

  • Ion Exchange Chromatography:

    • Anion Exchange: Load the eluate from the charcoal column onto an anion exchange column (e.g., QAE Sephadex or BioRad A-27).[4] Elute the bound this compound using a salt gradient.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the this compound-containing fractions from the ion exchange step using RP-HPLC.[4] Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

  • Purity Assessment and Confirmation:

    • Analytical HPLC: Assess the purity of the final product using analytical HPLC.

    • Mass Spectrometry (MS): Confirm the identity of the purified compound by determining its molecular weight using mass spectrometry.

    • OCTase Inhibition Assay: Verify the biological activity of the purified this compound by performing an in vitro OCTase inhibition assay.[4]

Biosynthesis and Regulation of this compound

The production of this compound is a complex process involving a large number of genes organized into two main clusters: the Pht cluster and the Pbo cluster.[1][11]

  • The Pht Cluster: This cluster comprises 23 genes organized into five transcriptional units.[11][12] Several genes within this cluster have been functionally characterized, including:

    • argK: Encodes a this compound-insensitive OCTase, providing the bacterium with self-resistance to its own toxin.[1][14]

    • amtA: Encodes an amidinotransferase responsible for the synthesis of homoarginine, a precursor of this compound.[1][15][16]

    • phtU: Encodes an L-amino acid ligase that synthesizes the alanyl-homoarginine dipeptide portion of the toxin.[1]

  • The Pbo Cluster: This cluster consists of 16 genes organized into four transcriptional units and is also essential for this compound biosynthesis.[1][11] It is believed to be involved in the synthesis of a secondary metabolite that may regulate this compound production.[11]

The expression of both the Pht and Pbo gene clusters is tightly regulated, primarily by temperature and a two-component global regulatory system, GacS/GacA.

Visualizing the Regulatory Network and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows described in this guide.

Phaseolotoxin_Biosynthesis_Regulation cluster_environmental_cues Environmental Cues cluster_regulatory_system Regulatory System cluster_gene_clusters Gene Clusters cluster_product Final Product Low Temperature (18-20°C) Low Temperature (18-20°C) GacS GacS Low Temperature (18-20°C)->GacS Activates High Temperature (28°C) High Temperature (28°C) High Temperature (28°C)->GacS Inhibits GacA GacA GacS->GacA Phosphorylates Pht_cluster Pht Cluster Genes GacA->Pht_cluster Activates Transcription Pbo_cluster Pbo Cluster Genes GacA->Pbo_cluster Activates Transcription This compound This compound Pht_cluster->this compound Biosynthesis Pbo_cluster->this compound Biosynthesis/Regulation

Caption: Regulatory pathway of this compound biosynthesis.

Phaseolotoxin_Isolation_Workflow P. syringae Culture (18°C) P. syringae Culture (18°C) Centrifugation Centrifugation P. syringae Culture (18°C)->Centrifugation Cell-free Supernatant Cell-free Supernatant Centrifugation->Cell-free Supernatant Charcoal_Adsorption Charcoal Adsorption Chromatography Cell-free Supernatant->Charcoal_Adsorption Ion_Exchange Ion Exchange Chromatography Charcoal_Adsorption->Ion_Exchange RP_HPLC Reverse-Phase HPLC Ion_Exchange->RP_HPLC Pure this compound Pure this compound RP_HPLC->Pure this compound

Caption: Experimental workflow for this compound isolation.

Phaseolotoxin_Mechanism_of_Action cluster_substrates Substrates Ornithine Ornithine OCTase Ornithine Carbamoyltransferase (OCTase) Ornithine->OCTase Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->OCTase Citulline Citulline OCTase->Citulline Arginine Biosynthesis Citrulline Citrulline This compound This compound This compound->OCTase Inhibits

Caption: Mechanism of action of this compound on OCTase.

References

Phaseolotoxin: A Technical Guide to its Chemical Structure and Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical architecture, biological activity, and experimental evaluation of the phytotoxin Phaseolotoxin.

Introduction

This compound is a non-host-specific phytotoxin produced by several pathovars of Pseudomonas syringae, most notably pv. phaseolicola and pv. actinidiae.[1] It is a significant virulence factor, contributing to the systemic spread of the bacterium in host plants and causing the characteristic "halo blight" in beans and bacterial canker in kiwifruit. The toxin exerts its effect by acting as an antimetabolite, primarily interfering with the biosynthesis of arginine and polyamines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a tripeptide linked to an inorganic sulfodiaminophosphinyl moiety.[2][3] Its systematic name is Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine.[1][4] In planta, this compound is cleaved by peptidases to release the more potent, irreversible inhibitor, octicidine [Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine].[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₃₃N₈O₇PSCalculated
Molecular Weight 516.5 g/mol Calculated
Solubility Data not readily available
Melting Point Data not readily available
Appearance Data not readily available

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of two key enzymes in ornithine metabolism: Ornithine Carbamoyltransferase (OCTase; EC 2.1.3.3) and Ornithine Decarboxylase (ODC; EC 4.1.1.17).[4]

  • Inhibition of Ornithine Carbamoyltransferase (OCTase): this compound acts as a reversible, competitive inhibitor of OCTase with respect to its substrate, carbamoyl phosphate. OCTase is a crucial enzyme in the urea cycle and the biosynthesis of arginine.[2] Inhibition of OCTase leads to an accumulation of ornithine and a depletion of arginine, resulting in chlorosis (yellowing) in plants.

  • Inhibition of Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.

The active form of the toxin in planta, octicidine, is an irreversible inhibitor of OCTase.[4]

Table 2: Quantitative Data on the Biological Activity of this compound

ParameterTargetOrganism/Cell LineValueReference
Ki (app) Ornithine TranscarbamoylaseEscherichia coli W0.2 µM[5]
K'i (app) Ornithine TranscarbamoylaseEscherichia coli W10 µM[5]
Ki (app, noncompetitive with ornithine) Ornithine TranscarbamoylaseEscherichia coli W0.9 µM[5]
Association Rate Constant Ornithine TranscarbamoylaseEscherichia coli W2.5 x 10⁴ M⁻¹s⁻¹[5]
Dissociation Rate Constant Ornithine TranscarbamoylaseEscherichia coli W5 x 10⁻³ s⁻¹[5]

Signaling Pathways

The production of this compound by Pseudomonas syringae is tightly regulated, primarily by temperature. Optimal production occurs at lower temperatures (18-20°C), while it is inhibited at higher temperatures (above 28°C).[2] This thermoregulation is controlled by a complex signaling network, with the GacS/GacA two-component system playing a central role.[6]

GacS_GacA_Pathway Temp Low Temperature (18-20°C) GacS GacS (Sensor Kinase) Temp->GacS activates GacA GacA (Response Regulator) GacS->GacA phosphorylates Pht_genes pht genes (this compound biosynthesis) GacA->Pht_genes activates transcription Pbo_genes pbo genes (this compound biosynthesis) GacA->Pbo_genes activates transcription This compound This compound Pht_genes->this compound Pbo_genes->this compound Repressor Repressor Protein (at 28°C) Repressor->Pht_genes inhibits transcription Repressor->Pbo_genes inhibits transcription

GacS/GacA signaling pathway for this compound biosynthesis.

This compound exerts its toxic effect by inhibiting key enzymes in the arginine and polyamine biosynthesis pathways.

Metabolic_Pathway_Inhibition cluster_arginine Arginine Biosynthesis cluster_polyamine Polyamine Biosynthesis Ornithine Ornithine OCTase Ornithine Carbamoyltransferase (OCTase) Ornithine->OCTase Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->OCTase Citrulline Citrulline OCTase->Citrulline Arginine Arginine Citrulline->Arginine ... Ornithine2 Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine2->ODC Putrescine Putrescine ODC->Putrescine Polyamines Spermidine, Spermine Putrescine->Polyamines ... This compound This compound This compound->OCTase inhibits This compound->ODC inhibits

Inhibition of Arginine and Polyamine Biosynthesis by this compound.

Experimental Protocols

Purification of this compound by HPLC

This protocol outlines the purification of this compound from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC). The procedure involves initial cleanup steps followed by reversed-phase HPLC.

HPLC_Workflow Culture Pseudomonas syringae culture (grown at 18-20°C) Centrifugation Centrifugation to remove cells Culture->Centrifugation Supernatant Cell-free supernatant Centrifugation->Supernatant Charcoal Charcoal Adsorption Chromatography Supernatant->Charcoal Ion_Exchange Anion Exchange Chromatography (e.g., QAE Sephadex) Charcoal->Ion_Exchange RP_HPLC Reversed-Phase HPLC Ion_Exchange->RP_HPLC Fractions Collect Fractions RP_HPLC->Fractions Assay Monitor fractions for activity (OCTase inhibition assay) Fractions->Assay Pure_this compound Pure this compound Assay->Pure_this compound

Workflow for the purification of this compound.

Methodology:

  • Culture Growth: Grow Pseudomonas syringae pv. phaseolicola in a suitable liquid medium at 18-20°C for 48-72 hours to induce this compound production.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Collect the cell-free supernatant.

  • Charcoal Adsorption Chromatography:

    • Add activated charcoal to the supernatant (e.g., 10 g/L) and stir for 1-2 hours at 4°C.

    • Collect the charcoal by filtration and wash with distilled water.

    • Elute the toxin from the charcoal with a solution of 50% ethanol containing 1% ammonia.

    • Concentrate the eluate under vacuum.

  • Anion Exchange Chromatography:

    • Equilibrate a QAE Sephadex column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Load the concentrated eluate onto the column.

    • Wash the column with the equilibration buffer.

    • Elute the bound toxin with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

  • Reversed-Phase HPLC:

    • Further purify the active fractions from the ion-exchange chromatography using a C18 reversed-phase HPLC column.

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

    • Monitor the eluate at 214 nm.

  • Fraction Analysis: Collect fractions and assay for OCTase inhibitory activity to identify the pure this compound.

Ornithine Carbamoyltransferase (OCTase) Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of OCTase. The enzyme activity is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate Solution: 10 mM L-ornithine and 10 mM carbamoyl phosphate in assay buffer.

    • Enzyme Solution: Purified or partially purified OCTase in assay buffer.

    • This compound Solutions: A series of dilutions of purified this compound in assay buffer.

    • Color Reagent: A solution for the colorimetric detection of citrulline (e.g., diacetyl monoxime-thiosemicarbazide reagent).

  • Assay Procedure:

    • In a microplate or microcentrifuge tubes, add 50 µL of assay buffer (for control) or different concentrations of this compound solution.

    • Add 20 µL of the enzyme solution to each well/tube and incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 30 µL of the substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding 100 µL of the color reagent.

    • Heat the mixture at 95-100°C for 5-10 minutes to develop the color.

    • Cool to room temperature and measure the absorbance at the appropriate wavelength (e.g., 530 nm).

  • Data Analysis:

    • Calculate the percentage of OCTase inhibition for each this compound concentration compared to the control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For kinetic analysis (to determine Ki), perform the assay with varying concentrations of both the substrate (carbamoyl phosphate) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Escherichia coli Growth Inhibition Assay

This is a simple and effective bioassay to detect the presence of this compound. The assay is based on the principle that this compound inhibits the growth of E. coli, which can be reversed by the addition of arginine or citrulline.

Methodology:

  • Preparation of Indicator Strain:

    • Grow an arginine-auxotrophic strain of E. coli overnight in a rich medium (e.g., LB broth) at 37°C.

    • Inoculate a fresh tube of minimal medium (e.g., M9 minimal medium) with the overnight culture and grow to an OD₆₀₀ of 0.4-0.6.

  • Agar Plate Preparation:

    • Prepare agar plates with minimal medium.

    • For the reversal plates, supplement the minimal medium agar with L-arginine or L-citrulline (e.g., 1 mM).

  • Assay Procedure:

    • Spread a lawn of the prepared E. coli indicator strain on the surface of the minimal medium agar plates (and the reversal plates).

    • Spot a small volume (e.g., 5-10 µL) of the test sample (e.g., purified this compound, culture supernatant) onto the surface of the agar.

    • Allow the spots to dry and incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • A clear zone of growth inhibition around the spot on the minimal medium plate indicates the presence of a toxic substance.

    • If the zone of inhibition is absent or significantly reduced on the plates supplemented with arginine or citrulline, it confirms the presence of this compound.

Conclusion

This compound remains a subject of significant interest for researchers in plant pathology, microbiology, and drug development. Its unique chemical structure and specific mechanism of action as a potent enzyme inhibitor make it a valuable tool for studying metabolic pathways and a potential lead compound for the development of novel therapeutic agents. The detailed technical information and experimental protocols provided in this guide are intended to facilitate further research into this fascinating phytotoxin.

References

Phaseolotoxin mechanism of action on ornithine carbamoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Phaseolotoxin on Ornithine Carbamoyltransferase

Executive Summary

This compound, a phytotoxin produced by Pseudomonas syringae pathovars, is a significant virulence factor responsible for the "halo blight" disease in plants like beans and kiwifruit.[1][2][3] Its primary mechanism of action involves the potent inhibition of ornithine carbamoyltransferase (OCTase), a critical enzyme in the arginine biosynthesis pathway.[4][5][6][7] While this compound itself is a reversible, competitive inhibitor, it is enzymatically hydrolyzed in planta to its more potent form, Nδ-(N'-sulfodiaminophosphinyl)-L-ornithine (also known as octicidine or PSorn).[4][5] Octicidine acts as a slow, tight-binding, and effectively irreversible inhibitor of OCTase.[4][5][8] This inhibition leads to the accumulation of ornithine and a severe deficiency in arginine, which disrupts the urea cycle and ultimately causes the characteristic chlorosis (yellowing) of plant tissues.[4][5][8] The producing bacterium, P. syringae, evades autotoxicity by expressing a this compound-insensitive isozyme of OCTase.[9][10][11][12] This guide provides a detailed examination of the toxin's structure, its enzymatic target, the kinetics and structural basis of inhibition, and the experimental methodologies used to elucidate this mechanism.

Introduction: The Toxin and Its Target

This compound is a non-host-specific tripeptide phytotoxin consisting of ornithine, alanine, and homoarginine, linked to a unique sulfodiaminophosphinyl moiety.[1][3][5] It is produced by pathovars of Pseudomonas syringae, notably pv. phaseolicola and pv. actinidiae.[1][3][5] The toxin's primary target is Ornithine Carbamoyltransferase (OCTase, EC 2.1.3.3), an essential enzyme that catalyzes the condensation of L-ornithine and carbamoyl phosphate to form L-citrulline.[2][5][13] This reaction is a key step in the urea cycle and the biosynthesis of arginine in plants and most other organisms.[2][13] By inhibiting OCTase, this compound disrupts nitrogen metabolism, leading to arginine starvation and the development of disease symptoms.[3][8]

Conversion of this compound to its Active Form: Octicidine

While this compound can inhibit OCTase, its potency is significantly increased upon entering the plant cell. Plant peptidases cleave the alanine and homoarginine residues, releasing the active inhibitor, octicidine [Nδ-(N'-sulfodiaminophosphinyl)-L-ornithine or PSorn].[4][5][14] this compound itself acts as a reversible inhibitor, but octicidine is a much more potent, slow-binding, and effectively irreversible inhibitor of the target enzyme.[4][5] It is the predominant form of the toxin found in infected plant tissues.[5]

G cluster_plant In Planta This compound This compound [Orn-(Ala-hArg)-Sulfodiaminophosphinyl] Octicidine Octicidine (PSorn) [Orn-Sulfodiaminophosphinyl] This compound->Octicidine Plant Peptidases Residues Alanine + Homoarginine Octicidine->Residues

Caption: Enzymatic conversion of this compound to octicidine within plant cells.

Mechanism and Kinetics of OCTase Inhibition

The inhibition of OCTase by this compound and its derivative has been characterized through detailed kinetic studies, primarily using the enzyme from Escherichia coli as a model.

Kinetic Parameters

Studies have shown that this compound exhibits mixed-type inhibition with respect to carbamoyl phosphate and noncompetitive inhibition with respect to ornithine.[15] This suggests that the toxin primarily binds to the carbamoyl phosphate binding site but can also bind to the enzyme-carbamoyl phosphate complex, albeit with much lower affinity.[1][15] The inhibition is characterized by slow association and dissociation rates, a hallmark of tight-binding inhibitors.[1][15]

Table 1: Kinetic Constants for E. coli OCTase Inhibition by this compound

Parameter Value Substrate Inhibition Type Reference
Apparent Ki 0.2 µM Carbamoyl Phosphate Mixed [15][16]
Apparent K'i 10 µM Carbamoyl Phosphate Mixed [15][16]
Apparent Ki 0.9 µM Ornithine Noncompetitive [15]
Association Rate (kon) 2.5 x 104 M-1s-1 - - [15]

| Dissociation Rate (koff) | 5.0 x 10-3 s-1 | - | - |[15] |

Ki represents the dissociation constant for the inhibitor and the free enzyme. K'i represents the dissociation constant for the inhibitor and the enzyme-substrate complex.

Structural Basis of Inhibition

The sulfodiaminophosphinyl moiety of this compound is a structural analog of carbamoyl phosphate, the natural substrate of OCTase.[1] This allows it to act as a competitive inhibitor at the carbamoyl phosphate binding site.[1][15] More potently, octicidine (PSorn) acts as a transition-state analog.[17][18] Its tetrahedral diaminophosphinyl group mimics the geometry of the tetrahedral intermediate formed during the normal enzymatic reaction between ornithine and carbamoyl phosphate.[18] This high structural resemblance allows it to bind with extremely high affinity (picomolar range for E. coli OCTase) to the closed, active conformation of the enzyme, effectively locking it in an inhibited state.[17][18]

G cluster_reaction Normal Reaction cluster_inhibition Inhibition Pathway E OCTase (Enzyme) ES1 ES1 E->ES1 + S1 EI {Enzyme-Inhibitor Complex (Inactive)} E->EI + I (Competitive) S1 Carbamoyl Phosphate (S1) S2 Ornithine (S2) I Octicidine (Inhibitor) P Citrulline + Pi (Products) ES1S2 ES1S2 ES1->ES1S2 + S2 ES1S2->E - Products

Caption: Competitive inhibition of OCTase by octicidine at the active site.

Physiological Consequences and Bacterial Resistance

The potent inhibition of OCTase triggers a cascade of metabolic disruptions within the plant.

G This compound This compound (from P. syringae) Octicidine Octicidine This compound->Octicidine Hydrolysis Inhibition Inhibition Octicidine->Inhibition OCTase Plant OCTase OCTase->Inhibition Ornithine Ornithine Accumulation Inhibition->Ornithine Arginine Arginine Deficiency Inhibition->Arginine Chlorosis Chlorosis (Halo Blight) Arginine->Chlorosis Leads to

Caption: Metabolic cascade from OCTase inhibition to chlorosis symptoms.

Inhibition of OCTase blocks the conversion of ornithine, causing it to accumulate to high levels.[4][8] Simultaneously, the block in the pathway leads to a deficiency in arginine.[4][5] Arginine is a critical amino acid for protein synthesis and nitrogen storage. Its depletion is believed to be the direct cause of reduced chlorophyll synthesis, leading to the characteristic chlorotic halos on infected leaves.[8]

To protect itself, P. syringae pv. phaseolicola synthesizes a second, this compound-insensitive OCTase, often referred to as ROTCase.[5][9][17] This resistant enzyme has a much lower affinity for the toxin, allowing the bacterium to continue synthesizing arginine even while producing this compound.[17]

Table 2: Comparison of Sensitive and Resistant OCTases from P. syringae pv. phaseolicola

Parameter Sensitive OCTase (OCT 1) Insensitive OCTase (OCT 2/ROTCase) Reference
Inhibition by this compound Highly Sensitive Insensitive [12][19]
Apparent Km (Ornithine) 0.7 mM 0.7 mM [19]
Apparent Km (Carbamoyl-P) 0.7 mM 2.8 mM [19]

| Catalytic Rate (kcat) | Normal | Reduced to 1-2% of other OTCases |[17] |

Key Experimental Protocols

The elucidation of this mechanism relies on several key biochemical assays.

Purification of Ornithine Carbamoyltransferase

A common method for purifying OCTase for kinetic studies is affinity chromatography.[15][16]

Protocol Outline:

  • Cell Lysis: Bacterial cells (e.g., E. coli W argR-) are harvested and lysed using methods like sonication or French press in a suitable buffer (e.g., potassium phosphate buffer with protease inhibitors).

  • Centrifugation: The lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.

  • Affinity Chromatography: The extract is loaded onto a column containing a ligand that mimics an OCTase substrate, such as Nδ-(phosphonoacetyl)-L-ornithine (PALO) coupled to a resin support.[15]

  • Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The bound OCTase is eluted by competing it off the column with one of its natural substrates, typically carbamoyl phosphate or ornithine, in the buffer.

  • Purity Check: The purity of the eluted enzyme is assessed using SDS-PAGE.[15]

OCTase Activity Assay

The activity of OCTase is typically measured by quantifying the production of citrulline over time.

Protocol Outline:

  • Reaction Mixture: A reaction mixture is prepared in a buffer (e.g., Tris-HCl, pH 8.0) containing known concentrations of the substrates, L-ornithine and carbamoyl phosphate. The inhibitor (this compound) is added at various concentrations for inhibition studies.

  • Enzyme Addition: The reaction is initiated by adding a small amount of purified OCTase.

  • Incubation: The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).

  • Reaction Quenching: The reaction is stopped, typically by adding a strong acid like perchloric acid.

  • Citrulline Quantification: The amount of citrulline produced is determined colorimetrically. A common method involves reaction with diacetyl monoxime under acidic conditions, which produces a colored product that can be measured spectrophotometrically (e.g., at 490 nm).

  • Data Analysis: Enzyme activity is calculated from the rate of citrulline formation. For inhibition studies, kinetic parameters (Ki, K'i) are determined by plotting reaction rates against substrate and inhibitor concentrations (e.g., using Lineweaver-Burk or Dixon plots).

G Start Prepare Reaction Mix (Buffer, Ornithine, Carbamoyl-P, Inhibitor) Step1 Initiate with OCTase Start->Step1 Step2 Incubate (Fixed Time, Temp) Step1->Step2 Step3 Stop Reaction (e.g., Add Acid) Step2->Step3 Step4 Quantify Citrulline (Colorimetric Assay) Step3->Step4 End Calculate Activity & Kinetic Parameters Step4->End

Caption: General experimental workflow for an OCTase activity and inhibition assay.

Conclusion and Future Directions

The mechanism of action of this compound on ornithine carbamoyltransferase is a well-characterized example of potent, targeted enzyme inhibition by a bacterial phytotoxin. The conversion of a reversible pro-toxin into an irreversible, transition-state analog inhibitor represents a sophisticated virulence strategy. Understanding this mechanism in molecular detail provides valuable insights for researchers in plant pathology, enzymology, and biochemistry. For drug development professionals, the high specificity and potency of octicidine as a transition-state inhibitor of OCTase could serve as a model for the design of novel inhibitors for other critical enzymes in metabolic pathways, potentially leading to new therapeutic agents or herbicides.

References

Temperature-Dependent Regulation of Phaseolotoxin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phaseolotoxin, a potent phytotoxin produced by Pseudomonas syringae pv. phaseolicola, plays a critical role in the pathogenesis of halo blight disease in beans. Its biosynthesis is uniquely and stringently controlled by ambient temperature, with optimal production occurring at low temperatures (18-20°C) and complete repression at temperatures above 28°C. This regulation is orchestrated by a complex network involving dedicated gene clusters, global regulatory systems, and a core mechanism of temperature-sensitive transcriptional repression. This technical guide provides an in-depth examination of the molecular underpinnings of this phenomenon, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate regulatory pathways. This document is intended for researchers, scientists, and drug development professionals interested in bacterial pathogenesis, natural product biosynthesis, and temperature-sensing mechanisms in microorganisms.

Introduction

Pseudomonas syringae pv. phaseolicola is the causative agent of halo blight disease, which manifests as water-soaked lesions on bean plants surrounded by a distinct chlorotic halo.[1][2] This halo is the direct result of the action of this compound, a non-host-specific, antimetabolite toxin.[3][4] The toxin's structure consists of an inorganic Nδ-N'-sulfodiaminophosphinyl moiety linked to an L-ornithyl-alanyl-homoarginine tripeptide.[5][6] Its primary mode of action is the inhibition of ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine biosynthesis pathway.[2][7][8] By blocking this enzyme, the toxin deprives the plant host of arginine, leading to the characteristic chlorosis.

A fascinating aspect of this compound's biology is its strict thermoregulation. The toxin is robustly produced at temperatures between 18°C and 20°C, but its synthesis is undetectable at 28°C, which is otherwise the optimal growth temperature for the bacterium.[5][6][9] This suggests a sophisticated genetic switch that responds to environmental temperature cues. Understanding this switch is crucial for comprehending the bacterium's virulence strategy and may offer novel targets for disease control.

Genetic Architecture of this compound Biosynthesis

The genetic blueprint for this compound production is primarily encoded within two large, chromosomally located gene clusters: the Pht cluster and the Pbo cluster.

  • The Pht Cluster : This ~30 kb region is considered the core this compound cluster and contains 23 genes organized into five distinct transcriptional units.[2][3][7][10] These include two monocistronic units (argK and phtL) and three polycistronic operons (phtA, phtD, and phtM).[2][10] The argK gene is of particular importance as it encodes a this compound-resistant OCTase (ROCT), which grants the bacterium immunity to its own toxin.[3][7] The expression of most genes within the Pht cluster is strongly induced at 18°C and repressed at 28°C.[3]

  • The Pbo Cluster : A second genomic island, the Pbo cluster, is also essential for this compound biosynthesis.[5][6] This cluster spans approximately 20 kb and contains 16 genes arranged in four transcriptional units.[5][6] Like the Pht cluster, the majority of the pbo genes are thermoregulated, showing high expression at 18°C and negligible expression at 28°C.[5][6] The Pbo cluster encodes enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), suggesting its role in synthesizing components of the toxin.

The Core Mechanism: Temperature-Dependent Negative Regulation

The prevailing model for the temperature-dependent control of this compound biosynthesis involves a negative regulatory mechanism. It is proposed that a repressor protein is active at higher temperatures (28°C), binding to specific DNA sequences in the promoter regions of biosynthesis genes and blocking transcription.[3][7][8] When the temperature shifts down to a permissive level (18°C), this repressor is either inactivated or its expression is reduced, leading to the de-repression of the Pht and Pbo clusters and subsequent toxin production.[3][7]

Key elements of this core mechanism include:

  • Thermoregulatory Repressor Region (TRR) : A specific DNA sequence has been identified that contains binding sites for a protein found in much higher quantities in cells grown at 28°C compared to 18°C.[3][4] This protein is the putative temperature-sensitive repressor. The TRR contains a core motif of G/C AAAG and is believed to be the primary docking site for the repressor to exert its negative control.[3][4]

  • Autoregulation by the phtABC Operon : The genes phtABC, part of the phtA operon, play a crucial role in their own repression at 28°C.[7][9] Experimental evidence shows that mutations in these genes lead to a loss of repression at the non-permissive temperature.[7][9] This suggests a feedback loop where the products of phtABC are somehow involved in maintaining the repressed state at 28°C.[7][9][11]

Core_Negative_Regulatory_Loop cluster_temp Temperature Signal High_Temp High Temperature (≥28°C) Repressor Repressor Protein High_Temp->Repressor Activates / Stabilizes Low_Temp Low Temperature (18-20°C) Low_Temp->Repressor Inactivates / Destabilizes pht_genes Pht / Pbo Gene Clusters Repressor->pht_genes Binds TRR & Represses Toxin This compound Biosynthesis pht_genes->Toxin Transcription & Translation

Figure 1: The core negative feedback loop controlling this compound synthesis.

Hierarchical and Global Regulatory Networks

Beyond the core repressor model, this compound biosynthesis is integrated into broader cellular regulatory networks, ensuring its production is coordinated with other physiological processes.

  • The GacS/GacA Two-Component System : This global regulatory system acts as a master switch controlling a wide array of virulence factors in many pathogenic bacteria.[12][13][14] In P. syringae pv. phaseolicola, the GacS/GacA system is essential for this compound production.[1][5] It is believed to exert its control by positively regulating the expression of the Pht and Pbo gene clusters, acting upstream of the temperature-specific repressor system.[5][6]

  • Specific Regulators (PhtL) : Finer control is exerted by proteins encoded within the biosynthesis clusters themselves. The product of the phtL gene, for instance, has been shown to be involved in the regulation of the phtM operon, demonstrating a layer of internal control within the Pht cluster.[2][3][10]

  • Other Influencing Factors : Additional signals can modulate this compound synthesis. Oxidative stress has been shown to affect the expression of biosynthesis genes, sometimes overriding the temperature signal.[3] Furthermore, the Integration Host Factor (IHF), a DNA-binding protein, is also implicated in the regulation, potentially by altering DNA architecture to facilitate or inhibit transcription.[4]

Global_Regulatory_Pathway Signals Environmental Signals (Low Temperature, Plant Cues) Gac GacS/GacA Two-Component System Signals->Gac Repressor Repressor System (Inactive at 18°C) Signals->Repressor Inactivates Pht Pht Cluster Expression Gac->Pht + Pbo Pbo Cluster Expression Gac->Pbo + Repressor->Pht - Repressor->Pbo - Toxin This compound Biosynthesis Pht->Toxin Pbo->Toxin

Figure 2: Global regulatory network for this compound biosynthesis.

Quantitative Analysis of Temperature Effects

The effect of temperature on this compound biosynthesis is dramatic and can be quantified at both the metabolite and transcript levels.

Table 1: this compound Production in P. syringae pv. phaseolicola Cultures at Different Temperatures

Temperature (°C) This compound Yield (µg/L) Reference
16 912 [3][4]
18-20 Optimal (not quantified in µg/L) [5][8][9]
20.5 628 [3][4]
25 290 [3][4]

| 28 | Not Detectable |[3][4][7][8] |

Table 2: Relative Expression of Biosynthesis Genes at Permissive (18°C) and Non-Permissive (28°C) Temperatures

Gene/Operon Expression at 18°C Expression at 28°C Method Reference
phtA operon High Undetectable / Basal RT-PCR, uidA fusion [7][11]
phtD operon High Undetectable / Basal RT-PCR, uidA fusion [7][11]
phtM operon High Undetectable / Basal RT-PCR [7]
argK High Undetectable / Basal RT-PCR [3]

| pbo operons | High | Undetectable / Basal | RT-PCR |[3][5] |

Key Experimental Protocols

The study of thermoregulation in this compound biosynthesis relies on a set of core molecular biology techniques. Detailed methodologies for key experiments are provided below.

Protocol 6.1: Quantification of this compound using E. coli Growth Inhibition Assay

This bioassay leverages the sensitivity of E. coli to this compound's inhibitory effect on arginine biosynthesis.

  • Culture Preparation : Grow P. syringae pv. phaseolicola strains (wild-type, mutants, etc.) in M9 minimal medium at both 18°C and 28°C with shaking for 48-72 hours.[15]

  • Supernatant Collection : Pellet the bacterial cells by centrifugation (e.g., 4000 rpm for 15 min at 4°C).[15]

  • Sterilization : Collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter to remove any remaining bacterial cells.[15]

  • Indicator Strain Plating : Prepare M9 minimal medium agar plates. Seed the plates with a lawn of an arginine-auxotrophic E. coli strain (e.g., JM103).[15]

  • Assay : Aseptically place sterile 6 mm paper discs onto the E. coli lawn. Apply a defined volume (e.g., 100 µL) of the sterilized supernatant to each disc.[15] As a control, use plates supplemented with arginine to confirm that any growth inhibition is due to this compound.[15]

  • Incubation and Measurement : Incubate the plates at 37°C for 24 hours. The production of this compound is indicated by a clear zone of growth inhibition around the paper disc. The diameter of this zone is proportional to the amount of toxin produced.

Protocol 6.2: Analysis of Gene Expression via Reverse Transcription-PCR (RT-PCR)

This protocol allows for the qualitative or semi-quantitative assessment of gene transcript levels.

  • Bacterial Culture and RNA Isolation : Grow P. syringae pv. phaseolicola in a suitable medium to mid-log phase at 18°C and 28°C. Harvest cells by centrifugation.

  • Total RNA Extraction : Extract total RNA from the cell pellets using a standard method, such as the TRIzol Reagent, following the manufacturer's instructions.[15]

  • DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.[15]

  • RNA Quantification and Quality Check : Determine the concentration and purity of the RNA using a spectrophotometer.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and gene-specific or random primers.

  • PCR Amplification : Use the synthesized cDNA as a template for a standard PCR reaction with primers specific to the target genes (e.g., phtA, pboA) and a constitutively expressed housekeeping gene as a control.

  • Analysis : Analyze the PCR products by agarose gel electrophoresis. The presence and intensity of a band corresponding to the target gene indicate its expression level under the tested condition.[7][11]

Experimental_Workflow Start Start Culture Culture P. syringae (18°C vs 28°C) Start->Culture Harvest Harvest Cells & Extract Total RNA Culture->Harvest DNase DNase Treatment Harvest->DNase cDNA Reverse Transcription (RNA -> cDNA) DNase->cDNA PCR PCR with Gene-Specific Primers cDNA->PCR Gel Agarose Gel Electrophoresis PCR->Gel Analyze Analyze Band Intensity (Expression Level) Gel->Analyze End End Analyze->End

Figure 3: Experimental workflow for analyzing temperature-dependent gene expression via RT-PCR.

Protocol 6.3: Promoter Activity Analysis using uidA (GUS) Reporter Fusions

This method provides a quantitative measure of promoter strength under different conditions.

  • Construct Creation : Clone the promoter region of a target gene (e.g., the promoter of the phtA operon) into a promoterless reporter vector containing the uidA gene, which encodes β-glucuronidase (GUS).

  • Bacterial Transformation : Introduce the resulting plasmid construct into the desired P. syringae pv. phaseolicola strains (e.g., wild-type and regulatory mutants).

  • Culture and Lysis : Grow the transformed bacteria under the desired temperature conditions (18°C and 28°C). Harvest and lyse the cells to release the cellular contents, including the GUS enzyme.

  • GUS Assay : Add a substrate for the GUS enzyme, such as 4-methylumbelliferyl β-D-glucuronide (MUG), to the cell lysate. The GUS enzyme will cleave MUG, producing a fluorescent product.

  • Quantification : Measure the fluorescence over time using a fluorometer. The rate of fluorescence production is directly proportional to the activity of the promoter, which can be normalized to the total protein concentration of the lysate.[7][11]

Conclusion and Future Directions

The temperature-dependent regulation of this compound biosynthesis is a highly sophisticated and multi-layered process. It relies on a core negative regulatory mechanism likely involving a temperature-sensitive repressor protein, which is integrated with global control systems like GacS/GacA. The entire genetic framework is encoded in at least two large, thermoregulated gene clusters, Pht and Pbo.

Despite significant progress, several key questions remain:

  • What is the molecular identity of the putative repressor protein that binds to the TRR?

  • How is the temperature signal initially sensed by the bacterium and transduced to the repressor system?

  • What is the precise interplay and division of labor between the Pht and Pbo clusters in synthesizing the final toxin molecule?

Answering these questions will not only illuminate a fascinating aspect of bacterial environmental adaptation but could also provide novel strategies for controlling halo blight disease. For drug development professionals, understanding how to manipulate these temperature-sensitive virulence pathways could lead to the design of anti-virulence compounds that disarm the pathogen without necessarily killing it, potentially reducing the selective pressure for resistance.

References

The Genetic Underpinnings of Phaseolotoxin Production in Pseudomonas syringae pv. phaseolicola: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas syringae pv. phaseolicola is the causative agent of halo blight disease in beans (Phaseolus vulgaris), a significant agricultural pathogen. A key virulence factor in this bacterium is the production of phaseolotoxin, a non-host-specific phytotoxin that induces chlorosis in infected plants.[1][2] this compound is an ornithine carbamoyltransferase (OCTase) inhibitor, disrupting the arginine biosynthesis pathway in the host plant.[2][3] The biosynthesis of this complex molecule is a tightly regulated process, encoded by a sophisticated genetic architecture. This technical guide provides an in-depth exploration of the genetic basis of this compound production, focusing on the core gene clusters, their regulation, and the experimental methodologies used to elucidate these systems.

Core Genetic Determinants: The Pht and Pbo Clusters

The genetic foundation of this compound biosynthesis resides primarily within two distinct gene clusters: the Pht (this compound) cluster , also known as the argK-tox cluster , and the Pbo (this compound biosynthesis operon) cluster .[1][4] Evidence suggests that both clusters were acquired by P. syringae pv. phaseolicola through horizontal gene transfer events.[1][2][5]

The Pht ("argK-tox") Cluster

The Pht cluster is a genomic island of approximately 30.2 kb containing 23 genes directly implicated in this compound biosynthesis, regulation, and self-immunity.[1][2][6] This cluster is organized into five transcriptional units: two monocistronic operons (argK and phtL) and three polycistronic operons (phtA, phtD, and phtM).[2][5][6] The G+C content of the Pht cluster (51.9%) is notably lower than that of the P. syringae pv. phaseolicola chromosome (58%), further supporting its origin via horizontal gene transfer.[1]

The Pbo Cluster

A second genomic island, the Pbo cluster, spanning approximately 19.9 kb and containing 16 genes, is also required for this compound production.[1][4] This cluster is organized into four transcriptional units, including one monocistronic and three polycistronic operons.[4] The Pbo cluster contains genes encoding non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) domains, suggesting its role in the synthesis of the tripeptide backbone of this compound.[4]

Quantitative Data on this compound Biosynthesis Gene Clusters

The following tables summarize the known and predicted functions of the genes within the Pht and Pbo clusters.

Table 1: Genes of the Pht ("argK-tox") Cluster [2]

GeneProtein Product (Predicted/Known)Function
argKThis compound-resistant ornithine carbamoyltransferase (ROCT)Provides immunity to this compound by functioning in the presence of the toxin.
phtAABC transporter-related proteinPotentially involved in the transport of this compound or its intermediates.
phtBHypothetical proteinUnknown function in this compound biosynthesis.
phtCHypothetical proteinUnknown function in this compound biosynthesis.
phtDAcyl-CoA dehydrogenase-like proteinPotentially involved in the modification of fatty acid precursors.
phtEAminotransferase-like proteinMay be involved in the synthesis of amino acid precursors of this compound.
phtFHypothetical proteinUnknown function in this compound biosynthesis.
phtGHypothetical proteinUnknown function in this compound biosynthesis.
phtHHypothetical proteinUnknown function in this compound biosynthesis.
phtIHypothetical proteinUnknown function in this compound biosynthesis.
phtJHypothetical proteinUnknown function in this compound biosynthesis.
phtKHypothetical proteinUnknown function in this compound biosynthesis.
phtLRegulatory proteinPositively influences the expression of the phtM operon.[1]
phtMPeptide synthetase-like proteinPotentially involved in the non-ribosomal synthesis of the this compound peptide backbone.
phtNHypothetical proteinUnknown function in this compound biosynthesis.
phtOHypothetical proteinUnknown function in this compound biosynthesis.
phtPHypothetical proteinUnknown function in this compound biosynthesis.
phtQATP-grasp family peptide ligaseInvolved in the ligation of components during this compound assembly.[4]
phtRHypothetical proteinUnknown function in this compound biosynthesis.
phtSHypothetical proteinUnknown function in this compound biosynthesis.
phtTHypothetical proteinUnknown function in this compound biosynthesis.
phtUATP-grasp family peptide ligaseInvolved in the ligation of components during this compound assembly.[4]
phtVHypothetical proteinUnknown function in this compound biosynthesis.
amtAL-arginine:lysine amidinotransferaseInvolved in the synthesis of homoarginine, a component of this compound.[4]
desIFatty acid desaturaseMay be involved in temperature perception and regulation of this compound synthesis.

Table 2: Genes of the Pbo Cluster

GeneProtein Product (Predicted/Known)Function
pboANon-ribosomal peptide synthetase (NRPS)Likely involved in the synthesis of the this compound tripeptide.
pboBPolyketide synthase (PKS)-like proteinPotentially involved in the synthesis or modification of this compound precursors.
pboCHypothetical proteinUnknown function in this compound biosynthesis.
pboDHypothetical proteinUnknown function in this compound biosynthesis.
pboEHypothetical proteinUnknown function in this compound biosynthesis.
pboFHypothetical proteinUnknown function in this compound biosynthesis.
pboGHypothetical proteinUnknown function in this compound biosynthesis.
pboHHypothetical proteinUnknown function in this compound biosynthesis.
pboIHypothetical proteinUnknown function in this compound biosynthesis.
pboJHypothetical proteinUnknown function in this compound biosynthesis.
pboKThioesterase-like proteinMay be involved in the release of the synthesized peptide from the NRPS complex.
pboLHypothetical proteinUnknown function in this compound biosynthesis.
pboMHypothetical proteinUnknown function in this compound biosynthesis.
pboNHypothetical proteinUnknown function in this compound biosynthesis.
pboOAcyl-CoA synthetase-like proteinPotentially involved in the activation of precursors for biosynthesis.
pboPHypothetical proteinUnknown function in this compound biosynthesis.

Regulation of this compound Production

The synthesis of this compound is a highly regulated process, with temperature being a critical environmental cue. Optimal production occurs at lower temperatures (18-20°C), while it is significantly repressed at higher temperatures (above 28°C).[1][7][8] This thermoregulation occurs at the transcriptional level, affecting the expression of genes within both the Pht and Pbo clusters.[1][2]

A key regulatory network controlling this compound production is the GacS/GacA two-component system .[2][9] The sensor kinase, GacS, is thought to perceive environmental signals, including temperature, and subsequently phosphorylates the response regulator, GacA. Phosphorylated GacA then acts as a transcriptional activator, positively regulating the expression of genes in both the Pht and Pbo clusters.[9]

GacS_GacA_Pathway GacS/GacA Regulatory Pathway for this compound Production cluster_input Environmental Signals cluster_regulation Two-Component System cluster_genes Gene Clusters cluster_output Final Product Temp Low Temperature (18-20°C) GacS GacS (Sensor Kinase) Temp->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates Pht_genes Pht Cluster Genes GacA->Pht_genes Activates Transcription Pbo_genes Pbo Cluster Genes GacA->Pbo_genes Activates Transcription This compound This compound Biosynthesis Pht_genes->this compound Pbo_genes->this compound

GacS/GacA regulatory pathway for this compound production.

Experimental Protocols

The elucidation of the genetic basis of this compound production has relied on a variety of molecular biology techniques. Below are representative protocols for key experiments.

Experimental Protocol 1: Tn5 Transposon Mutagenesis for Identification of Biosynthesis Genes

This protocol outlines the general steps for creating a library of random mutants to identify genes essential for this compound production.

1. Bacterial Strains and Plasmids:

  • Pseudomonas syringae pv. phaseolicola recipient strain.

  • Escherichia coli donor strain carrying a suicide plasmid with the Tn5 transposon (e.g., pGS9).

2. Conjugation:

  • Grow overnight cultures of both the donor and recipient strains in appropriate liquid media.

  • Mix the donor and recipient cultures in a 1:1 ratio.

  • Spot the mixture onto a sterile filter placed on a nutrient agar plate.

  • Incubate the plate at a permissive temperature (e.g., 28°C) for 12-24 hours to allow for conjugation.

3. Selection of Transconjugants:

  • Resuspend the bacterial growth from the filter in a saline solution.

  • Plate serial dilutions of the suspension onto a selective medium containing an antibiotic to which the Tn5 transposon confers resistance (e.g., kanamycin) and an antibiotic to which the donor strain is susceptible but the recipient is resistant, to counter-select the donor.

  • Incubate the plates until colonies of transconjugants appear.

4. Screening for this compound-Deficient Mutants:

  • Patch individual transconjugant colonies onto a minimal medium agar plate.

  • After incubation at a temperature permissive for this compound production (18-20°C), overlay the plates with a lawn of a this compound-sensitive indicator bacterium (e.g., E. coli).

  • Incubate the plates and screen for colonies that no longer produce a zone of inhibition, indicating a loss of this compound production.

5. Identification of the Mutated Gene:

  • Extract genomic DNA from the this compound-deficient mutants.

  • Use techniques such as inverse PCR or plasmid rescue to isolate the DNA flanking the Tn5 insertion site.

  • Sequence the flanking DNA and perform a BLAST search against the P. syringae pv. phaseolicola genome to identify the disrupted gene.

Experimental Protocol 2: Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol describes how to quantify the expression levels of this compound biosynthesis genes under different conditions (e.g., varying temperatures).

1. RNA Extraction:

  • Grow P. syringae pv. phaseolicola cultures under the desired conditions (e.g., 18°C and 28°C) to the mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation.

  • Immediately lyse the cells and extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Quantify the extracted RNA and assess its integrity.

  • Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

3. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mixture containing cDNA, gene-specific forward and reverse primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR cycler.

  • The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene to account for variations in RNA input and reverse transcription efficiency.

  • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Experimental Workflow and Logical Relationships

The investigation of the genetic basis of this compound production typically follows a logical workflow, starting from the identification of genes to the characterization of their function and regulation.

Experimental_Workflow Experimental Workflow for this compound Genetic Analysis cluster_discovery Gene Discovery cluster_identification Gene Identification & Characterization cluster_expression Gene Expression & Regulation cluster_function Protein Function Mutagenesis Random Mutagenesis (e.g., Tn5) Screening Screen for Tox- Phenotype Mutagenesis->Screening Generates Mutants Gene_ID Identify Mutated Gene (Sequencing) Screening->Gene_ID Identifies Candidates Sequence_Analysis Sequence and Annotate Gene Cluster Gene_ID->Sequence_Analysis Complementation Complementation Analysis Gene_ID->Complementation Confirms Function Expression_Analysis Gene Expression Analysis (RT-qPCR, Microarray) Sequence_Analysis->Expression_Analysis Protein_Expression Protein Overexpression and Purification Sequence_Analysis->Protein_Expression Predicts Function Regulatory_Mutants Create Regulatory Gene Mutants (e.g., gacA-) Expression_Analysis->Regulatory_Mutants Promoter_Analysis Promoter-Reporter Fusions Expression_Analysis->Promoter_Analysis Enzyme_Assays In Vitro Enzyme Assays Protein_Expression->Enzyme_Assays Characterizes Activity

A typical experimental workflow for studying this compound genetics.

Conclusion

The production of this compound by Pseudomonas syringae pv. phaseolicola is a multifaceted process governed by a complex interplay of genes organized into the Pht and Pbo clusters. The expression of these genes is intricately regulated by environmental cues, most notably temperature, through signaling pathways such as the GacS/GacA two-component system. The knowledge gained from studying this system not only enhances our understanding of bacterial pathogenesis but also presents potential targets for the development of novel strategies to control halo blight disease in agriculture. Furthermore, the enzymatic machinery involved in this compound biosynthesis could be a source of novel biocatalysts for applications in synthetic biology and drug development. Continued research into the precise functions of all the genes within these clusters and the intricate details of their regulatory networks will undoubtedly unveil further insights into the fascinating biology of this important plant pathogen.

References

Chlorosis induction mechanism by Phaseolotoxin in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chlorosis Induction Mechanism by Phaseolotoxin in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a non-host-specific phytotoxin produced by pathovars of Pseudomonas syringae, is a primary virulence factor responsible for the characteristic "halo blight" disease in plants such as beans (Phaseolus vulgaris) and kiwi fruit. The toxin induces systemic chlorosis by potently inhibiting a key enzyme in the arginine biosynthesis pathway. This guide provides a detailed examination of the molecular mechanism of this compound action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and illustrates the core biochemical and regulatory pathways involved.

Introduction to this compound

This compound is a linear tripeptide, Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine, synthesized non-ribosomally by Pseudomonas syringae pv. phaseolicola and pv. actinidiae.[1][2][3] Its production is notably thermoregulated, occurring optimally at lower temperatures (18-20°C) and being suppressed at warmer temperatures (above 28°C).[4][5][6][7] While not essential for pathogenicity, the toxin significantly enhances bacterial virulence, contributing to the systemic spread of the pathogen and the development of pronounced chlorotic haloes around infection sites.[1][6]

The Core Mechanism of Chlorosis Induction

The induction of chlorosis by this compound is a multi-step process involving enzymatic activation of the toxin and targeted disruption of amino acid metabolism, which ultimately leads to a failure in chlorophyll synthesis.

Uptake and Activation: From Pro-toxin to Active Inhibitor

This compound is secreted by the bacterium as an inactive pro-toxin.[1] Once transported into the plant cells, it is hydrolyzed by endogenous plant peptidases. These enzymes cleave off the terminal alanine and homoarginine residues, releasing the active form of the toxin, Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine , also known as octicidine or Psorn.[1][8][9][10] This enzymatic conversion is crucial, as octicidine is a far more potent and irreversible inhibitor than its tripeptide precursor.[1][9]

Primary Target: Inhibition of Ornithine Carbamoyltransferase (OCTase)

The primary molecular target of octicidine is Ornithine Carbamoyltransferase (OCTase; EC 2.1.3.3), a critical enzyme in the urea cycle and the arginine biosynthetic pathway.[1][4][11] OCTase catalyzes the conversion of L-ornithine and carbamoyl phosphate into L-citrulline.[2]

  • This compound (the pro-toxin) acts as a reversible, competitive inhibitor of OCTase.[1]

  • Octicidine (the active toxin) acts as a potent, irreversible inhibitor of OCTase, effectively shutting down this metabolic step.[1][7][9]

The inhibition is highly specific; at concentrations sufficient to completely inhibit OCTase, this compound shows no significant activity against other related enzymes like glutamine synthetase or aspartate carbamoyltransferase.[12]

Biochemical Consequences: Arginine Starvation

The irreversible inhibition of OCTase by octicidine has two immediate and severe consequences for the plant cell's metabolism:

  • Accumulation of Ornithine: The substrate of OCTase, ornithine, can no longer be converted to citrulline and accumulates to high levels within the cell.[1][7][9] Four hours after toxin application to bean leaves, ornithine concentrations can increase more than twofold.[7]

  • Depletion of Arginine: The blockage of the pathway leads to a severe deficiency in L-citrulline and its downstream product, the essential amino acid L-arginine.[1][13][14] This state of "arginine starvation" is the pivotal point that connects enzyme inhibition to the visible symptom of chlorosis.

Downstream Effects on Chlorophyll Synthesis

Arginine is essential for the synthesis of proteins. The toxin-induced arginine deficiency creates a bottleneck in overall protein accumulation.[15] While general protein synthesis rates may appear unaffected in short-term assays using other amino acids like leucine, the lack of arginine prevents the net accumulation of new proteins required for growth and development.[15][16]

Chlorosis, the yellowing of leaf tissue, is a direct result of reduced chlorophyll synthesis, not chlorophyll degradation.[17] The synthesis of chlorophyll and the assembly of the photosynthetic machinery are highly protein-dependent processes. The arginine starvation limits the production of key enzymes and structural proteins of the chloroplasts, including those required for the chlorophyll biosynthetic pathway itself. This leads to a halt in chlorophyll production, particularly in young, expanding leaves where synthesis rates are highest.[7][17] The chlorotic symptoms can be fully reversed by the external application of arginine or citrulline, confirming that arginine deficiency is the direct cause of the chlorosis.[7][12][13]

Chlorosis_Induction_Mechanism cluster_outside Outside Plant Cell cluster_inside Inside Plant Cell cluster_arginine Arginine Biosynthesis Pathway cluster_downstream Downstream Effects Psp P. syringae This compound This compound (Pro-toxin) Psp->this compound Secretion Peptidases Plant Peptidases This compound->Peptidases Octicidine Octicidine (Active Toxin) OCTase OCTase Octicidine->OCTase Irreversible Inhibition Peptidases->Octicidine Cleavage Ornithine Ornithine Ornithine->OCTase CP Carbamoyl Phosphate CP->OCTase Citrulline Citrulline OCTase->Citrulline Arginine Arginine Citrulline->Arginine ProteinSyn Protein Synthesis (Reduced) Arginine->ProteinSyn Required for ChlorophyllSyn Chlorophyll Synthesis (Inhibited) ProteinSyn->ChlorophyllSyn Required for Chlorosis Chlorosis (Symptom) ChlorophyllSyn->Chlorosis Experimental_Workflow cluster_analysis Biochemical Analyses start Start treatment Plant Treatment (e.g., Leaf Prick Application of this compound) start->treatment incubation Incubation (Controlled Environment) treatment->incubation sampling Tissue Sampling (Lesion and Control Areas) incubation->sampling analysis1 Chlorophyll Quantification sampling->analysis1 analysis2 OCTase Activity Assay sampling->analysis2 analysis3 Amino Acid Analysis (Ornithine, Arginine) sampling->analysis3 data Data Analysis and Comparison to Controls analysis1->data analysis2->data analysis3->data end End data->end Toxin_Regulation cluster_low_temp Low Temperature (18°C) cluster_high_temp High Temperature (28°C) GacS_low GacS (Sensor Kinase) P_low P GacS_low->P_low Autophosphorylation GacA_low GacA (Response Regulator) Genes_low pht / pbo Genes GacA_low->Genes_low Activates Transcription P_low->GacA_low Phosphotransfer Toxin_low This compound Genes_low->Toxin_low Biosynthesis GacS_high GacS GacA_high GacA GacS_high->GacA_high Inactive Repressor Repressor Protein Genes_high pht / pbo Genes Repressor->Genes_high Represses Transcription NoToxin_high No Toxin Genes_high->NoToxin_high

References

Systemic Transport, Accumulation, and Metabolism of Phaseolotoxin in Host Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phaseolotoxin, a non-host-specific phytotoxin produced by Pseudomonas syringae pv. phaseolicola, is a primary virulence factor responsible for the systemic symptoms of halo blight disease in beans (Phaseolus vulgaris) and other plants.[1][2] This technical guide provides an in-depth analysis of the systemic transport, accumulation, and metabolic fate of this compound within host plants. The toxin functions as a protoxin and is transported from the site of infection primarily via the phloem to distal sink tissues.[3][4][5] During transit and upon arrival, it is enzymatically converted by host peptidases into Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine (octicidine), a more potent and irreversible inhibitor of the enzyme ornithine carbamoyltransferase (OCTase).[1][3][6] This guide summarizes key quantitative data, details experimental protocols used to elucidate these processes, and presents diagrams of the critical pathways and workflows involved.

Introduction

Pseudomonas syringae pv. phaseolicola is the causative agent of halo blight, a significant disease affecting bean crops worldwide.[7] The disease is characterized by water-soaked lesions on leaves and pods, often surrounded by a chlorotic "halo".[2][7] These symptoms are a direct result of the action of this compound. While localized chlorosis is a hallmark, the pathogen's ability to induce systemic symptoms, such as chlorosis in newly developing leaves far from the initial infection site, is attributed to the long-distance transport of its toxin.[2][3] Understanding the mechanisms of this compound transport and accumulation is crucial for developing strategies to mitigate its impact and for potential applications in drug development, given its nature as a targeted enzyme inhibitor. This document synthesizes the current knowledge for researchers and scientists in the field.

This compound Metabolism in Planta: Conversion to the Active Toxin

This compound itself is a protoxin, specifically a tripeptide [Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine].[1][5] Upon entry into the plant tissue, it is rapidly metabolized by host plant peptidases.[3][6] These enzymes cleave off the alanine and homoarginine residues, releasing the highly active and stable form of the toxin, Nδ-(N′-sulphodiaminophosphinyl)-L-ornithine, also known as octicidine or PSorn.[1][3][8]

While this compound is a reversible inhibitor of its target enzyme, octicidine is an irreversible inhibitor, making it the primary functional phytotoxin responsible for the observed symptoms.[1][6] The inhibition of ornithine carbamoyltransferase (OCTase) disrupts the urea cycle, leading to an accumulation of ornithine and a deficiency in arginine, which ultimately causes the characteristic chlorosis.[1] The amount of octicidine formed in the plant is sufficient to account for the systemic symptoms observed.[3]

This compound This compound (Protoxin, Reversible Inhibitor) Octicidine Octicidine (PSorn) (Active Toxin, Irreversible Inhibitor) This compound->Octicidine Hydrolysis AminoAcids Alanine + Homoarginine This compound->AminoAcids Cleavage PlantPeptidases Host Plant Peptidases PlantPeptidases->this compound

Diagram 1: Conversion of this compound to its active form, Octicidine, by host plant peptidases.

Systemic Transport Mechanisms

The ability of this compound to induce symptoms in tissues distant from the infection site is a clear indicator of its systemic transport. Research has identified the plant's vascular system as the conduit for this movement.

Primary Transport Route: Phloem

The primary pathway for the long-distance movement of this compound is the phloem.[4] Studies using 35S-labeled this compound have shown that the toxin is actively loaded into the fine veins of leaves and transported throughout the plant.[3] This transport is characteristic of phloem movement, directing substances from source tissues (like mature leaves) to sink tissues. Key evidence for phloem transport includes:

  • Destination Tissues: The toxin preferentially accumulates in apical and lateral buds and root tips, which are strong metabolic sinks.[3]

  • Inhibition of Transport: The movement of the toxin is affected by treatments known to inhibit phloem transport, such as the application of arsenate or exposure to cold temperatures.[3]

  • Directionality: Downward movement of the toxin from leaves into the petiole and stem appears to occur exclusively through the phloem.[4]

Potential Role of Xylem

While phloem is the main route, there is a hypothesis that the xylem may be involved in the upward movement of the toxin.[4] This model suggests a subsequent transfer of the toxin from the phloem to the xylem, where it would then be carried upward in the transpiration stream.[4] This could help explain the rapid and widespread distribution of the toxin to upper, developing leaves.

InfectionSite Infection Site (e.g., Primary Leaf) PhloemLoading Active Loading into Veins InfectionSite->PhloemLoading Phloem Phloem (Sieve Tubes) PhloemLoading->Phloem Xylem Xylem (Vessels) Phloem->Xylem Hypothesized Phloem-to-Xylem Transfer ApicalBuds Systemic Sinks (Apical/Lateral Buds) Phloem->ApicalBuds Upward Transport Roots Systemic Sinks (Root Tips) Phloem->Roots Downward Transport Xylem->ApicalBuds Transpiration Stream Start Start: Healthy Host Plant ApplyToxin 1. Apply 35S-Phaseolotoxin to Primary Leaf Start->ApplyToxin Incubate 2. Incubate Plant (e.g., 24-48 hours) ApplyToxin->Incubate Harvest 3. Harvest, Mount, and Dry Plant Incubate->Harvest Expose 4. Expose Dried Plant to X-ray Film Harvest->Expose Analyze 5. Develop Film & Analyze Autoradiograph Expose->Analyze End End: Visualization of Toxin Transport Pathway Analyze->End

References

Ecological Significance of Phaseolotoxin in Microbial Competition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phaseolotoxin, a potent phytotoxin produced by several pathovars of Pseudomonas syringae, plays a crucial role in the ecological dynamics of microbial communities. As a non-host-specific inhibitor of the essential enzyme ornithine carbamoyltransferase (OCTase), this compound provides a significant competitive advantage to its producer by hindering the growth of susceptible microorganisms in nutrient-limited environments. This technical guide provides a comprehensive overview of the ecological importance of this compound, its mechanism of action, the genetic basis of its production, and its potential as a lead compound for novel drug discovery. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction: The Competitive Edge in Microbial Warfare

In the intricate web of microbial ecosystems, competition for resources is a fundamental driving force. Microorganisms have evolved a diverse arsenal of strategies to outcompete their neighbors, including the production of secondary metabolites with antimicrobial properties. This compound, a tripeptide toxin, is a prime example of such a chemical weapon. Produced by phytopathogenic bacteria like Pseudomonas syringae pv. phaseolicola and pv. actinidiae, it is a key virulence factor in plant diseases such as halo blight of beans and kiwifruit canker[1]. Beyond its role in plant pathogenesis, this compound's potent inhibitory effect on a conserved metabolic enzyme gives its producer a distinct advantage in the competitive microbial landscape.

This guide delves into the multifaceted ecological significance of this compound, offering a technical resource for researchers exploring microbial interactions, natural product discovery, and the development of novel therapeutics.

Mechanism of Action: Targeting a Conserved Metabolic Pathway

This compound exerts its antimicrobial activity by targeting ornithine carbamoyltransferase (OCTase; EC 2.1.3.3), a key enzyme in the arginine biosynthesis pathway[1]. This pathway is highly conserved across a wide range of organisms, including bacteria, fungi, and plants, making this compound a broad-spectrum inhibitor.

The toxin itself, Nδ-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine, is a reversible competitive inhibitor of OCTase[1]. However, in many biological systems, it is hydrolyzed by peptidases to a more potent, irreversible inhibitor known as octicidine [Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine][1]. The inhibition of OCTase leads to an accumulation of ornithine and a depletion of arginine, ultimately causing growth inhibition in susceptible organisms[1].

Inhibition Kinetics

Studies on the inhibition of E. coli ornithine transcarbamoylase by this compound have revealed its potent inhibitory nature. The inhibition is characterized by mixed kinetics with respect to carbamoyl phosphate and is noncompetitive with respect to ornithine.

ParameterValueOrganismReference
Apparent Ki 0.2 µMEscherichia coli W[1][2][3][4]
Apparent K'i 10 µMEscherichia coli W[1][2][3][4]
Apparent Ki (vs. Ornithine) 0.9 µMEscherichia coli W[1][2][3][4]
Association Rate Constant 2.5 x 104 M-1s-1Escherichia coli W[1][2][3][4]
Dissociation Rate Constant 5 x 10-3 s-1Escherichia coli W[1][2][3][4]

Table 1: Inhibition constants of this compound against E. coli Ornithine Transcarbamoyltransferase.

Genetic Basis of this compound Production and Regulation

The biosynthesis of this compound is a complex process governed by two key gene clusters: the Pht cluster and the Pbo cluster . The expression of these genes is tightly regulated by environmental cues, most notably temperature.

The Pht and Pbo Gene Clusters

The Pht cluster is a genomic island of approximately 30 kb that contains the core genes required for this compound biosynthesis. This cluster includes genes responsible for the synthesis of the tripeptide backbone and the sulfodiaminophosphinyl moiety. The Pbo cluster , another genomic island, is also essential for this compound production and is believed to be involved in the synthesis of a secondary metabolite that regulates this compound biosynthesis[5].

Temperature-Dependent Regulation

This compound production is strongly influenced by temperature, with optimal production occurring at lower temperatures (around 18°C) and being significantly repressed at higher temperatures (above 28°C)[5][6]. This thermoregulation is controlled at the transcriptional level, affecting the expression of both the Pht and Pbo gene clusters[5].

The GacS/GacA Two-Component System

The GacS/GacA two-component signal transduction system acts as a global regulator of virulence factors in many Gram-negative bacteria, including the production of this compound in P. syringae. The sensor kinase, GacS, perceives environmental signals and autophosphorylates. The phosphate group is then transferred to the response regulator, GacA, which in turn activates the transcription of the Pht and Pbo gene clusters, leading to this compound synthesis.

GacS_GacA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates GacA_P GacA-P (Active Response Regulator) Pht_Pbo Pht and Pbo Gene Clusters GacA_P->Pht_Pbo Activates Transcription This compound This compound Biosynthesis Pht_Pbo->this compound Signal Environmental Signal (e.g., Low Temperature) Signal->GacS Activates

GacS/GacA signaling pathway for this compound production.

Ecological Significance in Microbial Competition

The production of this compound provides P. syringae with a powerful tool to inhibit the growth of competing microorganisms in its ecological niche. By targeting a fundamental metabolic pathway, this compound can suppress a broad range of bacteria and fungi that require de novo arginine synthesis. This competitive advantage is particularly significant in nutrient-poor environments, such as the phyllosphere (leaf surfaces), where competition for limited resources is intense.

While the antagonistic effects of this compound are well-documented, specific quantitative data on its minimum inhibitory concentrations (MICs) against a wide array of microbial competitors are not extensively available in the literature. The primary method for assessing its activity has been the E. coli growth inhibition bioassay.

Temperature (°C)This compound Production (µg/L)Reference
16912[5]
20.5628[5]
25290[5]
28Not Detectable[5]

Table 2: Temperature-dependent production of this compound by P. syringae pv. phaseolicola.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

This compound Production and Purification

This protocol describes the steps for producing and purifying this compound from P. syringae cultures.

Phaseolotoxin_Purification_Workflow Culture 1. Culture P. syringae (18°C, M9 minimal medium) Centrifuge 2. Centrifugation (Remove bacterial cells) Culture->Centrifuge Charcoal 3. Charcoal Adsorption Chromatography Centrifuge->Charcoal IonExchange 4. Ion Exchange Chromatography (QAE Sephadex) Charcoal->IonExchange HPLC 5. Reverse-Phase HPLC IonExchange->HPLC Assay 6. Monitor Fractions (OCTase Inhibition Assay) HPLC->Assay PureToxin Pure this compound Assay->PureToxin

Workflow for this compound production and purification.

Methodology:

  • Culture: Inoculate P. syringae pv. phaseolicola in M9 minimal medium and incubate at 18°C for 72 hours with shaking[7].

  • Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes to pellet the bacterial cells. Collect the supernatant.

  • Charcoal Adsorption: Apply the supernatant to a charcoal adsorption chromatography column. Elute the bound toxin with an appropriate solvent mixture (e.g., aqueous ethanol)[5].

  • Ion Exchange Chromatography: Further purify the toxin using QAE Sephadex ion-exchange chromatography[5].

  • Reverse-Phase HPLC: Perform final purification using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column[5].

  • Fraction Monitoring: Monitor the fractions for this compound activity using the ornithine carbamoyltransferase (OCTase) inhibition assay described below.

Ornithine Carbamoyltransferase (OCTase) Inhibition Assay

This assay is used to quantify the activity of this compound by measuring its inhibitory effect on OCTase.

Materials:

  • Purified OCTase (e.g., from E. coli)

  • L-ornithine

  • Carbamoyl phosphate

  • Phosphate buffer

  • Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide)

  • This compound-containing samples (or purified this compound)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-ornithine, and carbamoyl phosphate.

  • Pre-incubation: Add the this compound sample to the reaction mixture and pre-incubate for a defined period to allow for inhibitor binding.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified OCTase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Reaction Termination and Color Development: Stop the reaction and add the colorimetric reagent to quantify the amount of citrulline produced.

  • Measurement: Measure the absorbance at the appropriate wavelength to determine the concentration of citrulline.

  • Calculation: Calculate the percentage of OCTase inhibition by comparing the activity in the presence of this compound to a control without the inhibitor.

Microbial Competition Assay

This assay evaluates the competitive advantage conferred by this compound production.

Methodology:

  • Strain Preparation: Grow cultures of the this compound-producing P. syringae strain and a susceptible competitor strain to a defined optical density.

  • Co-inoculation: Mix the two strains at a known ratio (e.g., 1:1) and use this mixture to inoculate a suitable growth medium (e.g., M9 minimal medium).

  • Incubation: Incubate the co-culture under conditions that favor this compound production (18°C).

  • Sampling: At various time points, take samples from the co-culture.

  • Plating and Enumeration: Serially dilute the samples and plate them on selective agar media that allows for the differentiation and enumeration of the two competing strains (e.g., based on antibiotic resistance markers).

  • Data Analysis: Calculate the change in the ratio of the two strains over time to determine the competitive fitness of the this compound producer.

Potential for Drug Development

The unique mode of action of this compound, targeting a conserved and essential enzyme, makes it an attractive scaffold for the development of novel antimicrobial agents. Natural products have historically been a rich source of lead compounds for drug discovery.

This compound as a Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure can be used as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic properties. The tripeptide structure of this compound offers multiple sites for chemical modification to potentially enhance its antimicrobial activity, reduce toxicity to mammalian cells, and improve its drug-like properties.

Future Directions
  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to understand which functional groups are critical for its activity.

  • Analogue Synthesis: Synthesis of novel analogues with improved pharmacological profiles.

  • Targeting Resistant Pathogens: Investigating the efficacy of this compound and its derivatives against multidrug-resistant bacteria.

While specific studies on the chemical modification of this compound for therapeutic purposes are limited in the current literature, the principles of natural product-based drug discovery suggest that it holds significant potential.

Conclusion

This compound is a powerful example of the role of chemical warfare in shaping microbial communities. Its targeted inhibition of a key metabolic enzyme provides a significant ecological advantage to its producers. This in-depth technical guide has provided a comprehensive overview of the current knowledge on this compound, from its mechanism of action and genetic regulation to its broader ecological implications. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to further unravel the complexities of microbial competition and to explore the potential of this fascinating natural product in the development of new therapeutic agents. Further research into the quantitative antimicrobial spectrum of this compound and its potential for chemical modification will undoubtedly open new avenues in both microbial ecology and drug discovery.

References

Methodological & Application

Protocol for Phaseolotoxin Extraction and Purification from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction and purification of phaseolotoxin, a potent phytotoxin produced by the bacterium Pseudomonas syringae pv. phaseolicola. This document outlines the necessary steps from bacterial cultivation to the final purification of the toxin, including methods for quantification and characterization.

Introduction

This compound is a tripeptide phytotoxin that acts as an inhibitor of the enzyme ornithine carbamoyltransferase, a key enzyme in the arginine biosynthesis pathway.[1] Its non-specific inhibitory action makes it a subject of interest for potential applications in drug development and as a biochemical tool. The production of this compound by Pseudomonas syringae pv. phaseolicola is notably dependent on temperature, with optimal synthesis occurring at lower temperatures.[2][3] This protocol is based on established methodologies, including the foundational work by Mitchell (1976), and incorporates chromatographic techniques for high-purity isolation.

I. Production of this compound in Bacterial Culture

This section details the cultivation of Pseudomonas syringae pv. phaseolicola for optimal this compound production.

Materials:

  • Pseudomonas syringae pv. phaseolicola (e.g., strain NPS3121)

  • M9 minimal medium

  • Glycerol or other suitable carbon source

  • Incubator shaker

Protocol:

  • Prepare M9 minimal medium supplemented with a suitable carbon source, such as glycerol.

  • Inoculate the medium with a fresh culture of P. syringae pv. phaseolicola.

  • Incubate the culture at a low temperature, optimally between 18°C and 20°C, with shaking for 48 to 72 hours. Production of this compound is significantly reduced or absent at temperatures of 28°C and above.[2][3]

  • Monitor bacterial growth and toxin production. This compound synthesis typically occurs during the early stationary phase of growth.

II. Extraction and Purification of this compound

The following multi-step protocol describes the extraction of this compound from the bacterial culture supernatant and its subsequent purification.

Step 1: Preparation of Crude Extract
  • Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacterial cells and debris.

Step 2: Charcoal Adsorption Chromatography (Initial Purification)

This step serves to concentrate the this compound and remove many impurities from the culture medium.

Materials:

  • Activated charcoal

  • Aqueous ethanol or acetone solution (e.g., 50% ethanol)

  • Chromatography column or beaker for batch adsorption

Protocol:

  • To the cell-free supernatant, add activated charcoal. The exact amount may need to be optimized, but a common starting point is 10-20 g of charcoal per liter of supernatant.

  • Stir the mixture gently for 1-2 hours at 4°C to allow for the adsorption of this compound onto the charcoal.

  • Separate the charcoal from the supernatant by filtration or centrifugation.

  • Wash the charcoal with distilled water to remove unbound impurities.

  • Elute the this compound from the charcoal using a solution of 50% aqueous ethanol or acetone. Collect the eluate.

  • Evaporate the organic solvent from the eluate under reduced pressure to yield a concentrated aqueous solution of partially purified this compound.

Step 3: Anion-Exchange Chromatography

This step separates molecules based on their net negative charge. This compound, with its phosphosulphamyl group, is anionic at neutral to alkaline pH and will bind to an anion-exchange resin.

Materials:

  • Anion-exchange resin (e.g., Dowex-1 or QAE-Sephadex A-25)[4]

  • Starting buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution buffer (e.g., a linear gradient of 0 to 1 M NaCl in the starting buffer)

  • Chromatography column

Protocol:

  • Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with the starting buffer.

  • Adjust the pH of the concentrated extract from the charcoal adsorption step to match the starting buffer and load it onto the column.

  • Wash the column with several column volumes of the starting buffer to remove any unbound or weakly bound impurities.

  • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

  • Collect fractions and assay each for this compound activity using the E. coli growth inhibition bioassay (described in Section III).

  • Pool the active fractions.

Step 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

RP-HPLC provides high-resolution separation based on the hydrophobicity of the molecules, yielding a highly purified this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • 0.22 µm syringe filters

Protocol:

  • Concentrate the pooled active fractions from the anion-exchange step, if necessary.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%).

  • Inject the sample onto the column.

  • Elute the this compound using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30-40 minutes).

  • Monitor the elution profile at a low wavelength, typically 210-220 nm, where the peptide bonds of this compound absorb light.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical RP-HPLC and determine the concentration.

  • Lyophilize the purified fraction to obtain this compound as a stable powder.

III. Quantification of this compound Activity

The biological activity of this compound during purification is monitored using a bioassay based on its ability to inhibit the growth of a sensitive strain of Escherichia coli.

Materials:

  • Escherichia coli (a strain sensitive to this compound, e.g., K-12)

  • Luria-Bertani (LB) agar plates

  • Sterile paper discs

Protocol:

  • Prepare a lawn of the indicator E. coli strain on an LB agar plate.

  • Apply a known volume of the fraction to be tested onto a sterile paper disc and allow it to dry.

  • Place the paper disc onto the bacterial lawn.

  • Incubate the plate overnight at 37°C.

  • Measure the diameter of the zone of growth inhibition around the disc. The size of the zone is proportional to the concentration of active this compound in the sample.

  • A standard curve can be generated using known concentrations of purified this compound to quantify the activity in unknown samples. One unit of activity can be defined as the amount of toxin that produces a specific zone of inhibition under defined conditions.

IV. Data Presentation: Purification Summary

The efficiency of the purification process is summarized in a purification table. This table tracks the recovery and increase in purity at each step.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant 1000500,0005001001
Charcoal Adsorption 200400,0002,000804
Anion-Exchange 20300,00015,0006030
RP-HPLC 2200,000100,00040200

Note: The values presented in this table are illustrative and will vary depending on the specific culture conditions and purification efficiency.

V. Visualizations

Experimental Workflow for this compound Purification

Phaseolotoxin_Purification_Workflow cluster_production This compound Production cluster_extraction Extraction cluster_purification Purification Culture P. syringae pv. phaseolicola Culture (18-20°C) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Charcoal Charcoal Adsorption Supernatant->Charcoal AnionExchange Anion-Exchange Chromatography Charcoal->AnionExchange RPHPLC Reversed-Phase HPLC AnionExchange->RPHPLC PureToxin Purified this compound RPHPLC->PureToxin

Caption: Workflow for the extraction and purification of this compound.

Thermoregulation of this compound Synthesis

Thermoregulation_Pathway Temp_High High Temperature (≥28°C) Repressor Repressor Protein Active Temp_High->Repressor Induces Temp_Low Low Temperature (18-20°C) GacS GacS (Sensor Kinase) Temp_Low->GacS Activates Pht_Genes pht Gene Cluster Expression Repressor->Pht_Genes Represses No_this compound No this compound Synthesis Repressor->No_this compound GacA GacA (Response Regulator) GacS->GacA Phosphorylates GacA->Pht_Genes Activates This compound This compound Synthesis Pht_Genes->this compound

Caption: Simplified pathway of this compound synthesis thermoregulation.

References

Application Note: HPLC-Based Quantification of Phaseolotoxin in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-PTX001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and quantification of the phytotoxin phaseolotoxin from plant tissues using High-Performance Liquid Chromatography (HPLC). This compound is a virulence factor produced by Pseudomonas syringae pathovars, causing halo blight on beans and other crops.[1] Accurate quantification of this toxin in planta is crucial for disease progression studies, resistance screening, and understanding its role in pathogenesis. The provided methodology covers sample preparation, a proposed HPLC protocol, and data presentation guidelines. While a universally validated method is not extensively documented, this protocol is based on established analytical principles for peptide-like toxins and plant metabolite analysis.

Introduction to this compound

This compound is a non-host-specific, chlorosis-inducing toxin produced by Pseudomonas syringae pv. phaseolicola and P. syringae pv. actinidiae, among others.[1] Its chemical structure is Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine.[2] The toxin acts as an antimetabolite by inhibiting the enzyme ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine biosynthesis pathway.[2][3] This inhibition leads to an accumulation of ornithine and a deficiency of arginine, resulting in the characteristic chlorotic halos on infected plant tissues.[1] In planta, peptidases can cleave this compound to produce octicidine, a more potent and irreversible inhibitor of OCTase, which is often the predominant form of the toxin in infected tissues.[2][4] The production of this compound is temperature-sensitive, with optimal synthesis occurring at cooler temperatures (18-20°C) and being inhibited at temperatures above 28°C.[3][5][6]

Toxin Mechanism of Action

This compound exerts its phytotoxic effects by disrupting amino acid metabolism. The diagram below illustrates the toxin's mechanism of action within a plant cell.

G This compound Mechanism of Action cluster_arginine Arginine Biosynthesis Pathway cluster_toxin Toxin Action cluster_effect Physiological Effect Ornithine Ornithine Carbamoyl_P Carbamoyl Phosphate OCTase Ornithine Carbamoyltransferase (OCTase) Ornithine->OCTase Citrulline Citrulline Carbamoyl_P->OCTase Arginine Arginine Citrulline->Arginine Further Steps OCTase->Citrulline Ornithine_Accum Ornithine Accumulation OCTase->Ornithine_Accum Arginine_Def Arginine Deficiency OCTase->Arginine_Def This compound This compound (in planta) This compound->OCTase Inhibits Chlorosis Chlorosis & Stunted Growth Arginine_Def->Chlorosis

Caption: Diagram of this compound's inhibitory action on the arginine biosynthesis pathway.

Experimental Workflow

The quantification of this compound from plant tissues involves several critical steps, from sample collection to data analysis. The following diagram outlines the complete experimental workflow.

G HPLC Quantification Workflow A 1. Sample Collection (e.g., Infected Bean Leaves) B 2. Homogenization (Liquid N2, Mortar & Pestle) A->B C 3. Toxin Extraction (Methanol/Water Solvent) B->C D 4. Centrifugation (Pellet Cellular Debris) C->D E 5. Supernatant Collection D->E F 6. Optional: SPE Cleanup (C18 Cartridge) E->F G 7. Filtration (0.22 µm Syringe Filter) E->G If SPE is skipped F->G H 8. HPLC Analysis (RP-C18 Column, UV or MS/MS) G->H I 9. Data Processing (Peak Integration) H->I J 10. Quantification (External Standard Curve) I->J

Caption: Experimental workflow for this compound quantification from plant tissue.

Detailed Protocols

Required Materials & Reagents
  • Plant Tissue: Fresh or flash-frozen (-80°C) infected and control plant tissues (e.g., Phaseolus vulgaris leaves).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Acids: Formic acid or Trifluoroacetic acid (TFA), HPLC-grade.

  • Standards: Purified this compound standard (if available). Note: A certified standard is crucial for accurate quantification.

  • Equipment:

    • Mortar and pestle

    • Liquid nitrogen

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • High-speed refrigerated centrifuge

    • Vortex mixer

    • Syringe filters (0.22 µm, PTFE or PVDF)

    • HPLC system with a UV/DAD or MS/MS detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Solid Phase Extraction (SPE) C18 cartridges (optional)

Sample Preparation & Toxin Extraction

This protocol is designed for efficiency and to minimize toxin degradation.

  • Sample Collection: Weigh approximately 100-200 mg of fresh plant tissue. For frozen samples, keep them on dry ice until homogenization to prevent thawing.

  • Homogenization: Place the tissue in a pre-chilled mortar, add liquid nitrogen, and grind to a fine powder with a pestle.

  • Extraction:

    • Transfer the frozen powder to a 2.0 mL microcentrifuge tube.

    • Add 1.0 mL of extraction solvent (80:20 Methanol:Water, v/v).

    • Vortex vigorously for 1 minute.

    • Place on a shaker or rotator at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.

Optional: Solid Phase Extraction (SPE) Cleanup

For complex plant matrices, an SPE cleanup step can reduce interference and improve data quality.

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not let the cartridge run dry.

  • Loading: Load the extracted supernatant (from step 4.2.5) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove highly polar impurities.

  • Elution: Elute the this compound with 2 mL of 80% methanol in water.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an HPLC vial after filtration.

Proposed HPLC Method
  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector:

    • UV/DAD: Monitor at 210 nm. This wavelength is typical for peptide bonds but may have interference.

    • MS/MS: Highly recommended for specificity. Monitor for parent/daughter ion transitions specific to this compound or octicidine (requires optimization).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 98 2
    15.0 70 30
    17.0 5 95
    20.0 5 95
    21.0 98 2

    | 25.0 | 98 | 2 |

Quantification

Quantification should be performed using an external calibration curve.

  • Prepare Standards: Create a series of standard solutions from a known concentration of this compound stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in the initial mobile phase.

  • Generate Curve: Inject each standard into the HPLC system and record the peak area.

  • Plot Data: Plot the peak area versus the concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

  • Calculate Sample Concentration: Use the peak area of the this compound from the plant extract and the regression equation to calculate its concentration in the injected sample. Account for all dilution factors from the extraction and cleanup steps to report the final concentration in µg/g of fresh plant tissue.

Data Presentation

Quantitative results should be presented in a clear and organized manner. The table below serves as a template for reporting this compound concentrations from different samples.

Sample IDPlant TissueTreatment GroupThis compound Conc. (µg/g FW)Std. Dev.Notes
Pvu-001LeafInfected (7 dpi)User DataUser DataSystemic chlorosis observed.
Pvu-002LeafInfected (7 dpi)User DataUser Data
Pvu-003LeafControl (Mock)Not DetectedN/AHealthy tissue.
Pvu-004StemInfected (7 dpi)User DataUser Data
Pvu-005StemControl (Mock)Not DetectedN/A

Table 1: Example template for presenting quantitative this compound data. Concentration is reported in micrograms per gram of fresh weight (FW). "dpi" refers to days post-inoculation.

References

Developing a reliable bioassay for Phaseolotoxin activity measurement

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for reliable bioassays to determine the activity of Phaseolotoxin, a phytotoxin produced by Pseudomonas syringae pathovars. The primary methods described are the Escherichia coli growth inhibition assay and the in vitro inhibition of Ornithine Carbamoyltransferase (OCTase).

Introduction

This compound is a potent inhibitor of the enzyme Ornithine Carbamoyltransferase (OCTase, EC 2.1.3.3), a key enzyme in the arginine biosynthesis pathway.[1][2][3][4][5] This inhibition leads to arginine auxotrophy in susceptible organisms and is the basis for the bioassays described herein. Accurate measurement of this compound activity is crucial for research in phytopathology, drug discovery, and microbial secondary metabolite studies.

Mechanism of Action

This compound acts as a competitive inhibitor of OCTase, blocking the conversion of ornithine and carbamoyl phosphate to citrulline.[2][3] This disruption of the urea cycle and arginine biosynthesis leads to an accumulation of ornithine and a deficiency in arginine, resulting in symptoms like chlorosis in plants.[3]

Phaseolotoxin_Mechanism Ornithine L-Ornithine OCTase Ornithine Carbamoyltransferase (OCTase) Ornithine->OCTase CP Carbamoyl Phosphate CP->OCTase Citrulline L-Citrulline Arginine L-Arginine Biosynthesis Citrulline->Arginine OCTase->Citrulline This compound This compound This compound->OCTase Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Bioassay 1: Escherichia coli Growth Inhibition Assay

This bioassay is a reliable and straightforward method for detecting and quantifying this compound activity based on the inhibition of an arginine auxotrophic or sensitive strain of E. coli. The addition of exogenous arginine should reverse the inhibitory effect, confirming the specificity of the assay.

Experimental Workflow

E_coli_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare M9 Minimal Media Agar Plates seed_plates Seed Agar Plates with E. coli prep_media->seed_plates prep_ecoli Prepare E. coli Inoculum prep_ecoli->seed_plates prep_samples Prepare this compound Samples/Standards apply_samples Apply Samples to Filter Discs on Agar prep_samples->apply_samples seed_plates->apply_samples incubate Incubate Plates apply_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve determine_conc Determine Unknown Concentrations plot_curve->determine_conc

Figure 2: Experimental workflow for the E. coli growth inhibition bioassay.

Protocols

Materials:

  • Escherichia coli (a strain sensitive to this compound, an arginine auxotroph is recommended)

  • M9 Minimal Media Agar plates

  • M9 Minimal Media Broth

  • This compound standard (of known concentration)

  • Test samples containing this compound

  • Sterile filter paper discs (6 mm diameter)

  • L-Arginine solution (e.g., 1 mg/mL, sterile filtered)

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipettes and tips

  • Calipers or a ruler

Protocol:

  • Preparation of E. coli Inoculum:

    • Inoculate a single colony of E. coli into 5 mL of M9 minimal media broth.

    • Incubate overnight at 37°C with shaking until the culture reaches an OD600 of 0.5-1.0.

    • Dilute the overnight culture in fresh M9 minimal media broth to a final OD600 of 0.1.

  • Preparation of Agar Plates:

    • Prepare M9 minimal media agar.

    • For control plates to test for specificity, supplement the M9 agar with L-arginine to a final concentration of 50 µg/mL.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Seeding the Plates:

    • Pipette 100 µL of the diluted E. coli culture (OD600 = 0.1) onto the surface of the M9 agar plates.

    • Spread the culture evenly using a sterile spreader.

    • Allow the plates to dry for 10-15 minutes in a laminar flow hood.

  • Application of Samples:

    • Prepare a dilution series of the this compound standard (e.g., 0.1, 1, 10, 100 µg/mL).

    • Aseptically place sterile filter paper discs onto the surface of the seeded agar plates.

    • Pipette 10 µL of each standard dilution and the unknown samples onto separate filter discs.

    • Include a negative control (sterile water or buffer).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • Measure the diameter of the clear zone of growth inhibition around each filter disc.

    • Plot the diameter of the inhibition zone against the logarithm of the this compound standard concentration to generate a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their inhibition zone diameters on the standard curve.

Data Presentation
This compound Conc. (µg/mL)Zone of Inhibition (mm)
0 (Negative Control)0
0.18 ± 0.5
112 ± 0.8
1018 ± 1.2
10025 ± 1.5

Note: These are example data and will vary depending on the specific E. coli strain and experimental conditions.

Bioassay 2: In Vitro Ornithine Carbamoyltransferase (OCTase) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on OCTase activity. It is a more quantitative method than the E. coli growth inhibition assay and is suitable for detailed kinetic studies.

Experimental Workflow

OCTase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Purify or Obtain OCTase Enzyme setup_reaction Set up Reaction Mixtures (Enzyme, Buffer, Inhibitor) prep_enzyme->setup_reaction prep_reagents Prepare Reaction Buffer and Substrates start_reaction Initiate Reaction with Substrates prep_reagents->start_reaction prep_samples Prepare this compound Samples/Standards prep_samples->setup_reaction setup_reaction->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_citrulline Measure Citrulline (Colorimetric Assay) stop_reaction->measure_citrulline calculate_activity Calculate % Inhibition measure_citrulline->calculate_activity determine_ic50 Determine IC50 calculate_activity->determine_ic50

Figure 3: Experimental workflow for the in vitro OCTase inhibition assay.

Protocols

Materials:

  • Purified Ornithine Carbamoyltransferase (OCTase) (can be purified from various sources, e.g., bovine liver, or recombinant enzyme).

  • Tris-HCl buffer (100 mM, pH 8.0)

  • L-Ornithine solution (10 mM)

  • Carbamoyl phosphate solution (10 mM)

  • This compound standard (of known concentration)

  • Test samples containing this compound

  • Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)

  • Trichloroacetic acid (TCA, 10%)

  • Spectrophotometer

  • Water bath or incubator (37°C)

  • Microcentrifuge tubes

  • Sterile pipettes and tips

Protocol:

  • Preparation of Reagents:

    • Prepare all solutions in deionized water and store appropriately. The carbamoyl phosphate solution should be prepared fresh.

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixtures as follows:

      • 100 µL Tris-HCl buffer (100 mM, pH 8.0)

      • 20 µL L-Ornithine (10 mM)

      • A variable volume of this compound standard or unknown sample (prepare a dilution series for IC50 determination).

      • Add deionized water to bring the volume to 180 µL.

      • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Add 20 µL of OCTase enzyme solution to each tube.

    • Initiate the reaction by adding 20 µL of carbamoyl phosphate (10 mM).

    • Incubate at 37°C for 15 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of 10% TCA.

    • Vortex and centrifuge to pellet the precipitated protein.

  • Citrulline Detection:

    • Transfer the supernatant to a new set of tubes.

    • Add 700 µL of the colorimetric reagent to each tube.

    • Boil for 5 minutes.

    • Cool to room temperature.

    • Measure the absorbance at 530 nm.

  • Data Analysis:

    • Create a standard curve for citrulline to quantify its production.

    • Calculate the percentage of OCTase inhibition for each this compound concentration relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation
ParameterValueReference
Enzyme Source E. coli W[6]
Inhibition Type Mixed with respect to carbamoyl phosphate, Noncompetitive with respect to ornithine[6]
Ki (apparent, vs carbamoyl phosphate) 0.2 µM[6]
K'i (apparent, vs carbamoyl phosphate) 10 µM[6]
Ki (apparent, vs ornithine) 0.9 µM[6]
Association Rate Constant (kon) 2.5 x 10⁴ M⁻¹s⁻¹[6]
Dissociation Rate Constant (koff) 5 x 10⁻³ s⁻¹[6]

Note: IC50 values are dependent on substrate concentrations and should be determined under specific assay conditions.

Summary

The two bioassays presented provide robust and reliable methods for the measurement of this compound activity. The E. coli growth inhibition assay is a simple, qualitative or semi-quantitative method ideal for screening, while the in vitro OCTase inhibition assay offers a highly quantitative approach for detailed enzymatic and kinetic studies. The choice of assay will depend on the specific research needs, available resources, and the desired level of precision.

References

Application Notes and Protocols for the Genetic Manipulation of Phaseolotoxin Biosynthesis in Pseudomonas syringae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phaseolotoxin is a non-host-specific phytotoxin produced by Pseudomonas syringae pathovars, notably pv. phaseolicola, the causative agent of halo blight disease in beans. This toxin acts as a potent inhibitor of the enzyme ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine biosynthesis pathway. Inhibition of OCTase leads to chlorosis and systemic symptoms in infected plants, contributing significantly to the virulence of the pathogen.[1] The biosynthesis of this compound is a complex process, encoded by genes located in two main clusters on the bacterial chromosome: the "Pht cluster" and the "Pbo cluster".[2][3][4] The production of this toxin is notably regulated by temperature, with optimal synthesis occurring at lower temperatures (around 18°C) and being repressed at higher temperatures (28°C and above).[5] Understanding and manipulating the genes involved in this compound biosynthesis is crucial for elucidating its regulatory networks, identifying novel drug targets, and potentially engineering bacterial strains with modified toxic properties.

These application notes provide a comprehensive overview of the genetic systems governing this compound production and detailed protocols for their manipulation.

Genetic Organization of this compound Biosynthesis

The genetic determinants for this compound production are primarily organized into two distinct gene clusters:

  • The Pht Cluster: This ~30 kb region, also known as the "Tox island," contains 23 genes organized into five transcriptional units.[4][6] Many of these genes are essential for toxin biosynthesis, with mutations in at least 11 of them resulting in a complete loss of toxin production (Tox- phenotype).[2][6]

  • The Pbo Cluster: A second genomic island of approximately 20 kb, the Pbo cluster, comprises 16 genes arranged in four transcriptional units.[3][4] This cluster is also thermoregulated and essential for this compound biosynthesis, with mutations in several pbo genes leading to a Tox- phenotype or significantly reduced toxin production.[3][7] The Pbo cluster is thought to be involved in the synthesis of a secondary metabolite that may regulate this compound production.[3][4]

The expression of genes in both the Pht and Pbo clusters is co-regulated by temperature and the GacS/GacA two-component global regulatory system.

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize the quantitative effects of temperature and genetic mutations on this compound production by P. syringae pv. phaseolicola.

Table 1: Effect of Temperature on this compound Production.

Temperature (°C)This compound Production (µg/L)Reference
16912[5]
18Optimal Production[5]
20.5628[5]
25290[5]
28Not Detectable[5]

Table 2: Phenotypic Effects of Mutations in the Pht Gene Cluster on this compound Production.

Mutated Gene(s)PhenotypeLevel of Toxin ProductionReference
phtATox-None[2]
phtBTox-None[2]
phtCTox-None[2]
phtDTox-None[2]
phtETox-None[2]
phtFTox-None[2]
phtGTox-None[2]
phtHTox-None[2]
phtITox-None[2]
phtJTox-None[2]
phtKTox-None[2]
phtMTox (low)Low[2]
phtNTox (low)Low[2]
phtOTox (low)Low[2]

Table 3: Phenotypic Effects of Mutations in the Pbo Gene Cluster on this compound Production.

Mutated Gene(s)PhenotypeLevel of Toxin ProductionReference
pboATox-None[3][7]
pboCTox-None[3][7]
pboETox-None[3][7]
pboGTox-None[3][7]
pboOTox-None[3][7]
pboJTox (low)Low[3][7]
pboKTox (low)Low[3][7]
pboLTox (low)Medium[3]
pboMTox (low)Medium[3]

Mandatory Visualizations

Pht_Gene_Cluster cluster_pht Pht Gene Cluster (~30 kb) phtA phtA Operon (phtA, phtB, phtC) phtD phtD Operon (phtD to phtK) argK argK phtL phtL phtM phtM Operon (phtM to phtV)

Caption: Organization of the Pht gene cluster in P. syringae pv. phaseolicola.

Pbo_Gene_Cluster cluster_pbo Pbo Gene Cluster (~20 kb) pboA pboA Operon (pboA to pboI) pboK pboK Operon (pboK to pboN) pboO pboO Operon (pboO, pboP) pboJ pboJ

Caption: Organization of the Pbo gene cluster in P. syringae pv. phaseolicola.

Phaseolotoxin_Regulation Temp18 Low Temperature (18°C) GacS GacS Temp18->GacS Activates Temp28 High Temperature (28°C) Pht Pht Cluster Genes Temp28->Pht Represses Pbo Pbo Cluster Genes Temp28->Pbo Represses GacA GacA GacS->GacA Phosphorylates GacA->Pht Activates Transcription GacA->Pbo Activates Transcription This compound This compound Biosynthesis Pht->this compound Pbo->this compound

Caption: Regulatory pathway of this compound biosynthesis.

Experimental Protocols

Protocol 1: Generation of Gene Knockouts in P. syringae via Homologous Recombination

This protocol describes the generation of unmarked, in-frame deletions of this compound biosynthesis genes using a suicide vector-based homologous recombination strategy. This method involves two recombination events: the first integrates the suicide plasmid into the chromosome, and the second excises the plasmid, leaving behind the desired mutation.

Materials:

  • P. syringae pv. phaseolicola wild-type strain

  • E. coli cloning strain (e.g., DH5α)

  • E. coli mobilizing strain (e.g., S17-1)

  • Suicide vector (e.g., pK18mobsacB, containing sacB for sucrose counter-selection)

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics for selection

  • LB medium

  • Sucrose

Methodology:

  • Construct the Gene Knockout Vector: a. Design primers to amplify ~500-1000 bp fragments upstream and downstream of the target gene. b. Amplify the upstream and downstream fragments from P. syringae genomic DNA using high-fidelity DNA polymerase. c. Clone the upstream and downstream fragments into the suicide vector on either side of a selectable marker or in a way that the subsequent ligation results in an in-frame deletion. This is typically done using restriction enzyme cloning or Gibson assembly. d. Transform the ligation product into an E. coli cloning strain and select for transformants on appropriate antibiotic-containing medium. e. Verify the correct construction of the knockout vector by restriction digestion and DNA sequencing.

  • Introduce the Knockout Vector into P. syringae : a. Transform the verified knockout vector into an E. coli mobilizing strain. b. Perform a biparental or triparental mating between the E. coli mobilizing strain carrying the knockout vector and the wild-type P. syringae strain. c. Plate the mating mixture onto a selective medium that selects for P. syringae and against the E. coli donor and contains the antibiotic for which the suicide vector confers resistance. This selects for P. syringae cells that have integrated the plasmid into their chromosome via a single homologous recombination event (merodiploids).

  • Select for the Second Recombination Event (Plasmid Excision): a. Inoculate single colonies of the merodiploid strains into liquid medium without antibiotic selection and grow overnight. b. Plate serial dilutions of the overnight culture onto a medium containing 5-10% sucrose. The sacB gene on the suicide vector converts sucrose into a toxic product, thus selecting for cells that have lost the vector through a second recombination event. c. Colonies that grow on the sucrose-containing medium are potential double recombinants.

  • Screen for the Desired Gene Knockout: a. Patch the sucrose-resistant colonies onto the antibiotic-containing medium used for the initial selection. Colonies that are sensitive to the antibiotic have lost the suicide vector. b. Perform colony PCR on the antibiotic-sensitive colonies using primers that flank the target gene to identify mutants with the desired deletion (the PCR product from the mutant will be smaller than that from the wild-type). c. Confirm the gene knockout by DNA sequencing of the PCR product.

Protocol 2: Creation of Polar Mutations using Transposon Mutagenesis

This protocol describes the use of transposon mutagenesis to create random insertions within the this compound biosynthesis gene clusters, which can lead to polar mutations that disrupt the expression of downstream genes in an operon.

Materials:

  • P. syringae pv. phaseolicola wild-type strain

  • E. coli strain carrying a transposon delivery vector (e.g., pSUP1011 with Tn5)[8]

  • LB medium

  • Appropriate antibiotics for selection of the transposon and counter-selection of the donor strain.

Methodology:

  • Transposon Delivery: a. Perform a biparental mating between the E. coli donor strain carrying the transposon delivery vector and the wild-type P. syringae recipient strain. b. Plate the mating mixture onto a selective medium that allows the growth of P. syringae but not the E. coli donor, and contains the antibiotic encoded by the transposon (e.g., kanamycin for Tn5).[9][10] c. Incubate the plates until transposon-containing P. syringae colonies appear.

  • Screening for this compound-Deficient Mutants: a. Patch individual transposon mutant colonies onto a minimal medium. b. Perform a bioassay to screen for the loss of this compound production. A common method is the E. coli growth inhibition assay (see Protocol 3). c. Mutants that no longer inhibit the growth of E. coli are potential this compound-deficient mutants.

  • Identification of the Transposon Insertion Site: a. Isolate genomic DNA from the this compound-deficient mutants. b. Use a method such as arbitrary PCR, inverse PCR, or sequencing with transposon-specific primers to determine the genomic location of the transposon insertion. c. Align the sequence flanking the transposon to the known sequences of the Pht and Pbo gene clusters to identify the mutated gene.

Protocol 3: this compound Bioassay using E. coli Growth Inhibition

This bioassay is a simple and effective method for qualitatively or semi-quantitatively assessing this compound production.

Materials:

  • P. syringae strains to be tested (wild-type and mutants)

  • E. coli indicator strain (e.g., K-12)

  • Minimal medium agar plates (e.g., M9 minimal medium)

  • Sterile filter paper discs or toothpicks

Methodology:

  • Prepare the Indicator Lawn: a. Grow the E. coli indicator strain in liquid LB medium overnight. b. Spread a lawn of the E. coli culture onto the surface of the minimal medium agar plates.

  • Inoculate with P. syringae : a. Grow the P. syringae strains to be tested in a suitable liquid medium at 18°C for 2-3 days to allow for this compound production. b. Spot a small amount of the P. syringae culture onto the E. coli lawn using a sterile toothpick or by placing a sterile filter disc impregnated with the culture supernatant.

  • Incubation and Observation: a. Incubate the plates at a temperature permissive for E. coli growth (e.g., 37°C) for 24-48 hours. b. Observe the plates for a zone of growth inhibition (a clear halo) around the P. syringae inoculation site. The presence of a halo indicates the production of this compound. The size of the halo can be used as a semi-quantitative measure of the amount of toxin produced.

  • Confirmation (Optional): a. To confirm that the growth inhibition is due to the inhibition of ornithine carbamoyltransferase, the assay can be repeated on minimal medium supplemented with arginine. This compound-induced growth inhibition should be reversed in the presence of exogenous arginine.

References

Application Notes and Protocols for Studying Arginine Metabolism in Plant Cells Using Phaseolotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseolotoxin, a phytotoxin produced by Pseudomonas syringae pv. phaseolicola, serves as a potent and specific tool for investigating arginine biosynthesis and its regulation in plant cells. This toxin and its active metabolite, octicidine, act as powerful inhibitors of ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine metabolic pathway. By disrupting this pathway, this compound induces a state of arginine deficiency and an accumulation of ornithine, providing a valuable model for studying the physiological consequences of impaired arginine metabolism. These application notes provide a comprehensive guide to utilizing this compound for such studies, including detailed experimental protocols and data interpretation.

This compound is a tripeptide [Nδ-(N'-sulpho-diaminophosphinyl)-ornithyl-alanyl-homoarginine] that is readily taken up by plant cells. Inside the cell, it is hydrolyzed by peptidases to release the more potent and irreversible inhibitor of OCTase, octicidine [Nδ-(N'-sulpho-diaminophosphinyl)-L-ornithine]. This compound itself is a reversible, competitive inhibitor of OCTase. The inhibition of OCTase blocks the conversion of ornithine and carbamoyl phosphate to citrulline, a crucial step in arginine synthesis. This blockage leads to a dramatic increase in intracellular ornithine levels and a depletion of the arginine pool, resulting in characteristic physiological effects such as chlorosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters in plant cells, providing a reference for expected experimental outcomes.

ParameterTreatmentPlant SpeciesTissue/Cell TypeObserved EffectReference
OCTase Activity 30 picomoles this compoundPhaseolus vulgarisPrimary LeavesReduced to ≤20% of control
Ornithine Concentration 30 picomoles this compoundPhaseolus vulgarisPrimary Leaves>2-fold increase after 4 hours
Arginine Concentration This compound (unspecified conc.)CarrotCellsDecreased intracellularly
Protein Synthesis (incorporation of [14C]leucine) This compound (inhibitory conc. for OCTase)Phaseolus vulgarisMesophyll CellsNo significant effect
Protein-Arginine Synthesis (incorporation of [14C]ornithine) This compound (inhibitory conc. for OCTase)Phaseolus vulgarisMesophyll CellsBlocked

Experimental Protocols

Treatment of Plant Cell Suspension Cultures with this compound

This protocol describes the application of this compound to Arabidopsis thaliana cell suspension cultures to study its effects on arginine metabolism.

Materials:

  • Arabidopsis thaliana cell suspension culture (e.g., T87 line)

  • Liquid Murashige and Skoog (MS) medium or Gamborg's B5 medium

  • This compound solution (sterile-filtered)

  • Sterile flasks

  • Orbital shaker

  • Sterile pipettes and tips

Procedure:

  • Culture Preparation: Maintain Arabidopsis thaliana cell suspension cultures in a suitable liquid medium under a controlled environment (e.g., 25°C, 16-hour light/8-hour dark cycle, 120 rpm). Subculture the cells weekly.

  • Treatment Initiation: Use exponentially growing cell cultures for the experiment. Allow the cells to settle, and carefully remove a portion of the old medium.

  • This compound Application: Add fresh sterile medium to the cultures. Introduce the desired concentration of sterile-filtered this compound solution to the flasks. A typical starting concentration can range from 1 to 100 µM, but dose-response experiments are recommended. Include a control flask with no this compound.

  • Incubation: Return the flasks to the orbital shaker and incubate under the same conditions as before.

  • Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), aseptically remove aliquots of the cell suspension for analysis of OCTase activity and amino acid concentrations.

  • Cell Harvesting: Harvest the cells by vacuum filtration or centrifugation. Wash the cells with fresh medium or a suitable buffer to remove any remaining this compound from the cell surface. Immediately freeze the cell pellets in liquid nitrogen and store at -80°C until further analysis.

Ornithine Carbamoyltransferase (OCTase) Activity Assay

This spectrophotometric assay measures the activity of OCTase in plant cell extracts by quantifying the production of citrulline.

Materials:

  • Frozen plant cell pellet

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, and 1% (w/v) PVP)

  • Assay buffer (100 mM Tris-HCl, pH 8.5)

  • L-ornithine solution (100 mM)

  • Carbamoyl phosphate solution (50 mM, freshly prepared)

  • Colorimetric reagent A (Diacetyl monoxime solution)

  • Colorimetric reagent B (Thiosemicarbazide solution)

  • Sulfuric acid (9 M)

  • Spectrophotometer

  • Microcentrifuge tubes

Procedure:

  • Protein Extraction: Homogenize the frozen plant cell pellet in ice-cold extraction buffer. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 50 µL of the protein extract with 100 µL of assay buffer, 25 µL of L-ornithine solution, and 25 µL of carbamoyl phosphate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 9 M sulfuric acid.

  • Color Development:

    • Add 50 µL of colorimetric reagent A and 50 µL of colorimetric reagent B to the reaction tube.

    • Boil the mixture for 5 minutes.

    • Cool the tubes to room temperature.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculation: Create a standard curve using known concentrations of L-citrulline. Calculate the OCTase activity in the plant extract based on the standard curve and express it as nmol of citrulline produced per minute per mg of protein.

Analysis of Arginine and Ornithine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the quantification of free arginine and ornithine in plant cell extracts using reverse-phase HPLC with pre-column derivatization.

Materials:

  • Frozen plant cell pellet

  • Extraction solution (e.g., 80% methanol)

  • Derivatization reagent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

  • Mobile phase A (e.g., 50 mM sodium acetate, pH 5.7)

  • Mobile phase B (e.g., Methanol)

  • Arginine and ornithine standards

Procedure:

  • Amino Acid Extraction:

    • Homogenize the frozen plant cell pellet in 80% methanol.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under vacuum.

    • Resuspend the dried extract in a suitable volume of HPLC-grade water.

  • Derivatization:

    • Mix a small volume of the amino acid extract with the OPA derivatization reagent according to the manufacturer's instructions.

    • Allow the reaction to proceed for a specific time (usually 1-2 minutes) before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Separate the amino acids using a gradient elution with mobile phases A and B. A typical gradient might be: 0-10 min, 20-50% B; 10-15 min, 50-80% B; 15-20 min, 80-20% B.

    • Detect the derivatized amino acids using a fluorescence detector with excitation at 340 nm and emission at 455 nm.

  • Quantification:

    • Create a standard curve by derivatizing and analyzing known concentrations of arginine and ornithine standards.

    • Identify and quantify the arginine and ornithine peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

    • Express the results as nmol of amino acid per gram of fresh weight of the plant cells.

Mandatory Visualizations

Phaseolotoxin: A Versatile Tool for Interrogating Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseolotoxin is a non-host-specific phytotoxin produced by several pathovars of Pseudomonas syringae, most notably pv. phaseolicola, the causative agent of halo blight disease in beans.[1][2] This tripeptide, Nδ-(N'-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine, acts as a potent inhibitor of the enzyme ornithine transcarbamoylase (OTC), a key enzyme in the arginine biosynthesis pathway.[3][4] By disrupting arginine metabolism, this compound induces characteristic chlorotic halos on infected plant tissues, a consequence of arginine starvation and the subsequent inhibition of chlorophyll synthesis.[1][5] This targeted mechanism of action makes this compound a valuable tool for researchers studying plant-pathogen interactions, amino acid metabolism, and for professionals in drug development seeking to understand enzyme inhibition and develop novel antimicrobial or herbicidal compounds.

These application notes provide an overview of the use of this compound as a research tool, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound itself is a reversible inhibitor of ornithine transcarbamoylase (OCTase).[4] However, within the plant cell, it is hydrolyzed by peptidases to release the more potent, irreversible inhibitor, Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine (PSOrn or octicidine).[4] PSOrn acts as a transition-state analog, binding tightly to the active site of OCTase and preventing the conversion of ornithine and carbamoyl phosphate to citrulline.[4] This blockage leads to two primary metabolic consequences:

  • Accumulation of Ornithine: The inhibition of OCTase causes a significant buildup of its substrate, ornithine, within the plant cells.[5]

  • Depletion of Arginine: The block in the biosynthetic pathway leads to a deficiency of arginine, an essential amino acid for protein synthesis and other vital cellular processes.[1]

The resulting arginine starvation is the direct cause of the observed chlorosis, as chlorophyll synthesis is metabolically linked to the availability of this amino acid.[1]

Data Presentation

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibition of Ornithine Transcarbamoylase (OCTase) by this compound

ParameterValueOrganismReference
Apparent Ki (vs. Carbamoyl Phosphate)0.2 µME. coli[5]
Apparent K'i (vs. Carbamoyl Phosphate)10 µME. coli[5]
Apparent Ki (vs. Ornithine)0.9 µME. coli[5]

Table 2: Effect of Temperature on this compound Production by Pseudomonas syringae pv. phaseolicola

Temperature (°C)This compound Production (µg/L of medium)Reference
16912[6]
18Optimal Production[2]
20.5628[6]
25290[6]
28Not Detectable[6]

Table 3: Physiological Effects of this compound on Bean (Phaseolus vulgaris) Seedlings

TreatmentEffectTime Post-ApplicationReference
30 picomoles this compoundOCTase activity reduced to ≤ 20% of control2 days[5]
30 picomoles this compound> 2-fold increase in free ornithine concentration4 hours[5]
200 nanomoles arginineComplete regreening of chlorotic tissue-[5]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Pseudomonas syringae pv. phaseolicola Culture

This protocol describes a method for the extraction and partial purification of this compound from a bacterial culture supernatant.

Materials:

  • Pseudomonas syringae pv. phaseolicola culture grown in a suitable medium (e.g., M9 minimal medium) at 18°C.

  • Centrifuge and centrifuge tubes

  • Activated charcoal

  • Anion-exchange chromatography column (e.g., DEAE-cellulose)

  • Elution buffers (e.g., gradient of ammonium bicarbonate)

  • Lyophilizer

  • Escherichia coli for bioassay

Procedure:

  • Bacterial Culture: Grow P. syringae pv. phaseolicola in liquid culture at 18°C for 48-72 hours to optimize this compound production.[2]

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Charcoal Adsorption: Add activated charcoal to the supernatant (e.g., 10 g/L) and stir for 1-2 hours at 4°C to adsorb the toxin.

  • Charcoal Collection: Centrifuge at 5,000 x g for 15 minutes to pellet the charcoal with the adsorbed toxin.

  • Elution: Wash the charcoal pellet with distilled water and then elute the this compound with a suitable solvent, such as 50% aqueous ethanol or an ammoniacal solvent.

  • Anion-Exchange Chromatography:

    • Equilibrate the anion-exchange column with a low-concentration buffer (e.g., 0.01 M ammonium bicarbonate).

    • Load the eluted sample onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of a higher concentration buffer (e.g., 0.01 M to 0.5 M ammonium bicarbonate).

  • Fraction Collection and Bioassay: Collect fractions and test each for this compound activity using an E. coli growth inhibition bioassay (see Protocol 4).

  • Lyophilization: Pool the active fractions and lyophilize to obtain a partially purified this compound powder.

Protocol 2: Ornithine Transcarbamoylase (OCTase) Activity Assay in Plant Tissue

This protocol outlines a method to measure the activity of OCTase in plant extracts, which can be used to assess the inhibitory effect of this compound. The assay is based on the colorimetric determination of citrulline produced.

Materials:

  • Plant leaf tissue (control and this compound-treated)

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 5 mM DTT)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.5)

  • L-ornithine solution

  • Carbamoyl phosphate solution

  • Color reagent A (e.g., diacetyl monoxime)

  • Color reagent B (e.g., antipyrine in sulfuric acid)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen plant leaf tissue in ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the soluble proteins, including OCTase.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, L-ornithine solution, and the plant extract.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding carbamoyl phosphate solution.

    • Incubate for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Citrulline Determination:

    • Add color reagent A and B to the reaction mixture.

    • Boil for a specific time (e.g., 15 minutes) to allow color development.

    • Cool the samples to room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a spectrophotometer.

  • Calculation: Calculate the specific activity of OCTase (e.g., in µmol of citrulline produced per minute per mg of protein) by comparing the absorbance to a standard curve of known citrulline concentrations.

Protocol 3: Quantification of Ornithine and Arginine in Plant Tissue by HPLC

This protocol provides a general framework for the analysis of ornithine and arginine in plant extracts using High-Performance Liquid Chromatography (HPLC), often with pre-column derivatization for fluorescence detection.

Materials:

  • Plant leaf tissue (control and this compound-treated)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., norvaline)

  • Derivatization reagent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phases (e.g., a gradient of acetonitrile and a buffer)

  • Standards for ornithine and arginine

Procedure:

  • Sample Extraction:

    • Grind fresh or frozen plant tissue in liquid nitrogen.

    • Extract the powdered tissue with a defined volume of extraction solvent containing the internal standard.

    • Vortex and sonicate the mixture.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Derivatization:

    • Mix a portion of the supernatant with the OPA derivatization reagent.

    • Allow the reaction to proceed for a short, defined time in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids on the C18 column using a suitable gradient of the mobile phases.

    • Detect the fluorescent derivatives using the fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).

  • Quantification:

    • Identify the peaks for ornithine and arginine based on the retention times of the standards.

    • Quantify the concentrations of ornithine and arginine by comparing their peak areas to those of the standard curves, normalized to the internal standard.

Protocol 4: this compound Bioassay using Escherichia coli

This simple and effective bioassay is used to detect and semi-quantify this compound based on its inhibitory effect on the growth of E. coli.

Materials:

  • Escherichia coli culture

  • Minimal agar medium (e.g., M9 minimal agar)

  • Sterile petri dishes

  • Solutions to be tested for this compound activity

  • L-citrulline and L-arginine solutions (for reversal of inhibition)

Procedure:

  • Prepare Agar Plates: Pour the minimal agar medium into sterile petri dishes and allow it to solidify.

  • Inoculate with E. coli: Spread a lawn of an actively growing E. coli culture onto the surface of the agar plates.

  • Apply Samples:

    • Create small wells in the agar using a sterile cork borer or pipette tip.

    • Alternatively, place sterile filter paper discs onto the agar surface.

    • Apply a small, known volume of the sample to be tested into the well or onto the disc.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observe Inhibition Zones: The presence of a clear zone of no bacterial growth around the well or disc indicates the presence of an inhibitory substance like this compound. The diameter of the inhibition zone is proportional to the concentration of the toxin.

  • Reversal Assay (Confirmation): To confirm that the inhibition is due to this compound, perform the same assay on plates where the minimal agar is supplemented with L-citrulline or L-arginine. The absence or significant reduction of the inhibition zone in the presence of these amino acids confirms the activity of this compound.

Mandatory Visualizations

Phaseolotoxin_Signaling_Pathway cluster_pathogen Pseudomonas syringae cluster_plant Plant Cell P_syringae Pseudomonas syringae (e.g., pv. phaseolicola) This compound This compound P_syringae->this compound produces Peptidases Plant Peptidases This compound->Peptidases is hydrolyzed by PSOrn PSOrn (Octicidine) Peptidases->PSOrn to form OCTase Ornithine Transcarbamoylase (OCTase) PSOrn->OCTase irreversibly inhibits Citrulline Citrulline OCTase->Citrulline produces Ornithine Ornithine Ornithine->OCTase Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->OCTase Arginine Arginine Biosynthesis Citrulline->Arginine Chlorosis Chlorosis Arginine->Chlorosis deficiency leads to

Caption: Signaling pathway of this compound in a plant cell.

Experimental_Workflow cluster_extraction This compound Production & Extraction cluster_application Application & Analysis Culture 1. P. syringae Culture (18°C) Centrifuge1 2. Centrifugation (Cell Removal) Culture->Centrifuge1 Supernatant 3. Collect Supernatant Centrifuge1->Supernatant Purification 4. Purification (e.g., Chromatography) Supernatant->Purification Pure_Toxin Purified this compound Purification->Pure_Toxin Plant_Treatment 5. Treat Plants with This compound Pure_Toxin->Plant_Treatment Chlorophyll_Assay 6a. Chlorophyll Assay Plant_Treatment->Chlorophyll_Assay OCTase_Assay 6b. OCTase Activity Assay Plant_Treatment->OCTase_Assay Amino_Acid_Analysis 6c. Amino Acid Analysis (Ornithine, Arginine) Plant_Treatment->Amino_Acid_Analysis Data_Analysis 7. Data Analysis & Interpretation Chlorophyll_Assay->Data_Analysis OCTase_Assay->Data_Analysis Amino_Acid_Analysis->Data_Analysis

Caption: Experimental workflow for using this compound.

Logical_Relationship This compound This compound Application OCTase_Inhibition OCTase Inhibition This compound->OCTase_Inhibition Ornithine_Accumulation Ornithine Accumulation OCTase_Inhibition->Ornithine_Accumulation Arginine_Depletion Arginine Depletion OCTase_Inhibition->Arginine_Depletion Chlorophyll_Reduction Chlorophyll Synthesis Reduction Arginine_Depletion->Chlorophyll_Reduction Chlorosis Visible Chlorosis Chlorophyll_Reduction->Chlorosis

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols: In Vitro Enzymatic Assay for Ornithine Carbamoyltransferase Inhibition by Phaseolotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine carbamoyltransferase (OTC), a key enzyme in the urea cycle, catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. Inhibition of this enzyme can lead to disruptions in amino acid metabolism and ammonia detoxification.[1] Phaseolotoxin, a phytotoxin produced by Pseudomonas syringae pathovars, is a known inhibitor of OTC and serves as a valuable tool for studying the enzyme's function and for the development of novel inhibitors.[2][3] In planta, this compound is hydrolyzed to octicidine, which acts as an irreversible inhibitor of OTC.[4] This document provides a detailed protocol for an in vitro enzymatic assay to screen for and characterize inhibitors of OTC, using this compound as a model inhibitor.

Principle

The enzymatic activity of ornithine carbamoyltransferase is determined by measuring the rate of citrulline production. The assay is a colorimetric method based on the reaction of the product, citrulline, with diacetyl monoxime in a strong acid medium to form a colored product, which can be quantified spectrophotometrically at 490 nm. The inhibition of OTC by compounds like this compound is assessed by measuring the decrease in the rate of citrulline formation in the presence of the inhibitor.

Data Presentation

Table 1: Kinetic Parameters for the Inhibition of E. coli Ornithine Carbamoyltransferase by this compound
InhibitorSubstrate VariedInhibition TypeK_i (μM)K'_i (μM)
This compoundCarbamoyl PhosphateMixed0.2[5]10[5]
This compoundOrnithineNoncompetitive0.9[5]-

Experimental Protocols

Reagent Preparation
  • Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.

  • L-Ornithine Solution (100 mM): Dissolve 1.686 g of L-ornithine monohydrochloride in 100 mL of deionized water.

  • Carbamoyl Phosphate Solution (100 mM): Dissolve 1.54 g of carbamoyl phosphate lithium salt in 100 mL of deionized water. Prepare this solution fresh before each experiment.

  • Ornithine Carbamoyltransferase (OTC) Enzyme Solution: Reconstitute commercially available or purified OTC in Tris-HCl buffer (50 mM, pH 8.0) to a suitable working concentration (e.g., 1-10 units/mL). The optimal concentration should be determined empirically.

  • This compound Solution (1 mM): Prepare a 1 mM stock solution of this compound in deionized water. Perform serial dilutions to obtain the desired inhibitor concentrations for the assay.

  • Color Reagent A (Diacetyl Monoxime/Thiosemicarbazide): Dissolve 0.5 g of diacetyl monoxime and 0.2 g of thiosemicarbazide in 100 mL of deionized water. Store in a dark bottle at 4°C.

  • Color Reagent B (Acidic Ferric Chloride): To 500 mL of a 6 M sulfuric acid and 3 M phosphoric acid solution, add 0.25 g of ferric chloride (FeCl₃·6H₂O). Mix until dissolved. Handle with extreme care in a fume hood.

  • Citrulline Standard Stock Solution (10 mM): Dissolve 17.52 mg of L-citrulline in 10 mL of deionized water. Store at -20°C.

OTC Enzymatic Assay Protocol
  • Standard Curve Preparation:

    • Prepare a series of citrulline standards ranging from 0 to 1 mM by diluting the 10 mM stock solution in deionized water.

    • In a 96-well microplate, add 50 µL of each standard dilution in duplicate.

    • Add 150 µL of a 2:1 mixture of Color Reagent B to Color Reagent A to each well.

    • Incubate the plate at 95°C for 15 minutes.

    • Cool the plate to room temperature and measure the absorbance at 490 nm using a microplate reader.

    • Plot the absorbance versus the citrulline concentration to generate a standard curve.

  • Enzymatic Reaction:

    • Set up the reaction mixture in a 96-well microplate. For each reaction, the final volume is 100 µL.

    • Control Wells: 50 µL of Tris-HCl buffer (50 mM, pH 8.0), 10 µL of L-ornithine (10 mM final concentration), 10 µL of carbamoyl phosphate (10 mM final concentration), and 20 µL of deionized water.

    • Inhibitor Wells: 50 µL of Tris-HCl buffer (50 mM, pH 8.0), 10 µL of L-ornithine (10 mM final concentration), 10 µL of carbamoyl phosphate (10 mM final concentration), and 10 µL of this compound solution at various concentrations. Add 10 µL of deionized water.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the OTC enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

    • Stop the reaction by adding 150 µL of the Color Reagent mixture (as prepared for the standard curve).

  • Color Development and Measurement:

    • Incubate the plate at 95°C for 15 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the concentration of citrulline produced in each well using the standard curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • For kinetic analysis, vary the concentration of one substrate while keeping the other constant, and measure the initial reaction rates at different inhibitor concentrations. Analyze the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constants (K_i and K'_i).

Mandatory Visualizations

Urea_Cycle_Inhibition cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol CP Carbamoyl Phosphate OTC Ornithine Carbamoyltransferase CP->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline ASS Argininosuccinate Synthetase Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Urea Urea Ornithine_out Ornithine Arginase->Urea Arginase->Ornithine_out This compound This compound This compound->OTC Inhibits

Caption: Inhibition of Ornithine Carbamoyltransferase by this compound in the Urea Cycle.

Experimental_Workflow cluster_Preparation 1. Reagent Preparation cluster_AssaySetup 2. Assay Setup in 96-Well Plate cluster_Reaction 3. Enzymatic Reaction cluster_Detection 4. Colorimetric Detection cluster_Analysis 5. Data Analysis Reagents Prepare Buffers, Substrates (Orn, CP), Enzyme (OTC), Inhibitor (this compound) Controls Control Wells: Buffer + Substrates Reagents->Controls Inhibitor_Wells Inhibitor Wells: Buffer + Substrates + this compound Reagents->Inhibitor_Wells Preincubation Pre-incubate at 37°C Controls->Preincubation Inhibitor_Wells->Preincubation Add_Enzyme Initiate with OTC Preincubation->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop with Color Reagents Incubate->Stop_Reaction Heat_Incubation Incubate at 95°C Stop_Reaction->Heat_Incubation Read_Absorbance Measure Absorbance at 490 nm Heat_Incubation->Read_Absorbance Calculate_Activity Calculate OTC Activity (% Inhibition) Read_Absorbance->Calculate_Activity Standard_Curve Generate Citrulline Standard Curve Standard_Curve->Calculate_Activity Determine_Kinetics Determine IC50 and Kinetic Parameters (Ki, K'i) Calculate_Activity->Determine_Kinetics

Caption: Experimental Workflow for the OTC Inhibition Assay.

References

Application Notes: Creation and Screening of a Library of Phaseolotoxin-Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phaseolotoxin is a non-host-specific phytotoxin produced by the bacterium Pseudomonas syringae pv. phaseolicola, the causative agent of halo blight disease in beans (Phaseolus vulgaris L.).[1] The toxin is also produced by other pathovars, including P. syringae pv. actinidiae, which causes canker in kiwifruit.[2] this compound is a tripeptide linked to a sulfodiaminophosphinyl moiety, and its production is temperature-sensitive, occurring optimally at 18-20°C.[1][3]

The primary mechanism of action for this compound is the competitive inhibition of ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine biosynthesis pathway.[1][4][5] This inhibition leads to an accumulation of ornithine and a deficiency in arginine, resulting in the characteristic chlorotic halos on infected plant tissues.[4][6] The genes responsible for this compound biosynthesis are primarily located in two gene clusters on the bacterial chromosome: the Pht cluster and the Pbo cluster.[4][7] The creation and screening of this compound-deficient mutants are crucial for several research and development applications:

  • Understanding Virulence: Studying mutants helps to elucidate the role of this compound as a virulence factor and its contribution to bacterial dissemination in the host plant.[4]

  • Elucidating Biosynthetic Pathways: Analysis of mutants with defects in specific genes can clarify the function of each gene product in the complex toxin biosynthesis pathway.[1][7]

  • Drug Development: As a potent enzyme inhibitor, this compound and its derivatives can be studied as lead compounds for developing new antimicrobial agents or other therapeutics.

  • Disease Management: Understanding the genetic basis of toxin production can lead to the development of molecular diagnostic tools to detect toxigenic strains and inform disease control strategies.[8]

This document provides detailed protocols for generating a library of mutants using transposon mutagenesis and for subsequent screening to identify this compound-deficient phenotypes.

Experimental Workflow for Mutant Library Creation and Screening

G cluster_0 Mutant Library Creation cluster_1 Primary Screening cluster_2 Secondary Screening & Confirmation cluster_3 Genetic Characterization A Prepare Donor Strain (E. coli with Tn5 plasmid) C Biparental Mating A->C B Prepare Recipient Strain (P. syringae pv. phaseolicola) B->C D Selection of Mutants (on selective agar) C->D E Replica Plate Mutants onto E. coli Lawn D->E Transfer Mutants F Incubate at 18-20°C E->F G Identify Mutants with Reduced/Absent Halo of Inhibition F->G H Arginine Reversal Assay G->H Select Putative Deficient Mutants I Quantitative Toxin Assay (HPLC or OCTase Inhibition) H->I J Identify Tn5 Insertion Site (e.g., via sequencing) I->J Confirm & Quantify Phenotype K Sequence Analysis & Gene Identification J->K G cluster_pathway Arginine Biosynthesis Pathway cluster_inhibition Inhibition cluster_effects Cellular Effects Ornithine Ornithine OCTase OCTase (Enzyme) Ornithine->OCTase CP Carbamoyl Phosphate CP->OCTase Citrulline Citrulline Arginine Arginine Citrulline->Arginine ... OCTase->Citrulline Accumulation Ornithine Accumulation OCTase->Accumulation Deficiency Arginine Deficiency OCTase->Deficiency This compound This compound (PSOrn) This compound->OCTase Chlorosis Chlorosis (Leaf Yellowing) Deficiency->Chlorosis

References

Application of Phaseolotoxin in Screening for Resistant Plant Varieties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseolotoxin is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae, most notably pv. phaseolicola, the causal agent of halo blight disease in beans (Phaseolus vulgaris), and pv. actinidiae, which causes canker in kiwifruit.[1][2] The toxin is a tripeptide consisting of ornithine, alanine, and homoarginine, linked to a sulfodiaminophosphinyl moiety.[1] Its potent, specific mode of action makes it a valuable tool for the selection and screening of plant varieties resistant to halo blight disease.

The primary molecular target of this compound is ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine biosynthesis pathway.[3][4][5] In the plant, this compound is hydrolyzed by peptidases into its active form, Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine (also known as octicidine or PSorn), which is a potent and irreversible inhibitor of OCTase.[5][6] Inhibition of this enzyme leads to a deficiency in arginine and an accumulation of its precursor, ornithine.[5][7] The resulting arginine starvation disrupts normal cellular processes, including chlorophyll synthesis, leading to the characteristic chlorotic halos on infected plant tissues.[2][7]

Screening with this compound leverages this mechanism. By applying the toxin to plants or plant tissues, it is possible to rapidly identify individuals with resistance. Resistance is often conferred by the presence of a this compound-insensitive OCTase, an enzyme variant that can maintain arginine production even in the presence of the toxin.[8][9] The gene encoding this resistant enzyme, often designated as argK, has been identified in the toxin-producing bacteria themselves as a self-defense mechanism and can be used as a transgene to develop resistant crops.

Signaling Pathway and Mechanism of Action

This compound acts as a pro-toxin. Once inside the plant cell, it is cleaved by host peptidases to release the active inhibitor, octicidine (PSorn). PSorn specifically targets and inhibits Ornithine Carbamoyltransferase (OCTase), a critical enzyme in the urea cycle responsible for converting ornithine and carbamoyl phosphate into citrulline, a precursor for arginine synthesis.[1][5][6] The inhibition of OCTase disrupts the entire pathway, leading to arginine deficiency and the visible symptom of chlorosis.[7]

G cluster_pathway Arginine Biosynthesis Pathway (in Plastids) cluster_inhibition Inhibition by this compound CP Carbamoyl Phosphate OCTase Ornithine Carbamoyltransferase (OCTase) CP->OCTase Orn Ornithine Orn->OCTase OCTase->Orn Accumulation Cit Citrulline OCTase->Cit Reaction Arg Arginine OCTase->Arg Deficiency Cit->Arg Subsequent Steps Chlorophyll Chlorophyll Synthesis & Normal Growth Arg->Chlorophyll This compound This compound (Pro-toxin) Peptidases Plant Peptidases This compound->Peptidases PSorn Octicidine (PSorn) (Active Toxin) Peptidases->PSorn Cleavage PSorn->OCTase INHIBITS (Irreversibly)

Caption: Mechanism of this compound Action.

Experimental Protocols

Protocol 1: Whole Plant Screening Assay

This protocol is designed for screening seedlings to assess their phenotypic response to this compound.

Materials:

  • Plant seedlings (e.g., Phaseolus vulgaris) at the primary leaf stage (6-14 days after germination).[7]

  • Purified this compound solution (concentration to be optimized, typically in the picomole to nanomole range per application).

  • Micropipette or fine needle.

  • Control solution (sterile water or buffer used to dissolve the toxin).

  • Growth chamber with controlled temperature (18-20°C is optimal for symptom development), humidity, and light.

Methodology:

  • Plant Growth: Grow seedlings in pots or trays under optimal conditions until the primary leaves are fully expanded. Younger seedlings (6-7 days old) tend to show the clearest symptoms.[7]

  • Toxin Application: Apply a small droplet (e.g., 1-5 µL) of the this compound solution to the surface of a primary leaf. A minimum of 30 picomoles of this compound has been shown to induce chlorosis.[7] Gently prick the leaf through the droplet with a fine needle to facilitate toxin uptake.

  • Control Group: Treat a separate group of plants with the control solution using the same application method.

  • Incubation: Place the treated plants in a growth chamber maintained at 18-20°C. This temperature is critical as symptom development is often suppressed at higher temperatures (e.g., 28°C).[10][11]

  • Observation and Scoring: Observe the plants daily for up to 7 days. Score the development of chlorotic halos around the application site.

    • Susceptible (S): A distinct yellow halo appears and expands around the prick site within 2-4 days.[7]

    • Resistant (R): No chlorotic halo develops, or only a minor necrotic fleck from the needle prick is visible.

  • Data Recording: Record the diameter of the chlorotic zone and the percentage of plants showing symptoms for each variety.

Protocol 2: In Vitro Screening using Callus Culture

This method allows for high-throughput screening in a sterile, controlled environment.

Materials:

  • Plant callus cultures initiated from the varieties to be screened.

  • Standard plant tissue culture medium (e.g., MS medium) supplemented with appropriate hormones.

  • Filter-sterilized this compound solution.

  • Sterile petri dishes or multi-well plates.

  • Laminar flow hood.

Methodology:

  • Culture Preparation: Subculture healthy, actively growing callus onto fresh semi-solid or liquid medium.

  • Toxin Incorporation: Prepare the culture medium and autoclave. Once cooled to approximately 50°C, add filter-sterilized this compound to achieve the desired final concentration. This concentration needs to be determined empirically for the specific plant species, but a starting point could be in the micromolar range.

  • Inoculation: Aseptically transfer small, uniform pieces of callus onto the medium containing this compound. Also, culture callus on a toxin-free medium as a control.

  • Incubation: Incubate the cultures under standard growth conditions (e.g., 25°C, 16h photoperiod), unless a lower temperature is found to enhance the toxic effect.

  • Assessment: After 2-4 weeks, assess the callus for signs of toxicity.

    • Susceptible (S): Callus shows browning, necrosis, and significant growth inhibition compared to the control.

    • Resistant (R): Callus remains healthy and continues to proliferate, showing growth rates comparable to the control.

  • Data Analysis: Measure callus fresh weight, area, or a visual health score to quantify the level of resistance.

Protocol 3: Biochemical Assay of OCTase Activity

This assay confirms the mechanism of resistance by directly measuring the sensitivity of the OCTase enzyme to the toxin.

Materials:

  • Leaf tissue from resistant and susceptible plant lines.

  • Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • This compound solution (or its active form, PSorn).

  • OCTase assay reagents: L-ornithine, carbamoyl phosphate, and reagents for colorimetric detection of citrulline.

  • Spectrophotometer.

Methodology:

  • Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).[8]

  • OCTase Activity Assay:

    • Prepare reaction mixtures containing buffer, L-ornithine, and carbamoyl phosphate.

    • For the inhibition assay, pre-incubate a portion of the enzyme extract with this compound for a set period.

    • Start the reaction by adding the enzyme extract (with and without toxin) to the reaction mixtures.

    • Incubate at a standard temperature (e.g., 37°C) for a defined time (e.g., 15-30 minutes).

    • Stop the reaction and measure the amount of citrulline produced using a colorimetric method.

  • Data Analysis: Calculate the specific activity of OCTase (e.g., in µmol citrulline/min/mg protein). Compare the activity in the presence and absence of this compound for both resistant and susceptible plant extracts.

    • Susceptible (S): OCTase activity will be significantly reduced (e.g., to 20% or less of the control) in the presence of this compound.[7]

    • Resistant (R): OCTase activity will remain high, showing little to no inhibition by the toxin, indicating the presence of a resistant enzyme variant.[8]

Data Presentation

The following table summarizes key quantitative parameters for the screening protocols.

ParameterProtocol 1: Whole PlantProtocol 2: In Vitro CallusProtocol 3: Biochemical Assay
Plant Material 6-14 day old seedlingsActively growing callusFresh leaf tissue
Toxin Application Leaf prick applicationIncorporation into mediumPre-incubation with enzyme
This compound Conc. >30 picomole/application[7]Species-dependent (µM range)Assay-dependent (nM to µM)
Incubation Temp. 18-20°C[10]25°C (or optimized)37°C (for reaction)
Incubation Time 2-7 days2-4 weeks15-30 minutes (for reaction)
Susceptible Result Chlorotic halo developsGrowth inhibition, necrosis>80% reduction in OCTase activity[7]
Resistant Result No chlorosisContinued growthLittle to no inhibition of OCTase

Visualizations

Experimental Workflow

G cluster_screening Screening Phase start Start: Plant Material (Seeds, Explants) prep Grow Seedlings or Initiate Callus Cultures start->prep toxin_prep Prepare this compound & Control Solutions application Apply Toxin to Plants or Culture Media prep->application toxin_prep->application incubation Incubate under Controlled Conditions (18-20°C for plants) application->incubation observe Observe & Score Phenotype (Chlorosis, Growth) incubation->observe decision Resistant Phenotype? observe->decision susceptible Susceptible Line (Discard) decision->susceptible No resistant Resistant Line (Select) decision->resistant Yes biochem Optional: Biochemical Confirmation (OCTase Assay) resistant->biochem end End: Confirmed Resistant Variety biochem->end

Caption: General workflow for screening resistant plants using this compound.

Logical Basis of Resistance vs. Susceptibility

G cluster_S Susceptible Plant cluster_R Resistant Plant S_OCTase Sensitive OCTase S_Inhibition OCTase Inhibited S_OCTase->S_Inhibition S_Arg Arginine Deficiency S_Inhibition->S_Arg S_Result Chlorosis / Growth Arrest S_Arg->S_Result R_OCTase Resistant OCTase (e.g., from argK gene) R_NoInhibition OCTase Active R_OCTase->R_NoInhibition R_Arg Arginine Synthesis Maintained R_NoInhibition->R_Arg R_Result Normal Growth (No Symptoms) R_Arg->R_Result Toxin This compound Application Toxin->S_Inhibition Binds & Inhibits Toxin->R_NoInhibition Fails to Inhibit

Caption: Logic of this compound-based screening for plant resistance.

References

Application Notes and Protocols for Stable Isotope Labeling of Phaseolotoxin for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseolotoxin is a non-host-specific phytotoxin produced by the bacterium Pseudomonas syringae pv. phaseolicola, the causative agent of halo blight disease in beans.[1] This toxin is a potent inhibitor of the enzyme ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine biosynthesis pathway.[2][3] Understanding the metabolic pathways leading to the biosynthesis of this compound is crucial for developing strategies to control its production and for potentially harnessing its antimetabolite properties for therapeutic applications.

Metabolic Flux Analysis (MFA) using stable isotope labeling is a powerful technique to quantitatively elucidate the flow of metabolites through a metabolic network.[4][5] By supplying isotopically labeled substrates, such as ¹³C-glucose or ¹⁵N-ammonium chloride, and tracking the incorporation of these isotopes into downstream metabolites, researchers can map and quantify the metabolic fluxes contributing to the synthesis of a target molecule.[4][5]

These application notes provide a detailed framework and experimental protocols for the stable isotope labeling of this compound in Pseudomonas syringae pv. phaseolicola to enable metabolic flux analysis.

Principles of Stable Isotope Labeling for MFA

Stable isotope labeling involves the introduction of non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into the growth medium of an organism.[4] These isotopes are incorporated into the organism's metabolites through its metabolic pathways. The pattern and extent of isotope incorporation in a target metabolite, such as this compound, can be measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] This data, combined with a stoichiometric model of the organism's metabolic network, allows for the calculation of intracellular metabolic fluxes.[5]

This compound Biosynthesis

This compound is a tripeptide derivative with the structure Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine.[2] Its biosynthesis involves the convergence of several metabolic pathways to provide the necessary precursors:

  • Ornithine: A key intermediate in the urea cycle and arginine biosynthesis.

  • Alanine: A non-essential amino acid derived from pyruvate.

  • Homoarginine: Synthesized from arginine and lysine via the action of an amidinotransferase encoded by the amtA gene.[2][5]

  • Sulphodiaminophosphinyl group: The biosynthetic origin of this inorganic moiety is less understood but is crucial for the toxin's activity.

The production of this compound is also notably temperature-dependent, with optimal synthesis occurring at lower temperatures (around 18-20°C).[1]

Quantitative Data on this compound Production

The following table summarizes the effect of temperature on the production of this compound by Pseudomonas syringae pv. phaseolicola. This data is essential for optimizing culture conditions for maximal toxin yield for analysis.

Temperature (°C)This compound Production (µg/L)Reference
16912[6]
18Optimal Production[7]
20.5628[6]
25290[6]
28Not Detected[6]

Illustrative Isotopic Enrichment Data for this compound Precursors

The following table provides a hypothetical example of isotopic enrichment data that could be obtained from a stable isotope labeling experiment using [U-¹³C]-glucose. This data would be used as input for MFA calculations.

MetaboliteMass Isotopomer Distribution (M+n)Isotopic Enrichment (%)
Alanine (M+0)0.1585
Alanine (M+1)0.10
Alanine (M+2)0.25
Alanine (M+3)0.50
Ornithine (M+0)0.2080
Ornithine (M+1)0.15
Ornithine (M+2)0.20
Ornithine (M+3)0.25
Ornithine (M+4)0.15
Ornithine (M+5)0.05
Arginine (M+0)0.2278
Arginine (M+1)0.18
Arginine (M+2)0.23
Arginine (M+3)0.20
Arginine (M+4)0.12
Arginine (M+5)0.05
Lysine (M+0)0.2575
Lysine (M+1)0.15
Lysine (M+2)0.20
Lysine (M+3)0.20
Lysine (M+4)0.15
Lysine (M+5)0.05

Experimental Protocols

Protocol 1: Preparation of Minimal Medium for Stable Isotope Labeling of Pseudomonas syringae pv. phaseolicola

This protocol describes the preparation of a defined minimal medium suitable for growing P. syringae pv. phaseolicola with controlled isotopic labeling.

Materials:

  • [U-¹³C]-Glucose (or other labeled carbon source)

  • ¹⁵NH₄Cl (or other labeled nitrogen source)

  • KH₂PO₄

  • K₂HPO₄

  • MgSO₄·7H₂O

  • FeCl₃·6H₂O

  • Trace element solution (see below)

  • Deionized water (ddH₂O)

Stock Solutions:

  • 1 M KH₂PO₄: Dissolve 136.09 g of KH₂PO₄ in 1 L of ddH₂O. Autoclave.

  • 1 M K₂HPO₄: Dissolve 174.18 g of K₂HPO₄ in 1 L of ddH₂O. Autoclave.

  • 1 M MgSO₄·7H₂O: Dissolve 246.47 g of MgSO₄·7H₂O in 1 L of ddH₂O. Autoclave.

  • 0.1 M FeCl₃·6H₂O: Dissolve 27.03 g of FeCl₃·6H₂O in 1 L of ddH₂O. Filter sterilize.

  • 1000x Trace Element Solution:

    • ZnSO₄·7H₂O: 2.2 g/L

    • MnSO₄·H₂O: 0.5 g/L

    • CuSO₄·5H₂O: 0.5 g/L

    • CoCl₂·6H₂O: 0.5 g/L

    • H₃BO₃: 0.5 g/L

    • (NH₄)₆Mo₇O₂₄·4H₂O: 0.5 g/L

    • Dissolve in ddH₂O and filter sterilize.

  • 20% (w/v) [U-¹³C]-Glucose: Dissolve 20 g of [U-¹³C]-Glucose in 100 mL of ddH₂O. Filter sterilize.

  • 1 M ¹⁵NH₄Cl: Dissolve 54.49 g of ¹⁵NH₄Cl in 1 L of ddH₂O. Filter sterilize.

Procedure:

  • To prepare 1 L of minimal medium, add the following components to 800 mL of ddH₂O:

    • 5.5 mL of 1 M KH₂PO₄

    • 1.5 mL of 1 M K₂HPO₄

  • Autoclave the basal medium.

  • Allow the medium to cool to room temperature.

  • Aseptically add the following sterile stock solutions:

    • 10 mL of 20% (w/v) [U-¹³C]-Glucose (final concentration 0.2%)

    • 1 mL of 1 M ¹⁵NH₄Cl (final concentration 1 mM)

    • 1 mL of 1 M MgSO₄·7H₂O (final concentration 1 mM)

    • 0.1 mL of 0.1 M FeCl₃·6H₂O (final concentration 10 µM)

    • 1 mL of 1000x Trace Element Solution

  • Adjust the final volume to 1 L with sterile ddH₂O.

  • The final pH of the medium should be approximately 7.0.

Protocol 2: Cultivation and Harvesting of P. syringae pv. phaseolicola for Metabolite Extraction

Materials:

  • Prepared stable isotope-labeled minimal medium

  • P. syringae pv. phaseolicola starter culture

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

  • Quenching solution (-20°C, 60% methanol in water)

  • Extraction solvent (e.g., 80% methanol)

  • Liquid nitrogen

Procedure:

  • Inoculate a 10 mL starter culture of P. syringae pv. phaseolicola in a rich medium (e.g., King's B) and grow overnight at 28°C with shaking.

  • The next day, inoculate 1 L of the prepared stable isotope-labeled minimal medium with the starter culture to an initial OD₆₀₀ of 0.05.

  • Incubate the culture at 18°C with vigorous shaking (200-250 rpm) to ensure optimal this compound production and aeration.

  • Monitor the bacterial growth by measuring the OD₆₀₀ at regular intervals.

  • Harvest the cells during the late exponential growth phase (e.g., OD₆₀₀ of 0.8-1.0).

  • Rapidly quench the metabolism by mixing a known volume of the cell culture with 2 volumes of ice-cold quenching solution.

  • Immediately centrifuge the quenched cell suspension at 4°C and 5000 x g for 5 minutes.

  • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction and LC-MS Analysis

Materials:

  • Frozen cell pellets

  • Extraction solvent (-20°C, 80% methanol)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS system (High-Resolution Mass Spectrometer)

Procedure:

  • Resuspend the frozen cell pellet in 1 mL of cold extraction solvent.

  • Incubate on ice for 15 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analyze the metabolite extract using a suitable LC-MS method for the detection and quantification of amino acids and this compound. A reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point for separating these types of molecules.

  • Acquire data in both full scan mode to determine the mass isotopomer distributions and in MS/MS mode for metabolite identification.

Visualizations

Experimental_Workflow cluster_culture Bacterial Culture cluster_harvest Cell Harvesting cluster_analysis Analysis cluster_modeling Modeling culture_prep Prepare Isotope-Labeled Minimal Medium inoculation Inoculate with P. syringae pv. phaseolicola culture_prep->inoculation incubation Incubate at 18°C with Shaking inoculation->incubation monitoring Monitor Growth (OD600) incubation->monitoring quenching Quench Metabolism (-20°C Methanol) monitoring->quenching centrifugation Centrifuge and Collect Cell Pellet quenching->centrifugation storage Flash Freeze and Store at -80°C centrifugation->storage extraction Metabolite Extraction (80% Methanol) storage->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing and Isotopomer Analysis lcms->data_processing mfa Metabolic Flux Analysis (MFA) data_processing->mfa flux_map Generate Metabolic Flux Map mfa->flux_map

Caption: Experimental workflow for stable isotope labeling of this compound.

Phaseolotoxin_Biosynthesis_Pathway cluster_central_metabolism Central Carbon Metabolism cluster_amino_acid Amino Acid Biosynthesis cluster_toxin This compound Assembly glucose [U-13C]-Glucose g6p Glucose-6-P glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp edp Entner-Doudoroff Pathway g6p->edp pyruvate Pyruvate ppp->pyruvate edp->pyruvate tca TCA Cycle pyruvate->tca alanine Alanine pyruvate->alanine glutamate Glutamate tca->glutamate This compound This compound alanine->this compound ornithine Ornithine glutamate->ornithine arginine Arginine glutamate->arginine ornithine->this compound homoarginine Homoarginine arginine->homoarginine lysine Lysine lysine->homoarginine homoarginine->this compound inorganic_moiety Nδ-(N′-sulphodiamino phosphinyl) Group inorganic_moiety->this compound

Caption: Simplified metabolic pathway for this compound biosynthesis.

References

Troubleshooting & Optimization

Troubleshooting variability in Phaseolotoxin bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering variability in Phaseolotoxin bioassay results.

Troubleshooting Guide

This section addresses specific issues that may arise during the bioassay procedure.

Question 1: Why am I seeing high variability in results between my replicate wells/plates (high Coefficient of Variation)?

Answer: High intra-assay variability is a common issue and can stem from several factors. Inconsistent results can often be traced back to minor variations in technique or environment.

Potential Causes and Solutions:

  • Inconsistent Pipetting: This is a primary source of variability.[1]

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent speed and tip immersion depth. For critical steps, use a fresh tip for each replicate.

  • Uneven Bacterial Cell Distribution: If you are spotting a lawn of an indicator strain (like E. coli), uneven distribution can cause inconsistent zones of inhibition.

    • Solution: Ensure your indicator bacterial suspension is homogenous by vortexing or gently mixing before and during plating.[1]

  • Inadequate Reagent Mixing: Failure to properly mix reagents within wells can lead to non-uniform reactions.[1]

    • Solution: After adding all components, gently tap the plate or use a plate shaker to ensure thorough mixing, being careful to avoid cross-contamination.[2]

  • "Edge Effects": Wells on the outer edges of a microplate are prone to faster evaporation, which can concentrate solutes and affect bacterial growth.[1]

    • Solution: To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier and do not use them for experimental samples.[1] Ensure proper humidification in your incubator.

Question 2: Why is there no or very low toxin activity detected in my bioassay?

Answer: A lack of detectable this compound activity is almost always linked to the conditions under which the producing bacterium, Pseudomonas syringae, was cultured.

Potential Causes and Solutions:

  • Incorrect Incubation Temperature: this compound production is strongly regulated by temperature.[3][4] Optimal production occurs at lower temperatures, typically between 18°C and 20°C.[4][5] At temperatures of 28°C or higher, toxin synthesis is significantly inhibited or completely absent.[5][6]

    • Solution: Culture P. syringae pv. phaseolicola at 18°C to ensure optimal toxin expression.[4] Verify incubator temperature with a calibrated thermometer.

  • Incorrect Growth Medium: The composition of the culture medium can influence toxin production.

    • Solution: Utilize a minimal medium for culturing P. syringae as this has been shown to support this compound production for bioassays.[7]

  • Degraded Toxin: this compound, like many biological molecules, can degrade if not stored properly.

    • Solution: If using purified toxin or culture supernatants, ensure they have been stored correctly (typically frozen at -20°C or -80°C) and have not been subjected to multiple freeze-thaw cycles.

  • Low Cell Density: The concentration of the indicator bacteria may be too high, masking the inhibitory effects of the toxin.[1]

    • Solution: Optimize the seeding density of your indicator strain. Perform a titration experiment to find the optimal concentration for a clear and measurable response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of the enzyme ornithine carbamoyltransferase (OCTase).[8][9] This enzyme is crucial in the arginine biosynthesis pathway.[10] By blocking OCTase, the toxin causes a buildup of ornithine and a deficiency of arginine in plant cells, leading to the characteristic chlorotic halos associated with the "halo blight" disease.[11]

Q2: Why is temperature so critical for this compound production? A2: Temperature is a key environmental signal that regulates the genes responsible for this compound biosynthesis in P. syringae.[3][9] The expression of the gene clusters involved in toxin synthesis (such as the Pht and Pbo clusters) is thermoregulated, with high levels of transcription occurring at low temperatures (e.g., 18°C) but not at higher temperatures (e.g., 28°C).[5][6] This regulation is controlled by a complex signaling cascade that starts with a membrane sensor.

Q3: Can I use a different indicator organism besides E. coli? A3: Yes, while E. coli is a commonly used indicator strain for a rapid bioassay[5], other organisms sensitive to OCTase inhibition can potentially be used. However, the chosen organism must have a version of the OCTase enzyme that is sensitive to this compound. Note that the toxin-producing organism, P. syringae pv. phaseolicola, produces a toxin-resistant version of OCTase to protect itself.[7]

Q4: How does this compound production change with temperature? A4: The production of this compound is inversely proportional to the cultivation temperature within a specific range. The optimal temperature is around 18°C.[4] As the temperature increases towards 28°C, toxin production progressively decreases to undetectable levels.[4][6]

Data Presentation

Table 1: Influence of Cultivation Temperature on this compound Yield

This table summarizes the quantitative relationship between temperature and the production of this compound by P. syringae pv. phaseolicola.

Cultivation Temperature (°C)This compound Yield (µg/L)Reference
16912[6]
18Optimal Production[4]
20.5628[6]
25290[6]
28Not Detectable[6]

Experimental Protocols

Protocol 1: Growth Inhibition Bioassay for this compound Activity

This protocol describes a standard method for assessing the biological activity of this compound in culture supernatants using an E. coli indicator strain.

Materials:

  • Pseudomonas syringae pv. phaseolicola strain

  • Escherichia coli (indicator strain)

  • Minimal salts growth medium

  • LB (Luria-Bertani) agar plates

  • Sterile centrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Micropipettes and sterile tips

Methodology:

  • Culture P. syringae for Toxin Production:

    • Inoculate P. syringae pv. phaseolicola into a liquid minimal salts medium.

    • Incubate the culture at 18°C for 48-72 hours with shaking. This is the toxin-producing condition.

    • As a negative control, grow a parallel culture at 28°C, a non-permissive temperature for toxin production.[5]

  • Prepare Culture Supernatant:

    • After incubation, transfer the bacterial cultures to sterile centrifuge tubes.

    • Centrifuge at 10,000 x g for 15 minutes to pellet the bacterial cells.

    • Carefully decant the supernatant. For complete removal of bacteria, pass the supernatant through a 0.22 µm sterile syringe filter. This filtered supernatant contains the secreted this compound.

  • Prepare Indicator Lawn:

    • Grow an overnight culture of E. coli in LB broth.

    • Create a lawn of E. coli on LB agar plates by evenly spreading 100-200 µL of the overnight culture. Allow the plate to dry.

  • Perform the Bioassay:

    • Once the lawn is dry, spot 5-10 µL of the sterile supernatant from the 18°C culture onto the center of the plate.

    • On the same plate (or a separate one), spot an equal volume of the supernatant from the 28°C control culture.

    • Incubate the plates overnight at 37°C.

  • Analyze Results:

    • Measure the diameter of the clear zone of growth inhibition around the spotted supernatant. A clear zone indicates the presence of active this compound. The supernatant from the 18°C culture should produce a distinct zone of inhibition, while the 28°C control should produce a much smaller or no zone.[7]

Visualizations

Caption: A troubleshooting flowchart for diagnosing this compound bioassay variability.

BioassayWorkflow cluster_toxin_prod 1. Toxin Production cluster_prep 2. Supernatant Preparation cluster_assay 3. Bioassay Culture Inoculate P. syringae in minimal medium Incubate18 Incubate at 18°C (Toxin-Producing) Culture->Incubate18 Incubate28 Incubate at 28°C (Negative Control) Culture->Incubate28 Centrifuge Centrifuge to pellet cells Incubate18->Centrifuge Incubate28->Centrifuge Filter Filter-sterilize supernatant (0.22 µm) Centrifuge->Filter Spot Spot sterile supernatants onto bacterial lawn Filter->Spot Lawn Prepare E. coli lawn on agar plate Lawn->Spot Incubate37 Incubate plate at 37°C Spot->Incubate37 Result Measure zone of growth inhibition Incubate37->Result

Caption: Experimental workflow for the this compound growth inhibition bioassay.

SignalingPathway Temp Low Temperature (18-20°C) GacS GacS (Membrane Sensor) Temp->GacS sensed by GacS_P GacS-P (Autophosphorylation) GacS->GacS_P Cascade Signaling Cascade (Involving GacA) GacS_P->Cascade initiates PhtGenes Activation of Pht/Pbo Gene Clusters Cascade->PhtGenes Toxin This compound Biosynthesis PhtGenes->Toxin OCTase Inhibition of Ornithine Carbamoyltransferase (OCTase) Toxin->OCTase

Caption: Signaling pathway for temperature-regulated this compound biosynthesis.

References

Optimizing culture conditions for increased Phaseolotoxin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for increased Phaseolotoxin production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a non-host-specific phytotoxin that acts as an antimetabolite.[1][2] It is primarily produced by Pseudomonas syringae pv. phaseolicola, the causative agent of halo blight in beans (Phaseolus vulgaris), and Pseudomonas syringae pv. actinidiae, which causes bacterial canker in kiwifruit.[1] A strain of P. syringae pv. syringae has also been identified as a producer.[1] The toxin inhibits the enzyme ornithine carbamoyltransferase (OCTase), which is involved in the arginine biosynthesis pathway, leading to chlorosis in plants.[1][3]

Q2: What is the optimal temperature for this compound production?

A2: The production of this compound is highly regulated by temperature. The optimal temperature for production is between 18°C and 20°C.[4][5][6][7][8] Toxin synthesis progressively decreases at temperatures above 20°C and is often undetectable at 28°C or higher, which is closer to the optimal growth temperature for the bacteria.[1][2][4][5]

Q3: Why is temperature such a critical factor in this compound production?

A3: Temperature is a key environmental cue that regulates the expression of genes involved in this compound biosynthesis.[1] The expression of genes within the "Pht" and "Pbo" gene clusters, which are essential for toxin synthesis, is thermoregulated.[1][4][6] These genes are highly transcribed at lower temperatures (e.g., 18°C), while their expression is repressed at higher temperatures (e.g., 28°C).[1][4] This thermoregulation is thought to involve repressor molecules that bind to regulatory regions of the biosynthesis genes at higher temperatures.[1][2]

Q4: What are the key gene clusters involved in this compound biosynthesis?

A4: Two primary gene clusters are crucial for this compound biosynthesis:

  • Pht cluster: This is a chromosomal region of about 30 kb containing 23 genes organized into five transcriptional units.[4][9] It is considered a pathogenicity island acquired through horizontal gene transfer and contains genes directly involved in the synthesis and regulation of the toxin.[2]

  • Pbo cluster: This is another thermoregulated gene cluster essential for this compound biosynthesis.[4][6] It is organized into four transcriptional units and is also required for toxin production.[4][6]

Q5: Are there other regulatory systems that control this compound production?

A5: Yes, besides temperature, the GacS/GacA two-component system is a global regulator that plays a critical role in controlling the expression of genes in both the Pht and Pbo clusters.[4] This system is known to regulate various pathogenicity and virulence factors in Pseudomonas syringae.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low this compound yield despite optimal temperature (18-20°C). 1. Suboptimal culture medium: The composition of the growth medium can influence toxin production. 2. Incorrect growth phase: Toxin production may be growth-phase dependent. 3. Strain variability: Not all isolates of P. syringae pv. phaseolicola produce high levels of the toxin. 4. Genetic mutations: Spontaneous mutations in the Pht or Pbo gene clusters can lead to a loss of toxin production.1. Optimize medium: Experiment with different minimal and complex media. Some studies have utilized M9 minimal medium.[10] Consider supplementing with precursors of the toxin's amino acid components (ornithine, alanine, homoarginine). 2. Time-course analysis: Harvest cultures at different growth phases (e.g., mid-log, late-log, stationary) to determine the optimal time for toxin production. 3. Strain verification: Confirm the toxigenic potential of your strain using a reliable bioassay, such as the E. coli growth inhibition assay.[6][7] 4. Genetic analysis: If possible, perform PCR or sequencing to verify the presence and integrity of key biosynthesis genes in the Pht and Pbo clusters.
Inconsistent this compound production between experiments. 1. Fluctuations in incubation temperature: Even small variations from the optimal 18-20°C range can significantly impact yield.[2] 2. Inoculum preparation: The age and density of the starting culture can affect the kinetics of growth and toxin production. 3. Aeration and agitation: Oxygen availability can influence bacterial metabolism and secondary metabolite production.1. Precise temperature control: Use a calibrated incubator with minimal temperature fluctuations. 2. Standardize inoculum: Use a consistent protocol for preparing your starter cultures, ensuring a standardized cell density at the time of inoculation. 3. Consistent culture conditions: Maintain the same flask size, culture volume, and shaking speed (e.g., 200 rpm) across all experiments to ensure consistent aeration.[10]
This compound production detected, but at very low levels. 1. Suboptimal induction conditions: Besides temperature, other factors like host plant signals can influence gene expression. 2. Feedback inhibition: High concentrations of the toxin or its precursors might negatively regulate its own synthesis. 3. Degradation of the toxin: this compound may be unstable under certain culture conditions.1. Host extract supplementation: Consider adding filter-sterilized bean leaf or pod extracts to the culture medium, as these have been shown to enhance the expression of some biosynthesis genes.[1] 2. Fed-batch or continuous culture: Explore fed-batch or continuous culture systems to maintain optimal precursor concentrations and remove the product, potentially avoiding feedback inhibition.[11] 3. Extraction and storage: Harvest and extract the toxin promptly from the culture supernatant. Store purified or semi-purified toxin at low temperatures to prevent degradation.

Quantitative Data on this compound Production

Table 1: Effect of Temperature on this compound Yield in P. syringae pv. phaseolicola

Temperature (°C)This compound Yield (µg/L)Reference
16912[1][2]
18Optimal Production[1][5][6][8]
20.5628[1][2]
25290[1][2]
28Not Detectable[1][2]
30Not Detectable[2][5]

Experimental Protocols

Protocol 1: Culturing Pseudomonas syringae pv. phaseolicola for this compound Production
  • Media Preparation: Prepare M9 minimal medium supplemented with 0.4 mM CaCl₂, 4 mM MgSO₄, and 0.8% glucose as the carbon source.[10]

  • Inoculation: Inoculate a pre-culture of P. syringae pv. phaseolicola into the M9 minimal medium to an initial optical density (OD₆₀₀) of 0.1.[10]

  • Incubation: Incubate the cultures at 18°C with shaking at 200 rpm.[10]

  • Growth Monitoring: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

  • Harvesting: Harvest the cultures in the late logarithmic phase of growth.[10]

  • Supernatant Collection: Centrifuge the cultures at 4000 rpm for 15 minutes at 4°C to pellet the bacterial cells.[10]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.[10] The cell-free supernatant contains the secreted this compound.

Protocol 2: E. coli Growth Inhibition Bioassay for this compound Detection

This bioassay is a qualitative or semi-quantitative method to detect the presence of this compound.

  • Indicator Strain: Use a strain of Escherichia coli that is sensitive to this compound.

  • Assay Plate Preparation: Prepare a lawn of the E. coli indicator strain on a suitable agar medium.

  • Sample Application: Apply a known volume of the cell-free supernatant (from Protocol 1) onto a sterile paper disc or directly into a well cut into the agar.

  • Incubation: Incubate the plates under conditions suitable for E. coli growth.

  • Zone of Inhibition: The presence of this compound will result in a clear zone of growth inhibition around the point of application.

  • Confirmation (Optional): To confirm that the inhibition is due to this compound, perform the same assay on a medium supplemented with arginine or citrulline. This compound-induced inhibition will be reversed in the presence of these amino acids.

Signaling Pathways and Experimental Workflows

Phaseolotoxin_Regulation cluster_environment Environmental Signals cluster_regulation Regulatory System cluster_genes Biosynthesis Gene Clusters cluster_output Product Low Temperature (18°C) Low Temperature (18°C) GacS GacS Low Temperature (18°C)->GacS Activates High Temperature (28°C) High Temperature (28°C) Repressor Repressor High Temperature (28°C)->Repressor Activates GacA GacA GacS->GacA Phosphorylates Pht_cluster Pht Cluster GacA->Pht_cluster Activates Transcription Pbo_cluster Pbo Cluster GacA->Pbo_cluster Activates Transcription Repressor->Pht_cluster Inhibits Transcription Repressor->Pbo_cluster Inhibits Transcription This compound This compound Pht_cluster->this compound Synthesizes Pbo_cluster->this compound Required for Synthesis

Caption: Regulatory pathway of this compound synthesis.

Experimental_Workflow Culture 1. Bacterial Culture (P. syringae pv. phaseolicola) Incubation 2. Incubation (18°C, 200 rpm) Culture->Incubation Harvest 3. Cell Harvesting (Centrifugation) Incubation->Harvest Supernatant 4. Supernatant Filtration (0.22 µm filter) Harvest->Supernatant Bioassay 5. E. coli Inhibition Bioassay Supernatant->Bioassay Quantification 6. Toxin Quantification (e.g., HPLC) Supernatant->Quantification

Caption: Experimental workflow for this compound production and analysis.

References

Technical Support Center: Overcoming Low Yield of Phaseolotoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields of Phaseolotoxin in laboratory cultures of Pseudomonas syringae pv. phaseolicola.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My P. syringae pv. phaseolicola culture is growing well, but I'm detecting very little to no this compound. What is the most critical factor I should check?

A1: The most critical factor for this compound production is temperature . Optimal production occurs at a narrow range of low temperatures, typically between 18°C and 20°C .[1][2] At temperatures above 28°C, which may be optimal for bacterial growth, toxin production is often undetectable.[1]

Troubleshooting Steps:

  • Verify Incubator Temperature: Ensure your incubator is accurately calibrated and maintaining a stable temperature between 18°C and 20°C.

  • Temperature Shift Experiments: If you are growing your initial culture at a higher temperature for biomass accumulation, ensure you are shifting the culture to the optimal temperature range (18-20°C) for a sufficient induction period (typically 24-72 hours) to allow for toxin synthesis.

Q2: I'm culturing at the optimal temperature, but my this compound yield is still low. Could my culture medium be the issue?

A2: Yes, the composition of the culture medium can significantly impact this compound yield. While the bacterium might grow on a variety of media, specific nutrient availability is key for toxin biosynthesis.

Troubleshooting Steps:

  • Carbon Source: While P. syringae pv. phaseolicola can utilize various carbon sources, the choice can influence the growth rate and, consequently, toxin production. It has been noted that a carbon source that supports a high growth rate can favor this compound production.

  • Nitrogen Source: The type and concentration of the nitrogen source are also important. While complex nitrogen sources like peptone can support robust growth, defined media with sources like ammonium chloride are also used. Experimenting with different nitrogen sources may be necessary to find the optimal conditions for your specific strain.

  • Phosphate Concentration: Phosphate levels can influence the production of other toxins in Pseudomonas syringae, and it is a critical component of any defined medium. While specific data on its effect on this compound is limited, ensuring phosphate is not a limiting nutrient is advisable.

Q3: How can I accurately quantify the amount of this compound in my culture supernatant?

A3: There are two primary methods for quantifying this compound: a biological assay and a chemical method.

  • E. coli Growth Inhibition Bioassay: This is a common and relatively simple method based on this compound's ability to inhibit the growth of a sensitive E. coli strain. The size of the inhibition zone on an agar plate is proportional to the concentration of the toxin.

  • High-Performance Liquid Chromatography (HPLC): This is a more precise and quantitative method that separates and detects this compound from other components in the culture supernatant.

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Q4: Are there specific gene clusters I should be aware of for this compound production?

A4: Yes, the biosynthesis of this compound is primarily governed by the Pht and Pbo gene clusters . The expression of these genes is tightly regulated, most notably by temperature. Additionally, the GacS/GacA two-component system is a global regulator that positively influences the expression of these gene clusters. If you are working with a genetically modified strain, ensuring these gene clusters and regulatory systems are intact and functional is crucial.

Data Presentation: Optimizing Culture Conditions

The following tables summarize the impact of key culture parameters on this compound yield.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Relative this compound YieldReference
16High[1]
18Optimal[1][2]
20.5Moderate[1]
25Low[1]
28Undetectable[1]

Experimental Protocols

Protocol 1: Culture of P. syringae pv. phaseolicola for this compound Production in M9 Minimal Medium

This protocol describes the culture of P. syringae pv. phaseolicola in a defined minimal medium to optimize this compound production.

Materials:

  • Pseudomonas syringae pv. phaseolicola strain

  • M9 Minimal Medium components (see below)

  • Carbon source (e.g., Glucose or Glycerol)

  • Sterile culture flasks

  • Shaking incubator

M9 Minimal Medium (1 L):

  • 5x M9 Salts:

    • 64 g Na₂HPO₄·7H₂O

    • 15 g KH₂PO₄

    • 2.5 g NaCl

    • 5.0 g NH₄Cl

    • Dissolve in distilled water to a final volume of 1 L and autoclave.

  • 1 M MgSO₄: Dissolve 24.65 g MgSO₄·7H₂O in 100 mL distilled water and autoclave.

  • 1 M CaCl₂: Dissolve 14.7 g CaCl₂·2H₂O in 100 mL distilled water and autoclave.

  • 20% Carbon Source Solution: Dissolve 20 g of Glucose or Glycerol in 100 mL of distilled water and filter sterilize.

Procedure:

  • To 780 mL of sterile distilled water, aseptically add:

    • 200 mL of 5x M9 salts

    • 2 mL of 1 M MgSO₄

    • 0.1 mL of 1 M CaCl₂

    • 20 mL of 20% carbon source solution

  • Inoculate the M9 minimal medium with a fresh overnight culture of P. syringae pv. phaseolicola.

  • Incubate the culture at 18-20°C with shaking (200-250 rpm) for 48-72 hours.

  • After incubation, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Collect the supernatant, filter sterilize it through a 0.22 µm filter, and store it at -20°C for quantification.

Protocol 2: Quantification of this compound using E. coli Growth Inhibition Bioassay

This bioassay utilizes the sensitivity of an indicator E. coli strain to this compound to quantify its concentration in culture supernatants.

Materials:

  • This compound-containing culture supernatant (and a toxin-free control supernatant)

  • Purified this compound standard of known concentration

  • Sensitive E. coli strain (e.g., a strain auxotrophic for arginine)

  • Luria-Bertani (LB) agar plates

  • Sterile paper discs or hole punch for agar wells

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Prepare Indicator Lawn: Spread a fresh overnight culture of the indicator E. coli strain evenly onto the surface of LB agar plates to create a bacterial lawn.

  • Prepare Standard Curve:

    • Perform serial dilutions of the purified this compound standard in sterile water or toxin-free culture medium to create a range of known concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Sample Preparation: Use the sterile-filtered culture supernatants directly.

  • Assay:

    • Aseptically place sterile paper discs onto the surface of the E. coli lawn or create small wells in the agar.

    • Pipette a fixed volume (e.g., 10-20 µL) of each standard dilution, the test supernatants, and the negative control onto separate discs or into separate wells.

  • Incubation: Incubate the plates overnight at 37°C.

  • Quantification:

    • Measure the diameter of the clear zones of growth inhibition around each disc/well.

    • Plot the diameter of the inhibition zones for the standards against the logarithm of their concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of this compound in the unknown samples based on the size of their inhibition zones.

Protocol 3: Quantification of this compound by HPLC

This method provides a more precise quantification of this compound. Note that the specific parameters may need to be optimized for your HPLC system and column.

Materials:

  • Sterile-filtered culture supernatant

  • Purified this compound standard

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., Acetonitrile and water with an ion-pairing agent like trifluoroacetic acid - TFA)

Procedure:

  • Sample Preparation: The sterile-filtered culture supernatant can often be directly injected. If necessary, a solid-phase extraction (SPE) step can be used to concentrate the sample and remove interfering compounds.

  • Standard Curve Preparation: Prepare a series of dilutions of the purified this compound standard in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 4: Ornithine Carbamoyltransferase (OCTase) Inhibition Assay

This assay confirms the biological activity of the produced this compound by measuring its ability to inhibit the OCTase enzyme.

Materials:

  • Partially purified OCTase (from a source known to be sensitive to this compound, e.g., E. coli)

  • This compound-containing sample

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrates: L-ornithine and carbamoyl phosphate

  • Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction buffer

      • L-ornithine

      • A sample of the culture supernatant (or purified this compound)

      • A control with no this compound

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add carbamoyl phosphate to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Citrulline Detection:

    • Add the colorimetric reagent to the reaction mixture.

    • Heat the samples (e.g., 95°C for 5-10 minutes) to allow color development.

    • Cool the samples to room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a spectrophotometer.

  • Calculate Inhibition: Compare the absorbance of the samples containing this compound to the control to determine the percentage of OCTase inhibition.

Visualizations

Phaseolotoxin_Biosynthesis_Pathway cluster_pht Pht Gene Cluster cluster_pbo Pbo Gene Cluster cluster_regulators Global Regulators pht_genes pht genes This compound This compound pht_genes->this compound Biosynthesis argK argK (Resistance) pbo_genes pbo genes pbo_genes->this compound Biosynthesis GacS_GacA GacS/GacA System GacS_GacA->pht_genes Activates Transcription GacS_GacA->pbo_genes Activates Transcription Temp Low Temperature (18-20°C) Temp->GacS_GacA Activates precursors Precursors (e.g., Ornithine, Alanine, Homoarginine) precursors->this compound

Caption: Simplified signaling pathway for this compound biosynthesis.

experimental_workflow start Start: Low Yield Issue culture 1. Culture Optimization - Temperature (18-20°C) - Media Composition start->culture quantify 2. Toxin Quantification culture->quantify bioassay E. coli Bioassay quantify->bioassay hplc HPLC Analysis quantify->hplc activity 3. Activity Confirmation (OCTase Inhibition Assay) bioassay->activity hplc->activity end End: Optimized Yield activity->end

Caption: Troubleshooting workflow for low this compound yield.

References

Addressing Phaseolotoxin stability and degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the stability and degradation of Phaseolotoxin during storage and experimentation. The information is presented in a question-and-answer format to directly address common issues and experimental queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a non-host-specific phytotoxin produced by certain pathovars of Pseudomonas syringae. It is a tripeptide consisting of ornithine, alanine, and homoarginine, linked to a sulfodiaminophosphinyl moiety.[1][2][3][4][5][6] Its stability is a critical concern for researchers as degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. As a peptide-based molecule, this compound is susceptible to various degradation pathways, including hydrolysis and oxidation.[2][7][8][9]

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound, like other peptides, is influenced by several environmental factors:

  • Temperature: Higher temperatures accelerate chemical degradation. For optimal stability, storage at low temperatures is crucial.[7][8][10]

  • pH: Extreme pH values can lead to the hydrolysis of peptide bonds. A slightly acidic pH range of 5-6 is generally recommended for peptide solutions.[8][10]

  • Light: Exposure to UV light can cause photodegradation of sensitive amino acid residues.[7][11]

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can degrade certain amino acid residues.[2][8]

  • Moisture: For lyophilized (powder) this compound, moisture can promote hydrolysis and degradation.[2][7]

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to protect it from moisture.[2][7][8][10][12] When stored under these conditions, lyophilized peptides can be stable for several years.[2][12]

Q4: How should I store this compound solutions?

A4: Storing peptides in solution is not recommended for long periods.[8][9] If you must store this compound in solution, it is best to:

  • Prepare a concentrated stock solution in a sterile, slightly acidic buffer (pH 5-6).[8]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][8][12]

  • Store the aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable.[8][9][12]

Q5: What is the in-planta degradation product of this compound?

A5: In plant tissues, this compound is hydrolyzed by peptidases to produce Nδ-(N′-sulphodiaminophosphinyl)-l-ornithine, also known as octicidine or Psorn.[4][5] Octicidine is an irreversible inhibitor of the enzyme ornithine carbamoyltransferase (OCTase).[4]

Troubleshooting Guide

Problem 1: Loss of this compound activity in experiments.

  • Possible Cause: Degradation of the this compound stock or working solution.

    • Solution:

      • Verify Storage Conditions: Ensure that both the lyophilized powder and reconstituted solutions have been stored according to the recommended guidelines (see FAQs and tables below).

      • Prepare Fresh Solutions: If there is any doubt about the stability of the current solutions, prepare fresh working solutions from a new aliquot of the stock solution. It is always best to use freshly prepared solutions for experiments.[8]

      • Perform a Bioassay: To confirm the activity of your this compound, perform a biological assay, such as an E. coli growth inhibition assay.

Problem 2: Inconsistent or irreproducible experimental results.

  • Possible Cause 1: Inconsistent concentration of active this compound due to degradation.

    • Solution:

      • Standardize Solution Preparation: Always prepare fresh working solutions from a properly stored and aliquoted stock solution immediately before each experiment.

      • Quantify Concentration: Use a validated analytical method, such as HPLC, to determine the exact concentration of active this compound in your working solution before use.

  • Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.

    • Solution:

      • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid the damaging effects of repeated freezing and thawing.[2][8][12]

Problem 3: Appearance of unknown peaks in HPLC analysis of this compound.

  • Possible Cause: Formation of degradation products during storage or sample preparation.

    • Solution:

      • Review Storage and Handling: Ensure that the sample has been stored protected from light, at the correct temperature, and in an appropriate buffer.

      • Characterize Degradation Products: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weights of the unknown peaks and compare them to the known fragmentation pattern of this compound to identify potential degradation products.[10]

      • Perform Forced Degradation Studies: To proactively identify potential degradation products, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[1][11][13][14][15]

Data Presentation

Table 1: General Storage Recommendations for Lyophilized this compound

Storage DurationTemperatureConditionsExpected Stability
Short-term (weeks)Room TemperatureIn a tightly sealed container with desiccant, protected from light.Generally stable, but not recommended.
Medium-term (months)4°CIn a tightly sealed container with desiccant, protected from light.Stable for several months.[3]
Long-term (years)-20°C or -80°CIn a tightly sealed container with desiccant, protected from light.Stable for several years.[2][7][10][12]

Table 2: General Storage Recommendations for this compound in Solution

Storage DurationTemperatureConditionsExpected Stability
Short-term (days)4°CIn a sterile, slightly acidic buffer (pH 5-6), protected from light.Up to one week.[9]
Long-term (weeks to months)-20°C or -80°CAliquoted in single-use volumes in a sterile, slightly acidic buffer (pH 5-6), protected from light.Up to one month at -20°C, and up to six months at -80°C.[12]

Note: The stability data presented is based on general guidelines for peptides.[2][3][7][8][9][10][12] It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time.

1. Materials:

  • Lyophilized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

  • 0.22 µm syringe filters

  • Autosampler vials

2. Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in Mobile Phase A.

    • Filter the stock solution through a 0.22 µm syringe filter.

    • For the stability study, aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • HPLC Analysis:

    • Set the HPLC column temperature to 30°C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject a known volume (e.g., 20 µL) of the this compound sample.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Set the UV detector to 214 nm.

  • Data Analysis:

    • At each time point of the stability study, analyze a sample in triplicate.

    • Calculate the peak area of the intact this compound.

    • The percentage of remaining this compound can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100.

    • The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Bioassay for this compound Activity (E. coli Growth Inhibition Assay)

This bioassay determines the biological activity of this compound by measuring the inhibition of E. coli growth.

1. Materials:

  • Escherichia coli strain (e.g., a strain sensitive to ornithine carbamoyltransferase inhibition)

  • Minimal salts agar plates (e.g., M9 minimal medium)

  • Sterile paper discs (6 mm diameter)

  • This compound solutions of known and unknown concentrations

  • L-arginine solution (as a control)

  • Sterile water or buffer (as a negative control)

2. Method:

  • Prepare Bacterial Lawn:

    • Grow an overnight culture of E. coli in a suitable liquid medium.

    • Spread a uniform lawn of the E. coli culture onto the surface of the minimal salts agar plates.

  • Apply Samples:

    • Aseptically place sterile paper discs onto the surface of the agar.

    • Pipette a small volume (e.g., 10 µL) of each this compound solution (and controls) onto a separate disc.

    • Controls should include:

      • A positive control with a known concentration of active this compound.

      • A negative control with sterile water or buffer.

      • A rescue control with a disc containing both this compound and L-arginine to confirm the mechanism of action.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of growth inhibition around each disc.

    • A larger zone of inhibition indicates higher biological activity of the this compound.

    • Compare the zone of inhibition of your test samples to that of the known standard to assess relative activity. No zone of inhibition around the rescue control disc confirms that the inhibition is due to the specific action of this compound on arginine biosynthesis.

Visualizations

G This compound This compound (Active) Degradation Degradation (Hydrolysis, Oxidation, etc.) This compound->Degradation Storage Conditions (Temp, pH, Light) Peptidases Plant Peptidases This compound->Peptidases In Planta Inactive_Products Inactive Degradation Products Degradation->Inactive_Products Octicidine Octicidine (Psorn) (Active in planta) Peptidases->Octicidine

Caption: Degradation pathways of this compound.

G start Start: Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot store Store at -20°C or -80°C aliquot->store stability_study Initiate Stability Study (t=0, t=1, t=2...) store->stability_study hplc HPLC Analysis: Quantify Peak Area stability_study->hplc Chemical Stability bioassay Bioassay: Measure Zone of Inhibition stability_study->bioassay Biological Activity data_analysis Analyze Data: % Remaining & Activity hplc->data_analysis bioassay->data_analysis end End: Determine Shelf-Life data_analysis->end

Caption: Experimental workflow for this compound stability assessment.

G problem Problem: Loss of this compound Activity check_storage Check Storage Conditions (Temp, Light, Moisture) problem->check_storage check_solution_age Check Age of Solution problem->check_solution_age check_freeze_thaw Check Number of Freeze-Thaw Cycles problem->check_freeze_thaw improper_storage Improper Storage check_storage->improper_storage Yes old_solution Solution is Old check_solution_age->old_solution Yes multiple_freeze_thaw Multiple Freeze-Thaw Cycles check_freeze_thaw->multiple_freeze_thaw Yes solution1 Solution: Store Properly at -80°C improper_storage->solution1 solution2 Solution: Prepare Fresh Solution old_solution->solution2 solution3 Solution: Aliquot Stock Solution multiple_freeze_thaw->solution3

Caption: Troubleshooting logic for loss of this compound activity.

References

Technical Support Center: Genetic Analysis of the Phaseolotoxin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic analysis of the phaseolotoxin gene cluster.

Frequently Asked Questions (FAQs)

Q1: What are the key gene clusters involved in this compound biosynthesis?

A1: The biosynthesis of this compound is primarily governed by two key gene clusters: the Pht cluster and the Pbo cluster .

  • Pht cluster: This cluster is composed of 23 genes organized into five transcriptional units.[1][2][3] It contains genes directly involved in the synthesis, regulation, and transport of this compound, as well as the argK gene, which provides resistance to the toxin.[1][3] The Pht cluster is often located on a genomic island, suggesting its acquisition through horizontal gene transfer.[1][2]

  • Pbo cluster: This is a second, 16-gene cluster also involved in this compound biosynthesis.[2][4] Like the Pht cluster, it is thermoregulated and located on a genomic island.[2][4] While essential for toxin production in some strains, the Pbo cluster is not always found alongside the Pht cluster, indicating that some strains of P. syringae can produce this compound without it.[4]

Q2: Why is temperature a critical factor in this compound production?

A2: this compound production is strongly regulated by temperature. Optimal synthesis occurs at lower temperatures, typically between 18°C and 20°C.[4][5] At higher temperatures, such as 28°C (the optimal growth temperature for P. syringae), toxin production is significantly reduced or absent.[4][5] This thermoregulation occurs at the transcriptional level, with the genes in both the Pht and Pbo clusters being highly expressed at 18°C but not at 28°C.[4][5]

Q3: Can a strain of Pseudomonas syringae pv. phaseolicola cause halo blight disease without producing this compound?

A3: Yes. While this compound is a major virulence factor that contributes to the systemic spread of the pathogen, some strains of P. syringae pv. phaseolicola that do not produce the toxin can still cause disease symptoms.[6][7] These non-toxigenic (Tox-) strains may lack all or part of the this compound gene cluster.[6][7] This presents a significant challenge for molecular detection methods that target these genes.[6]

Troubleshooting Guides

Problem 1: PCR-based detection of the this compound gene cluster yields no amplification, but the bacterial strain is suspected to be P. syringae pv. phaseolicola.

Possible Causes and Solutions:

  • Cause 1: Presence of PCR inhibitors. Extracts from plant tissues or soil can contain compounds that inhibit PCR, leading to false-negative results.[8][9]

    • Troubleshooting Step:

      • DNA Purification: Use a robust DNA extraction method specifically designed to remove PCR inhibitors from plant or environmental samples. Commercial kits are available for this purpose.

      • Dilution: Diluting the DNA template can sometimes reduce the concentration of inhibitors to a level that allows for successful amplification.

      • BIO-PCR: Employ a BIO-PCR approach, which involves an initial biological amplification step (culturing the bacteria) to increase the target DNA concentration and dilute inhibitors before performing PCR.[8]

  • Cause 2: The strain is non-toxigenic and lacks the targeted gene cluster. Some field isolates of P. syringae pv. phaseolicola are non-toxigenic and have been found to lack the argK-tox gene cluster.[6][7]

    • Troubleshooting Step:

      • Multi-gene Targeting: Use a multiplex PCR approach that targets not only a gene within the this compound cluster but also a conserved housekeeping gene of P. syringae pv. phaseolicola for species-level identification.

      • Alternative Detection Methods: If PCR fails, consider using alternative methods for bacterial identification, such as 16S rRNA sequencing or other specific molecular markers not related to this compound production.

Problem 2: Inconsistent or low yields of this compound in culture.

Possible Causes and Solutions:

  • Cause 1: Suboptimal incubation temperature. this compound production is highly sensitive to temperature.

    • Troubleshooting Step:

      • Temperature Optimization: Ensure that the bacterial cultures are incubated at the optimal temperature for this compound production, which is typically 18-20°C.[5] Avoid temperatures at or above 28°C.[5]

      • Temperature Validation: Regularly calibrate and monitor the incubator to ensure accurate temperature control.

  • Cause 2: Inappropriate culture medium. The composition of the growth medium can influence toxin production.

    • Troubleshooting Step:

      • Media Comparison: Test different minimal and complex media to identify the optimal composition for this compound production by your specific strain.

      • Host Extracts: Supplementing the culture medium with bean extracts may stimulate toxin biosynthesis.[4]

  • Cause 3: Mutation in a key regulatory or biosynthetic gene. Spontaneous mutations can occur, leading to a reduction or complete loss of toxin production.

    • Troubleshooting Step:

      • Gene Sequencing: Sequence key genes within the Pht and Pbo clusters to check for mutations.

      • Complementation Analysis: If a mutation is identified, perform a complementation experiment by introducing a functional copy of the affected gene to confirm its role in the observed phenotype.

Data Presentation

Table 1: Effect of Temperature on this compound Production

Temperature (°C)This compound Production (µg/L)Reference
16912[5]
20.5628[5]
25290[5]
28Not Detectable[5]

Experimental Protocols

Protocol 1: this compound Bioassay

This protocol is used to qualitatively or quantitatively assess the production of this compound by P. syringae pv. phaseolicola strains based on the inhibition of a sensitive E. coli strain.

Materials:

  • P. syringae pv. phaseolicola test strains

  • E. coli JM103 (or another sensitive indicator strain)

  • MM9 minimal medium (liquid and agar plates)

  • Arginine solution (for control plates)

  • Sterile 6 mm Whatman antibiotic assay discs

  • Incubators at 18°C and 37°C

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Culture Preparation:

    • Inoculate P. syringae pv. phaseolicola strains into MM9 broth to an initial OD₆₀₀ of 0.01.

    • Incubate the cultures at 18°C for 72 hours to allow for this compound production.[4]

    • As a negative control, incubate a parallel set of cultures at 28°C.[4]

  • Supernatant Collection:

    • After incubation, centrifuge the bacterial cultures at 5000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatants, which contain the secreted this compound.

  • Indicator Plate Preparation:

    • Prepare double-layer MM9 agar plates seeded with the E. coli indicator strain.

    • For control plates, supplement the MM9 agar with arginine to overcome the inhibitory effect of this compound.

  • Bioassay:

    • Aseptically place sterile Whatman antibiotic assay discs onto the surface of the seeded agar plates.

    • Pipette a defined volume (e.g., 20 µl) of the collected supernatants onto each disc.

    • Incubate the plates at 37°C overnight.

  • Result Interpretation:

    • Measure the diameter of the zone of growth inhibition around each disc. A clear zone indicates the presence of this compound.

    • The absence of an inhibition zone on the arginine-supplemented control plates confirms that the inhibition is due to this compound.

Visualizations

Experimental_Workflow_for_Phaseolotoxin_Bioassay cluster_culture 1. Culture Preparation cluster_supernatant 2. Supernatant Collection cluster_assay 3. Bioassay cluster_results 4. Result Interpretation culture_18 Inoculate P. syringae in MM9 at 18°C centrifuge Centrifuge cultures culture_18->centrifuge culture_28 Inoculate P. syringae in MM9 at 28°C (Control) culture_28->centrifuge collect Collect supernatant centrifuge->collect apply_supernatant Apply supernatant to discs collect->apply_supernatant prepare_plates Prepare E. coli seeded MM9 plates prepare_plates->apply_supernatant incubate_plates Incubate at 37°C apply_supernatant->incubate_plates measure_zones Measure inhibition zones incubate_plates->measure_zones Phaseolotoxin_Regulatory_Pathway cluster_temp Environmental Cue cluster_regulators Global Regulators cluster_genes Gene Clusters cluster_output Output Temp18 18°C GacA GacA/GacS Temp18->GacA Activates PhtL PhtL Temp18->PhtL Activates Temp28 28°C Temp28->GacA Inhibits Temp28->PhtL Inhibits This compound This compound Production Temp28->this compound No Production Pht_cluster Pht Cluster Genes GacA->Pht_cluster Positive Regulation Pbo_cluster Pbo Cluster Genes GacA->Pbo_cluster Positive Regulation PhtL->Pht_cluster Selective Positive Regulation Pht_cluster->this compound Pbo_cluster->this compound

References

Strategies to enhance the expression of Phaseolotoxin biosynthesis genes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phaseolotoxin biosynthesis genes. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the expression of these valuable gene clusters.

Frequently Asked Questions (FAQs)

Q1: What are the primary gene clusters involved in this compound biosynthesis? A1: this compound biosynthesis is a complex process primarily governed by two large, chromosomally located gene clusters in Pseudomonas syringae pv. phaseolicola:

  • The Pht Cluster: This 23-gene cluster is arranged in five transcriptional units and contains genes directly involved in the synthesis of the toxin and in self-immunity (argK).[1][2]

  • The Pbo Cluster: This 16-gene cluster, organized in four transcriptional units, is also essential for this compound production. It is believed to synthesize a secondary metabolite that participates in the regulation of the Pht cluster.[3]

Q2: What is the most critical environmental factor for inducing gene expression? A2: Temperature is the most critical and well-documented factor. Optimal expression of both the Pht and Pbo gene clusters, and consequently the highest toxin yield, occurs at low temperatures, typically between 18°C and 20°C.[1][4] Expression is strongly repressed at temperatures of 28°C or higher, which is otherwise the optimal growth temperature for the bacterium.[1][4] This thermoregulation is a key focus for experimental strategies.

Q3: What are the key regulatory systems controlling these genes? A3: Gene expression is managed by a complex regulatory network:

  • GacS/GacA System: This global two-component signal transduction system is a master positive regulator. The sensor kinase GacS perceives environmental signals (including temperature), leading to the phosphorylation of the response regulator GacA.[5] Phosphorylated GacA then activates the transcription of both the Pht and Pbo gene clusters.[1] Mutants in gacS or gacA exhibit a toxin-negative phenotype.[1]

  • Cluster-Encoded Regulators: Proteins encoded within the Pht cluster itself, such as PhtL, PhtA, and PhtC, play roles in autoregulation and modulating the expression of different operons within the cluster.[3] For instance, PhtL positively influences the expression of the phtM operon.[6]

  • Other Global Regulators: Factors like IHF (Integration Host Factor) and OxyR (involved in oxidative stress response) also contribute to the fine-tuning of gene expression.[3]

Q4: Can host factors influence gene expression? A4: Yes, components from the host plant, Phaseolus vulgaris (bean), can modulate gene expression. Studies have shown that bean leaf extracts and apoplastic fluid can enhance the transcription of several genes within the Pht cluster when the bacteria are grown at the permissive temperature of 18°C.[4][7] Conversely, extracts from bean pods have been shown to decrease the expression of some Pbo cluster genes.[4][7]

Troubleshooting Guide

Issue 1: No or very low this compound yield despite culturing a toxin-producing strain.

  • Question: I am growing P. syringae pv. phaseolicola NPS3121, but my E. coli bioassay shows no inhibition zone. What went wrong?

  • Answer: This is a common issue that can almost always be traced back to one of three factors:

    • Incorrect Temperature: Did you incubate the culture at 18-20°C? Incubation at 28°C or higher will repress the biosynthetic genes, resulting in no toxin production, even if the bacteria grow well.[1][4]

    • Problem with the GacS/GacA System: Spontaneous mutations in gacS or gacA can occur, leading to a toxin-negative phenotype.[1] You may need to re-sequence these key regulatory genes or use a fresh culture from a verified stock.

    • Growth Phase: Toxin production is typically highest during the late exponential to early stationary phase of growth. Harvesting too early or too late can result in lower yields.

Issue 2: Low transcript levels of Pht/Pbo genes in my RT-qPCR experiment.

  • Question: My RT-qPCR results show very low expression of key biosynthetic genes like phtA and pboA. How can I increase transcript levels?

  • Answer: To enhance transcript levels, consider the following strategies:

    • Optimize Culture Temperature: Ensure the bacterial culture is maintained strictly at 18°C. Even slight, prolonged increases in temperature can significantly reduce transcription.

    • Supplement with Host Factors: If possible, amend your culture medium with filter-sterilized bean leaf extract or apoplastic fluid, as this has been shown to boost the expression of certain Pht cluster genes.[4][7]

    • Overexpress a Positive Regulator: A genetic approach involves the overexpression of the master regulator GacA. This can be achieved by introducing a plasmid carrying a constitutively expressed gacA gene. This strategy can help bypass upstream signaling issues and directly activate the biosynthetic clusters.

    • Check RNA Integrity: Low-quality or degraded RNA will always lead to poor RT-qPCR results. Ensure you are using a robust RNA extraction protocol and check the integrity of your RNA on a gel or with a Bioanalyzer before proceeding.

Issue 3: Inconsistent results between experimental replicates.

  • Question: I am getting highly variable toxin yields and gene expression levels between my triplicate experiments. What could be the cause?

  • Answer: Inconsistency often stems from a lack of precise control over experimental conditions.

    • Precise Temperature Control: Use a calibrated incubator with minimal temperature fluctuation. Even a difference of 2-3 degrees between experiments can alter toxin yield significantly (see Table 1).

    • Standardized Inoculum: Always start your cultures from a single, fresh colony and grow an overnight pre-culture under non-permissive conditions (28°C). Use this pre-culture to inoculate your experimental cultures at a standardized optical density (e.g., OD₆₀₀ of 0.05) to ensure they enter the exponential phase uniformly.

    • Consistent Aeration and Medium: Use the same flask size, culture volume, and shaker speed for all replicates to ensure consistent aeration. Prepare a single large batch of medium for the entire experiment to avoid compositional variations.

Quantitative Data Summary

Table 1: Effect of Incubation Temperature on Final this compound Yield

Incubation Temperature (°C)This compound Yield (µg/L)Gene Expression State
16912Strongly Induced
18~900 (Optimal)Maximally Induced
20.5628Moderately Induced
25290Weakly Induced
28Not DetectableRepressed
Data derived from studies on P. syringae pv. phaseolicola.[4]

Table 2: Qualitative Effects of Different Factors on Gene Expression

Strategy/ConditionTarget Gene(s)Observed Effect on Expression
Genetic Background
gacA or gacS knockoutAll Pht and Pbo cluster genesExpression abolished[1]
phtL knockoutphtM operon genesExpression significantly reduced[3][6]
Environmental Factors
Incubation at 18°C vs. 28°CMost Pht and Pbo genesStrongly induced at 18°C[4]
Addition of Bean Leaf ExtractphtB, desI, phtM operonExpression enhanced at 18°C[4][7]
Addition of Bean Pod ExtractpboG, pboPExpression decreased at 18°C[4][7]

Visualizations and Workflows

Phaseolotoxin_Regulation Regulatory Pathway for this compound Gene Expression cluster_gac GacS/GacA System Temp_Low Low Temperature (18°C) GacS GacS (Sensor Kinase) Temp_Low->GacS Activates Temp_High High Temperature (28°C) Repressor Unknown Repressor Protein(s) Temp_High->Repressor Activates/Stabilizes GacA GacA (Response Regulator) GacS->GacA Phosphorylates GacA_P GacA-P GacA->GacA_P Pht_Cluster Pht Cluster Genes (phtA, phtD, phtM...) GacA_P->Pht_Cluster Activates Transcription Pbo_Cluster Pbo Cluster Genes (pboA, pboK...) GacA_P->Pbo_Cluster Activates Transcription Repressor->Pht_Cluster Represses Repressor->Pbo_Cluster Represses Toxin This compound Biosynthesis Pht_Cluster->Toxin Pbo_Cluster->Toxin Regulates Host_Factors Bean Leaf Extract Host_Factors->Pht_Cluster Enhances

Caption: Key regulatory inputs for this compound biosynthesis.

Experimental_Workflow Workflow for Analyzing this compound Gene Expression Start Start: Select P. syringae strain Culture Inoculate culture in appropriate medium Incubate at 18°C (inducing) vs. 28°C (repressing) Start->Culture Harvest Harvest cells at late-log/early-stationary phase (e.g., OD600 ~0.8-1.0) Culture->Harvest Split Split Sample Harvest->Split RNA_Ext RNA Extraction (e.g., Trizol method) Split->RNA_Ext For Gene Expression Toxin_Ext Toxin Extraction (Supernatant analysis) Split->Toxin_Ext For Toxin Activity QC RNA Quality Control (Nanodrop & Gel Electrophoresis) RNA_Ext->QC Bioassay E. coli Inhibition Bioassay Toxin_Ext->Bioassay cDNA cDNA Synthesis (Reverse Transcription) QC->cDNA qPCR RT-qPCR (Target pht/pbo genes + housekeeping gene) cDNA->qPCR Analysis Data Analysis (ΔΔCt method for fold change) qPCR->Analysis Report Report: Correlate gene expression with toxin production Bioassay->Report Analysis->Report

Caption: Standard experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Total RNA Extraction from P. syringae

This protocol is adapted from standard Trizol-based methods for Gram-negative bacteria.

Materials:

  • Bacterial cell pellet

  • Trizol Reagent (or equivalent TRI-reagent)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • Nuclease-free water

  • Microcentrifuge tubes (nuclease-free)

  • Microcentrifuge (refrigerated)

Methodology:

  • Harvest 1-5 mL of bacterial culture (at desired OD₆₀₀) by centrifugation at 12,000 x g for 2 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of Trizol reagent by vigorous vortexing.

  • Incubate the mixture for 5 minutes at room temperature to ensure complete cell lysis.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate for 3 minutes at room temperature.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.

  • Carefully transfer the upper, colorless aqueous phase (containing RNA) to a new nuclease-free tube.

  • Precipitate the RNA by adding 500 µL of isopropanol. Mix gently by inversion and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white pellet.

  • Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.

  • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

  • Perform DNase treatment using a commercial kit (e.g., TURBO DNA-free™ Kit) according to the manufacturer's instructions to remove any contaminating genomic DNA.

  • Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR)

This protocol provides a general framework. Primer sequences must be designed for your specific target genes (phtA, pboA, etc.) and a validated housekeeping gene (e.g., rpoD, gyrB).

Materials:

  • High-quality total RNA (DNase-treated)

  • cDNA synthesis kit (e.g., iScript™, SuperScript™)

  • SYBR Green-based qPCR master mix (e.g., PowerUp™ SYBR™ Green)

  • Nuclease-free water

  • qPCR-grade primers (forward and reverse for each target)

  • Real-Time PCR System and compatible optical plates/tubes

Methodology:

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a commercial cDNA synthesis kit. Follow the manufacturer's protocol precisely.

    • Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set to minimize pipetting errors. For a typical 20 µL reaction:

      • 10 µL of 2x SYBR Green Master Mix

      • 1 µL of Forward Primer (10 µM stock)

      • 1 µL of Reverse Primer (10 µM stock)

      • 4 µL of Nuclease-free water

      • 4 µL of diluted cDNA template (e.g., a 1:10 dilution of the cDNA reaction)

    • Set up each reaction in triplicate (technical replicates).

    • Include a no-template control (NTC) for each primer set.

  • Thermocycling Conditions (Example):

    • Activation: 95°C for 2 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each reaction.

    • Calculate the relative expression of your target genes using the ΔΔCq (Livak) method. This involves normalizing the Cq of the target gene to the Cq of the housekeeping gene (ΔCq) and then comparing the ΔCq of the test condition (e.g., 18°C) to the control condition (e.g., 28°C).

Protocol 3: this compound Bioassay (E. coli Growth Inhibition)

This is a qualitative or semi-quantitative assay to confirm the presence of biologically active this compound.

Materials:

  • P. syringae culture supernatants (filter-sterilized)

  • Indicator strain: E. coli K-12 (or another sensitive strain)

  • Minimal media agar plates (e.g., M9 minimal agar)

  • Minimal media agar plates supplemented with L-arginine (e.g., 100 µg/mL)

  • Sterile paper discs or sterile toothpicks

Methodology:

  • Grow the indicator E. coli strain overnight in a rich medium (e.g., LB broth).

  • Create a lawn of E. coli by spreading 100-200 µL of the overnight culture onto the surface of both a minimal media plate and a minimal media plate supplemented with arginine.

  • Allow the plates to dry.

  • Spot 5-10 µL of the sterile supernatant from your P. syringae cultures onto the bacterial lawn. Alternatively, dip a sterile paper disc in the supernatant and place it on the lawn.

  • Incubate the plates overnight at 37°C.

  • Interpretation:

    • A clear zone of growth inhibition around the spot/disc on the minimal media plate indicates the presence of this compound.

    • The absence of an inhibition zone on the arginine-supplemented plate confirms that the inhibition is due to this compound, as the added arginine overcomes the enzymatic block caused by the toxin.

References

Mitigating the effects of temperature on Phaseolotoxin production consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phaseolotoxin. Our goal is to help you mitigate the effects of temperature to ensure consistent and optimal production in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

The optimal temperature for this compound production by Pseudomonas syringae pv. phaseolicola is approximately 18°C.[1][2][3] Production of the toxin is significantly influenced by temperature.[1][3]

Q2: Why is my this compound yield low or inconsistent?

Inconsistent or low yields of this compound are often directly related to cultivation temperature. Temperatures above the optimal 18°C to 20°C range increasingly inhibit toxin synthesis.[2][4][5] At temperatures of 28°C and above, which may be optimal for bacterial growth, this compound production is often undetectable.[2][4][6] This is because the genes involved in its biosynthesis are thermoregulated and are not expressed at higher temperatures.[2][7]

Q3: At what temperature does this compound production cease?

Detectable levels of this compound are typically absent in cultures grown at temperatures of 28°C to 30°C.[2][4] The inhibitory effect of temperature on production increases progressively above 18°C.[3]

Q4: Is the effect of high temperature on this compound production reversible?

Yes, the regulation of this compound synthesis by temperature is at the level of gene expression, not enzyme activity.[1][3] Shifting the culture temperature from a non-permissive temperature (e.g., 28°C) back to the optimal temperature (18°C) can induce the expression of the necessary biosynthetic genes and initiate toxin production.

Troubleshooting Guide

Problem: No detectable this compound in culture supernatant.

Possible Cause 1: Incorrect Incubation Temperature. Your culture may be incubated at a temperature that is too high for this compound synthesis. The optimal growth temperature for P. syringae (around 28°C) does not coincide with the optimal temperature for toxin production.[7]

Solution:

  • Verify Incubator Temperature: Ensure your incubator is accurately calibrated to maintain a constant temperature of 18°C.

  • Optimize Temperature Profile: Culture P. syringae pv. phaseolicola at 18°C for the entire duration of the experiment for maximal toxin yield.

Possible Cause 2: Non-toxigenic Strain. Not all strains of Pseudomonas syringae pv. phaseolicola are capable of producing this compound. Some isolates may lack the necessary gene clusters (Pht and Pbo) for its biosynthesis.[8]

Solution:

  • Strain Verification: Confirm that your bacterial strain is a known this compound producer. If necessary, acquire a verified toxigenic strain.

  • Genotypic Analysis: Use PCR-based methods to screen for the presence of key genes within the Pht cluster to confirm the genetic potential for toxin production.[9]

Problem: this compound yield is lower than expected.

Possible Cause: Sub-optimal or fluctuating incubation temperature. Even slight deviations from the optimal 18°C can lead to a significant reduction in the final toxin yield.[2]

Solution:

  • Continuous Temperature Monitoring: Use a data logger to monitor the incubator temperature throughout the cultivation period to ensure stability.

  • Review Cultivation Time: Ensure the incubation period is sufficient for toxin accumulation at the lower temperature, as bacterial growth will be slower than at 28°C.[10]

Data Presentation

Table 1: Effect of Temperature on this compound Yield

Incubation Temperature (°C)This compound Yield (µg/L)Reference
16912[2][6]
18Optimal Production[1][3]
20.5628[2][6]
25290[2][6]
28Not Detectable[2][6]

Experimental Protocols

Protocol 1: Optimizing this compound Production Temperature

This protocol provides a method for determining the optimal temperature for this compound production for your specific experimental setup.

Methodology:

  • Inoculum Preparation: Prepare a liquid culture of Pseudomonas syringae pv. phaseolicola in a suitable medium and grow to mid-log phase at 28°C.

  • Experimental Cultures: Inoculate several flasks of fresh production medium with the starter culture.

  • Temperature Gradient: Place the flasks in separate incubators set to a range of temperatures (e.g., 16°C, 18°C, 20°C, 22°C, 25°C, and 28°C).

  • Incubation: Incubate the cultures for a fixed period (e.g., 72-96 hours) with shaking.

  • Sample Collection: At the end of the incubation period, collect supernatant from each culture by centrifugation to remove bacterial cells.

  • Quantification: Quantify the this compound concentration in each supernatant sample using a suitable bioassay (e.g., inhibition of E. coli growth) or analytical method (e.g., HPLC).[11]

  • Analysis: Compare the yields across the different temperatures to identify the optimum for your conditions.

Protocol 2: Temperature Shift Experiment to Confirm Thermoregulation

This protocol demonstrates the regulatory effect of temperature on this compound synthesis.

Methodology:

  • Initial Culture: Grow a culture of P. syringae pv. phaseolicola at a non-permissive temperature for toxin production (28°C) to a specific optical density.

  • Temperature Shift: Transfer the culture to an incubator set at the optimal production temperature (18°C).

  • Time-course Sampling: Collect aliquots of the culture supernatant at various time points after the temperature shift (e.g., 0, 12, 24, 48, 72 hours).

  • Control Culture: Maintain a parallel culture at 28°C and sample at the same time points.

  • Quantification: Measure the this compound concentration in all collected samples.

  • Analysis: Plot this compound concentration against time for both the temperature-shifted and control cultures to visualize the induction of synthesis at the lower temperature. This confirms that the biosynthetic machinery is synthesized, not just activated, at 18°C.[1][3]

Visualizations

Temperature_Regulation_of_Phaseolotoxin_Production Temperature Regulation of this compound Gene Expression cluster_permissive Permissive Temperature (18°C) cluster_nonpermissive Non-Permissive Temperature (28°C) Temp_18 18°C GacS_GacA_18 GacS/GacA System Active Temp_18->GacS_GacA_18 activates Repressor_18 Repressor Protein Inactive/Low Temp_18->Repressor_18 leads to Pht_Pbo_Genes_18 Pht & Pbo Gene Clusters (phtA, pboA, etc.) GacS_GacA_18->Pht_Pbo_Genes_18 activates transcription Biosynthesis_Enzymes_18 Biosynthesis Enzymes Pht_Pbo_Genes_18->Biosynthesis_Enzymes_18 are transcribed & translated into Phaseolotoxin_18 This compound Production Biosynthesis_Enzymes_18->Phaseolotoxin_18 catalyze synthesis of Temp_28 28°C Repressor_28 Repressor Protein Active/High Temp_28->Repressor_28 leads to Pht_Pbo_Genes_28 Pht & Pbo Gene Clusters Repressor_28->Pht_Pbo_Genes_28 represses transcription No_this compound No this compound Production Pht_Pbo_Genes_28->No_this compound transcription is blocked

Caption: Temperature-dependent regulation of this compound biosynthesis genes.

Experimental_Workflow_Optimization Workflow for Optimizing Production Temperature Start Start: Inconsistent This compound Yield Prep_Inoculum 1. Prepare Inoculum (P. syringae pv. phaseolicola) Start->Prep_Inoculum Setup_Cultures 2. Set up Multiple Cultures Prep_Inoculum->Setup_Cultures Incubate 3. Incubate at Different Temperatures (e.g., 16°C, 18°C, 20°C, 22°C) Setup_Cultures->Incubate Harvest 4. Harvest Supernatants Incubate->Harvest Quantify 5. Quantify this compound Harvest->Quantify Analyze 6. Analyze Results Quantify->Analyze Optimal_Temp Identify Optimal Temperature Analyze->Optimal_Temp Implement Implement Optimal Temperature in Future Experiments Optimal_Temp->Implement End End: Consistent High Yield Implement->End

Caption: Experimental workflow for temperature optimization of this compound production.

References

Improving the sensitivity and specificity of Phaseolotoxin detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phaseolotoxin detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity and specificity of this compound detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary methods for this compound detection include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and microbiological assays. More recently, biosensor-based methods are also being developed for rapid and sensitive detection.

Q2: How can I improve the sensitivity of my this compound ELISA?

A2: To enhance the sensitivity of your ELISA, consider the following:

  • High-Affinity Antibodies: Use monoclonal or polyclonal antibodies with high affinity and specificity for this compound.

  • Optimal Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentrations that yield the best signal-to-noise ratio.

  • Blocking Buffers: Use an effective blocking buffer (e.g., 5% non-fat dry milk in PBS) to minimize non-specific binding and reduce background noise.

  • Incubation Times and Temperatures: Optimize incubation times and temperatures for antigen coating, antibody binding, and substrate development as per the specific protocol.

  • Substrate Selection: Choose a high-sensitivity substrate for the enzyme conjugate (e.g., TMB for HRP).

Q3: What are the key challenges in developing specific antibodies for this compound?

A3: this compound is a small molecule, which makes it a challenging immunogen. To elicit a robust immune response, it typically needs to be conjugated to a larger carrier protein. The specificity of the resulting antibodies can be influenced by the conjugation method and the carrier protein used. Cross-reactivity with structurally similar molecules can also be a concern.

Q4: My HPLC-MS results for this compound show poor peak shape (e.g., tailing). What could be the cause?

A4: Poor peak shape in HPLC-MS can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and active sites on the column (e.g., residual silanols) can cause peak tailing. Using a column with good end-capping or adjusting the mobile phase pH can help mitigate this.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. Ensure the mobile phase is optimized for this compound.

  • Column Contamination: Buildup of matrix components on the column can degrade performance. Regular column flushing and the use of a guard column are recommended.

Q5: Are there methods to detect the presence of this compound-producing bacteria rather than the toxin itself?

A5: Yes, molecular methods like Polymerase Chain Reaction (PCR) and BIO-PCR can be used to detect the presence of the tox gene cluster in Pseudomonas syringae pv. phaseolicola, the primary producer of this compound. These methods are highly sensitive and specific for the bacterium.

Data Presentation: Comparison of Detection Methods

The following table summarizes the performance of different methods for this compound detection. Please note that specific performance characteristics can vary depending on the exact protocol, reagents, and instrumentation used.

Detection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)SpecificityThroughput
ELISA Typically in the low ng/mL rangeGenerally in the mid-to-high ng/mL rangeDependent on antibody specificityHigh
HPLC-MS/MS Can reach pg/mL to low ng/mL levelsTypically in the low-to-mid ng/mL rangeHigh, based on mass-to-charge ratio and fragmentationModerate
Microbiological Assay Qualitative to semi-quantitativeNot applicableLow, can be affected by other antimicrobial compoundsLow
Biosensors Potentially in the pg/mL to fg/mL rangeVaries with sensor designCan be very high depending on the recognition elementHigh

Experimental Protocols

This compound Detection by Indirect Competitive ELISA

This protocol outlines a general procedure for detecting this compound in a sample.

Materials:

  • This compound-protein conjugate (for coating)

  • Anti-Phaseolotoxin primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • 96-well microtiter plates

Procedure:

  • Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of your sample or standard and 50 µL of the diluted anti-Phaseolotoxin primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

This compound Detection by HPLC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • This compound standard

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • Analytical column suitable for polar compounds (e.g., C18 reversed-phase)

Procedure:

  • Sample Preparation:

    • Bacterial Culture: Centrifuge the culture to pellet the cells. Filter the supernatant through a 0.22 µm filter.

    • Plant Tissue: Homogenize the tissue in an appropriate extraction solvent (e.g., methanol/water). Centrifuge to pellet debris and filter the supernatant.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing over time to elute this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Select appropriate precursor and product ions for this compound for quantification and confirmation.

  • Quantification: Create a standard curve using serial dilutions of the this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental Workflow: Indirect Competitive ELISA for this compound

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with This compound-conjugate p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 a1 Add sample/standard and primary antibody p4->a1 a2 Incubate (Competition) a1->a2 a3 Wash a2->a3 a4 Add HRP-secondary antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add TMB substrate a6->d1 d2 Incubate (Color development) d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4 HPLC_Sensitivity cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry center HPLC-MS Sensitivity s1 Matrix Effects s1->center influences s2 Sample Purity s2->center influences s3 Analyte Concentration s3->center influences lc1 Column Chemistry lc1->center affects lc2 Mobile Phase Composition lc2->center affects lc3 Flow Rate lc3->center affects ms1 Ionization Efficiency ms1->center determines ms2 Ion Suppression/ Enhancement ms2->center determines ms3 Detector Sensitivity ms3->center determines

Dealing with host plant extract interference in Phaseolotoxin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phaseolotoxin Assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with host plant extract interference in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is a non-host-specific phytotoxin produced by the bacterium Pseudomonas syringae pv. phaseolicola, the causative agent of halo blight disease in beans (Phaseolus vulgaris).[1] It acts as an inhibitor of the enzyme ornithine carbamoyltransferase (OCTase), which is crucial for arginine biosynthesis in plants.[2][3] This inhibition leads to chlorosis (yellowing) of the plant tissue.[4] Accurate detection and quantification of this compound are essential for studying plant-pathogen interactions, developing disease-resistant plant varieties, and for quality control in agricultural products.

Q2: What are the common methods for this compound detection?

The primary methods for detecting and quantifying this compound are:

  • Bioassays: The most common bioassay is the E. coli growth inhibition assay. Since E. coli's OCTase is sensitive to this compound, the extent of bacterial growth inhibition is proportional to the toxin concentration. This inhibition can be reversed by the addition of arginine or citrulline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific analytical method for the quantification of this compound and its derivatives in complex mixtures like plant extracts.[5][6][7]

Q3: What are the main sources of interference from host plant extracts in this compound assays?

Host plant extracts are complex mixtures containing various compounds that can interfere with this compound assays. The main interfering substances include:

  • Phenolic compounds (e.g., flavonoids, phenolic acids): These compounds are widespread in plants and can interfere in several ways:

    • Colorimetric Interference: Many phenolic compounds are colored and can absorb light in the same range as colorimetric assays, leading to inaccurate readings.

    • Enzyme Inhibition: Some flavonoids, such as quercetin and catechin, have been shown to inhibit various enzymes and could potentially inhibit the OCTase used in the assay, leading to false-positive results.[8][9]

    • Antioxidant Activity: The antioxidant properties of phenolics can interfere with assays that involve redox reactions.[10]

  • Polysaccharides: High concentrations of polysaccharides can increase the viscosity of the extract, making sample handling and chromatographic separation difficult.

  • Pigments: Chlorophyll and other plant pigments can cause significant colorimetric interference.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High background in colorimetric bioassay Presence of colored compounds (phenolics, chlorophyll) in the plant extract.1. Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering pigments and phenolics. C18 cartridges are commonly used for this purpose. 2. Blank Correction: Use a plant extract from a non-infected plant as a blank to subtract the background absorbance.
False positive results in the E. coli inhibition bioassay 1. Inhibition by plant-derived compounds: Some plant phenolics may have antimicrobial properties or inhibit E. coli's OCTase. 2. Contamination of reagents or samples. 1. Specificity Check: Confirm that the inhibition is due to this compound by adding arginine or citrulline to the assay. If the growth inhibition is reversed, it is likely due to this compound. 2. Sample Cleanup: Use SPE to remove potentially inhibitory plant compounds. 3. Aseptic Technique: Ensure all handling of bacterial cultures and reagents is performed under sterile conditions.
Low recovery of this compound after sample cleanup 1. Inappropriate SPE sorbent: The chosen SPE cartridge may not be optimal for retaining this compound. 2. Incorrect pH during extraction or SPE: The charge state of this compound is pH-dependent, which affects its retention on the SPE sorbent. 3. Inefficient elution from the SPE cartridge. 1. Sorbent Selection: Test different SPE sorbents (e.g., C18, mixed-mode cation exchange) to find the one with the best recovery for this compound. 2. pH Optimization: Adjust the pH of the sample and the SPE wash/elution buffers to optimize this compound retention and recovery. 3. Elution Solvent Optimization: Test different elution solvents and volumes to ensure complete elution of this compound from the SPE cartridge.
Variable or inconsistent results in LC-MS/MS analysis Matrix effects: Co-eluting compounds from the plant extract can suppress or enhance the ionization of this compound in the mass spectrometer.1. Effective Sample Cleanup: A thorough cleanup using SPE is crucial to minimize matrix effects. 2. Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard of this compound to correct for variations in ionization efficiency. 3. Matrix-matched calibration: Prepare calibration standards in a blank plant extract to compensate for matrix effects.

Experimental Protocols

Protocol 1: Extraction of this compound from Bean Leaves

This protocol describes a general method for extracting this compound from infected bean leaves.

Materials:

  • Infected bean leaves (Phaseolus vulgaris)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Harvest fresh bean leaves showing symptoms of halo blight.

  • Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the powdered plant material and transfer it to a centrifuge tube.

  • Add 80% methanol at a ratio of 10 mL per gram of plant tissue.[11]

  • Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude extract.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtered extract is now ready for cleanup and analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Plant Extract

This protocol provides a general procedure for cleaning up the plant extract using a C18 SPE cartridge to remove interfering compounds.

Materials:

  • Crude plant extract from Protocol 1

  • C18 SPE cartridge (e.g., 500 mg/3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (HPLC grade)

  • Vacuum manifold (optional)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Equilibration: Pass 5 mL of 0.1% TFA in water through the cartridge.

  • Loading: Dilute the crude plant extract 1:1 with 0.1% TFA in water and load it onto the cartridge at a slow flow rate (approx. 1 drop per second).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water containing 0.1% TFA to remove polar impurities like sugars and some polar phenolics.

  • Elution: Elute the this compound from the cartridge with 5 mL of 50% acetonitrile in water containing 0.1% TFA.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable buffer or solvent for the subsequent assay (e.g., sterile water for the bioassay or mobile phase for LC-MS/MS).

Protocol 3: E. coli Growth Inhibition Bioassay for this compound

This bioassay is a functional method to quantify this compound based on its inhibitory effect on a sensitive strain of E. coli.

Materials:

  • Cleaned-up plant extract (from Protocol 2)

  • This compound standard

  • E. coli sensitive strain (e.g., ATCC 25922)

  • Minimal salts medium (e.g., M9)

  • L-arginine and L-citrulline solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Grow the E. coli strain overnight in a suitable broth medium.

  • Prepare a serial dilution of the this compound standard and the cleaned-up plant extract in minimal salts medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of E. coli.

  • To a parallel set of wells containing the plant extract, add L-arginine or L-citrulline to a final concentration of 1 mM to confirm the specificity of inhibition.

  • Include negative controls (no toxin) and positive controls (known concentration of this compound).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

  • Calculate the concentration of this compound in the sample by comparing the inhibition to the standard curve.

Quantitative Data

The following table summarizes hypothetical recovery data for this compound after a Solid-Phase Extraction (SPE) cleanup procedure. Actual recovery rates should be determined experimentally for your specific matrix and conditions.

SPE SorbentPlant MatrixAverage Recovery (%)Relative Standard Deviation (%)Reference
C18Bean Leaf Extract855.2Hypothetical Data
Mixed-Mode Cation ExchangeTomato Leaf Extract924.5Hypothetical Data
Polymeric Reversed-PhasePotato Tuber Extract886.1Hypothetical Data

Visualizations

Caption: Experimental workflow for this compound analysis.

Bioassay_Principle cluster_bacterial_growth Bacterial Metabolism cluster_interference Points of Interference Ornithine Ornithine OCTase Ornithine Carbamoyltransferase (OCTase) Ornithine->OCTase Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->OCTase Citrulline Citrulline OCTase->Citrulline Arginine Arginine Biosynthesis Citrulline->Arginine Growth E. coli Growth Arginine->Growth This compound This compound This compound->OCTase Inhibition This compound->Growth Inhibition Plant_Inhibitors Plant-derived Inhibitors (e.g., Phenolics) Plant_Inhibitors->OCTase Potential Inhibition Plant_Inhibitors->Growth Potential Inhibition

Caption: Principle of the E. coli bioassay and interference points.

References

Solutions for inconsistent chlorosis symptoms in Phaseolotoxin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent chlorosis symptoms in Phaseolotoxin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause chlorosis?

This compound is a non-host-specific phytotoxin produced by certain pathovars of Pseudomonas syringae. It acts as an antimetabolite, primarily causing chlorosis (yellowing of leaf tissue) by inhibiting chlorophyll synthesis.[1][2][3] The toxin is a tripeptide [Nδ-(N′-sulphodiaminophosphinyl)-ornithyl-alanyl-homoarginine] that targets and inhibits the enzyme ornithine carbamoyltransferase (OCTase).[2][4] This inhibition leads to a deficiency in arginine, which is crucial for various metabolic processes, including chlorophyll production.[2][4] In the plant, this compound is hydrolyzed by peptidases into a more potent, irreversible inhibitor of OCTase called octicidine.[2]

Q2: Why are my chlorosis symptoms inconsistent or absent in my bioassay?

Inconsistent chlorosis is a common issue in this compound bioassays and can be attributed to several factors. The most critical factor is the temperature at which the this compound-producing bacteria are cultured.[4][5][6] this compound synthesis is thermoregulated and is optimal at lower temperatures, typically around 18°C.[5][6][7] At temperatures of 28°C or higher, toxin production is significantly reduced or completely absent.[5][6] Other factors that can influence the outcome include the composition of the culture medium, the growth phase of the bacteria when the supernatant is collected, and the age and physiological state of the target plant tissue.[1][7]

Q3: Can this compound degrade existing chlorophyll?

No, this compound does not cause the breakdown of existing chlorophyll.[1] It specifically inhibits the synthesis of new chlorophyll molecules.[1] Therefore, chlorosis symptoms will only appear in newly developing tissues or in tissues that are actively greening.[1]

Q4: Is there a specific bioassay protocol I should follow?

While specific protocols can vary between labs, a common method involves an E. coli inhibition bioassay or a leaf infiltration assay. The E. coli bioassay is based on the principle that this compound inhibits bacterial growth, creating a zone of inhibition on a seeded agar plate. For observing chlorosis, a leaf bioassay is more direct. This typically involves infiltrating a solution containing this compound (often a crude bacterial supernatant) into the leaves of a susceptible plant, such as Phaseolus vulgaris (bean), and observing the development of chlorotic halos.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound bioassays.

Problem Potential Cause Recommended Solution
No chlorosis observed in plant bioassay. 1. Incorrect bacterial culture temperature: The most common cause is culturing the Pseudomonas syringae pathovar at a temperature too high for toxin production.Culture the bacteria at a temperature between 18°C and 20°C for optimal this compound synthesis.[5][6]
2. Bacterial strain does not produce this compound: Not all isolates of a particular pathovar may produce the toxin.Verify that your bacterial isolate is a known this compound producer. This can be confirmed through PCR targeting the genes in the Pht or Pbo gene clusters responsible for toxin synthesis.[8][9]
3. Inappropriate plant tissue: The toxin inhibits chlorophyll synthesis, so symptoms are most apparent in young, expanding leaves.[1]Use young, actively growing leaves for the bioassay. Fully mature leaves may not show significant chlorosis.
4. Inactive toxin: The toxin may have degraded due to improper storage of the bacterial supernatant.Use freshly prepared supernatant for your bioassays. If storage is necessary, filter-sterilize the supernatant and store it at 4°C for short-term use or -20°C for longer-term storage.
Inconsistent or variable chlorosis. 1. Fluctuation in culture temperature: Even small variations in incubator temperature can affect the amount of toxin produced.Use a calibrated incubator and monitor the temperature closely during bacterial growth.
2. Variable bacterial growth: Differences in inoculum size or culture aeration can lead to inconsistent bacterial growth and, consequently, variable toxin concentrations.Standardize your bacterial culturing protocol, including inoculum density, media volume, and shaking speed.
3. Uneven application of toxin: Inconsistent infiltration of the toxin solution into the leaf tissue can result in patchy chlorosis.Ensure that the toxin solution is evenly distributed within the infiltrated area of the leaf. Practice the infiltration technique to achieve consistency.
Chlorosis is observed, but the effect is weak. 1. Sub-optimal culture conditions: While the temperature may be in the correct range, other factors like media composition could be limiting toxin production.Optimize the culture medium. Some studies suggest that specific plant components can enhance toxin gene expression.[5]
2. Low concentration of toxin: The bacterial culture may not have reached the optimal density for maximum toxin production.Harvest the bacterial supernatant during the late logarithmic or early stationary phase of growth, as this is often when toxin production is highest.[7]

Quantitative Data Summary

The production of this compound is highly sensitive to temperature. The table below summarizes the effect of culture temperature on toxin yield.

Culture Temperature (°C)This compound Production (µg/L)Reference
16912
18Optimal Production[5][6]
20.5628
25290
28Not Detectable

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Supernatant
  • Inoculation: Inoculate a suitable liquid medium (e.g., M9 minimal medium) with a fresh culture of a this compound-producing Pseudomonas syringae pathovar.

  • Incubation: Incubate the culture at 18°C with shaking (e.g., 200 rpm) for 48-72 hours, or until the culture reaches the late logarithmic to early stationary phase.

  • Centrifugation: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Sterilization: Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm filter.

  • Storage: Use the sterilized supernatant immediately or store it at 4°C for short-term use.

Protocol 2: Leaf Infiltration Bioassay for Chlorosis
  • Plant Selection: Use young, fully expanded leaves of a susceptible plant species (e.g., Phaseolus vulgaris).

  • Infiltration: Using a needleless syringe, gently press the opening against the abaxial (lower) surface of the leaf. Slowly inject the this compound-containing supernatant into the leaf apoplast until a water-soaked area is visible.

  • Controls: As a negative control, infiltrate a separate area of the same leaf or a different leaf with sterile culture medium.

  • Incubation: Keep the plant under appropriate growth conditions (e.g., 16-hour photoperiod, 22-25°C).

  • Observation: Observe the infiltrated areas daily for the development of chlorotic halos over the next 3-7 days.

Visualizations

This compound Biosynthesis and Action Pathway

Phaseolotoxin_Pathway cluster_bacterium Pseudomonas syringae cluster_plant Plant Cell Pht_Pbo_genes Pht & Pbo Gene Clusters Phaseolotoxin_syn This compound Synthesis Pht_Pbo_genes->Phaseolotoxin_syn GacS_GacA GacS/GacA System GacS_GacA->Pht_Pbo_genes Activates This compound This compound Phaseolotoxin_syn->this compound Secreted Peptidases Plant Peptidases This compound->Peptidases Octicidine Octicidine Peptidases->Octicidine Hydrolyzes to OCTase Ornithine Carbamoyl -transferase (OCTase) Octicidine->OCTase Inhibits Arginine_pathway Arginine Biosynthesis OCTase->Arginine_pathway Catalyzes Chlorophyll_syn Chlorophyll Synthesis Arginine_pathway->Chlorophyll_syn Required for Chlorosis Chlorosis Chlorophyll_syn->Chlorosis Inhibition leads to Temperature Low Temperature (e.g., 18°C) Temperature->GacS_GacA Sensed by

Caption: Signaling pathway of this compound synthesis and its mechanism of action in inducing chlorosis.

Experimental Workflow for this compound Bioassay

Bioassay_Workflow A 1. Culture P. syringae at 18°C B 2. Harvest Bacterial Supernatant A->B C 3. Filter-Sterilize Supernatant B->C D 4. Infiltrate Plant Leaves C->D G Negative Control: Infiltrate with Sterile Medium C->G E 5. Incubate Plant (3-7 days) D->E F 6. Observe for Chlorotic Halos E->F G->E

Caption: A generalized workflow for conducting a this compound bioassay using leaf infiltration.

References

Validation & Comparative

A Comparative Analysis of Phaseolotoxin and Coronatine: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct modes of action of two potent phytotoxins, Phaseolotoxin and Coronatine, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. We will explore their biochemical targets, physiological effects, and the intricate signaling pathways they manipulate within host plants, supported by quantitative data and detailed experimental methodologies.

At a Glance: this compound vs. Coronatine

FeatureThis compoundCoronatine
Producing Bacterium Pseudomonas syringae pv. phaseolicola, actinidiaePseudomonas syringae pvs. tomato, glycinea, maculicola, etc.
Primary Target Ornithine Carbamoyltransferase (OCTase)Jasmonate (JA) signaling pathway (COI1 receptor)
Mechanism of Action Competitive inhibition of arginine biosynthesis.Molecular mimicry of JA-isoleucine (JA-Ile), hijacking host hormone signaling.
Primary Physiological Effect Chlorosis (yellowing of leaves) due to arginine deficiency.Suppression of salicylic acid (SA)-mediated defenses, stomatal reopening.
Key Virulence Role Systemic spread of the pathogen.Facilitates bacterial entry and growth in the apoplast.

Delving into the Mechanisms

This compound: An Inhibitor of Arginine Biosynthesis

This compound is a potent inhibitor of ornithine carbamoyltransferase (OCTase), a crucial enzyme in the urea cycle and arginine biosynthesis pathway in plants.[1][2] By blocking this enzyme, this compound prevents the conversion of ornithine and carbamoyl phosphate into citrulline, leading to an accumulation of ornithine and a deficiency of arginine.[3][4] This arginine starvation is the direct cause of the characteristic chlorotic halos on infected leaves, as arginine is a precursor for the synthesis of chlorophyll.[3] The production of this compound is notably influenced by temperature, with optimal synthesis occurring at lower temperatures (around 18-20°C).[4][5]

The inhibitory effect of this compound on OCTase is a result of competitive binding to the carbamoyl phosphate-binding site of the enzyme.[1][6] In its active form within the plant, Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine (PSorn), it acts as a potent transition state inhibitor of OCTase.[2]

Coronatine: A Master Manipulator of Plant Hormones

Coronatine (COR) employs a more subtle, yet highly effective, mechanism of action by mimicking the plant hormone jasmonic acid-isoleucine (JA-Ile).[7] This molecular mimicry allows it to hijack the host's jasmonate signaling pathway. COR binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is the receptor for JA-Ile.[7] This binding triggers a signaling cascade that leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins.[8]

The downstream effects of this manipulation are twofold. Firstly, it leads to the suppression of the salicylic acid (SA) signaling pathway, which is a critical component of the plant's defense against biotrophic pathogens like Pseudomonas syringae.[9][10][11][12][13] By dampening SA-mediated defenses, coronatine creates a more favorable environment for bacterial proliferation. Secondly, coronatine promotes the reopening of stomata, the small pores on the leaf surface that regulate gas exchange.[14][15][16][17][18] This action counteracts the plant's natural defense mechanism of stomatal closure upon pathogen detection, thereby facilitating bacterial entry into the leaf interior.

Quantitative Comparison of Toxin Activity

The following tables summarize key quantitative data related to the activity of this compound and Coronatine.

Table 1: Inhibition of Ornithine Carbamoyltransferase (OCTase) by this compound

ParameterValueEnzyme SourceReference
Apparent Ki (vs. Carbamoyl Phosphate)0.2 µMEscherichia coli[1]
Apparent K'i (vs. Carbamoyl Phosphate)10 µMEscherichia coli[1]
Apparent Ki (vs. Ornithine)0.9 µMEscherichia coli[1]
Dissociation Constant (Kd) of PSorn1.6 pMEscherichia coli[2]

Table 2: Effect of Coronatine on Stomatal Aperture

TreatmentStomatal Aperture (µm)Plant SpeciesReference
Control (darkness)~1.5Arabidopsis thaliana[15]
Coronatine (0.1 µM)~3.0Arabidopsis thaliana[15]
Coronatine (1.0 µM)~4.0Arabidopsis thaliana[15]
ABA (20 µM)~1.0Arabidopsis thaliana[14][18]
ABA (20 µM) + Coronatine (1.56 µM)~2.5Arabidopsis thaliana[14][18]

Table 3: Coronatine-Induced Changes in Gene Expression (Soybean Leaves)

Gene CategoryRegulationFold Change RangeReference
Jasmonic Acid BiosynthesisUpregulated2 to 10-fold[7]
Ethylene SynthesisUpregulated2 to 8-fold[7]
Phenylpropanoid BiosynthesisUpregulated2 to 6-fold[7]
Vegetative Storage Proteins (VSP)Upregulated4 to 12-fold[7]
Glucosinolate BiosynthesisUpregulated2 to 5-fold[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Phaseolotoxin_Signaling_Pathway cluster_bacterium Pseudomonas syringae cluster_plant Plant Cell P_syringae P. syringae pv. phaseolicola This compound This compound P_syringae->this compound produces OCTase Ornithine Carbamoyltransferase (OCTase) This compound->OCTase inhibits Citrulline Citrulline Arginine_Pathway Arginine Biosynthesis Arginine Arginine Chlorosis Chlorosis Ornithine Ornithine Ornithine->Citrulline Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Citrulline Citrulline->Arginine ... Arginine->Chlorosis deficiency leads to

This compound's mechanism of action.

Coronatine_Signaling_Pathway cluster_bacterium Pseudomonas syringae cluster_plant Plant Cell P_syringae P. syringae pv. tomato Coronatine Coronatine P_syringae->Coronatine produces COI1 COI1 Receptor Coronatine->COI1 binds to JAZ JAZ Repressors COI1->JAZ promotes degradation of JA_Signaling Jasmonate Signaling JAZ->JA_Signaling represses SA_Defense Salicylic Acid Defense Pathway JA_Signaling->SA_Defense antagonizes Stomata Stomata JA_Signaling->Stomata promotes opening Bacterial_Entry Bacterial Entry & Growth Stomata->Bacterial_Entry facilitates

Coronatine's manipulation of plant signaling.

OCTase_Assay_Workflow start Start prep_extract Prepare Plant/Bacterial Extract Containing OCTase start->prep_extract add_reagents Add Substrates: Ornithine & Carbamoyl Phosphate prep_extract->add_reagents add_this compound Add this compound (Test Samples) add_reagents->add_this compound incubate Incubate at Optimal Temperature add_this compound->incubate measure_citrulline Measure Citrulline Production (Colorimetric Assay) incubate->measure_citrulline calculate_activity Calculate OCTase Activity and Inhibition measure_citrulline->calculate_activity end End calculate_activity->end

Workflow for OCTase inhibition assay.

Stomatal_Aperture_Workflow start Start prep_epidermis Prepare Leaf Epidermal Peels start->prep_epidermis apply_treatment Apply Coronatine or Control Solution prep_epidermis->apply_treatment incubate Incubate Under Controlled Conditions apply_treatment->incubate microscopy Image Stomata Using Light Microscopy incubate->microscopy measure_aperture Measure Stomatal Aperture (Image Analysis Software) microscopy->measure_aperture analyze_data Analyze and Compare Aperture Data measure_aperture->analyze_data end End analyze_data->end

Workflow for stomatal aperture measurement.

Experimental Protocols

Ornithine Carbamoyltransferase (OCTase) Activity Assay

This protocol is adapted from standard methods for measuring OCTase activity and its inhibition.[19][20][21][22][23]

Materials:

  • Plant or bacterial cell extract containing OCTase

  • Tris-HCl buffer (pH 8.0)

  • L-ornithine solution

  • Carbamoyl phosphate lithium salt solution

  • This compound solution of varying concentrations

  • Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a crude or purified enzyme extract from plant tissue or bacterial culture.

  • Reaction Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, L-ornithine, and the enzyme extract. For inhibitor studies, add varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding carbamoyl phosphate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Citrulline Detection: Add the colorimetric reagent and heat the mixture to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a spectrophotometer.

  • Calculation: Determine the amount of citrulline produced from a standard curve and calculate the enzyme activity. For inhibition studies, calculate the percentage of inhibition at each this compound concentration and determine the Ki value.

Stomatal Aperture Measurement

This protocol is based on common techniques for observing and quantifying stomatal opening.[24][25][26][27][28]

Materials:

  • Plant leaves

  • Microscope slides and coverslips

  • Forceps and razor blades

  • Microscope with a calibrated eyepiece reticle or digital camera with analysis software (e.g., ImageJ)

  • Test solutions (e.g., coronatine, ABA, control buffer)

Procedure:

  • Epidermal Peel Preparation: Carefully peel the lower epidermis from a healthy, turgid leaf using forceps. Alternatively, make an impression of the leaf surface using dental resin.

  • Mounting: Immediately mount the epidermal peel in a drop of the test solution on a microscope slide and cover with a coverslip.

  • Incubation: Incubate the slides in a controlled environment (e.g., specific light and humidity conditions) for a set period to allow the stomata to respond to the treatment.

  • Imaging: Observe the epidermal peel under a light microscope at high magnification (e.g., 400x). Capture images of multiple fields of view.

  • Measurement: Using the calibrated eyepiece or image analysis software, measure the width of the stomatal pore for a significant number of stomata (e.g., 50-100) per treatment.

  • Data Analysis: Calculate the average stomatal aperture for each treatment and perform statistical analysis to determine significant differences.

Conclusion

This compound and coronatine, while both potent phytotoxins produced by pathovars of Pseudomonas syringae, exhibit fundamentally different mechanisms of action. This compound acts as a direct enzymatic inhibitor, disrupting a key metabolic pathway and leading to visible symptoms of chlorosis. In contrast, coronatine functions as a sophisticated molecular mimic, hijacking the plant's own hormonal signaling network to suppress defenses and facilitate infection. Understanding these distinct strategies is crucial for developing effective disease management strategies and for the potential exploitation of these molecules in biotechnological applications. This guide provides a foundational comparison to aid researchers in these endeavors.

References

Host Specificity of Phaseolotoxin vs. Syringomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent non-host-specific phytotoxins produced by Pseudomonas syringae pathovars: phaseolotoxin and syringomycin. While both toxins contribute significantly to the virulence of the producing bacteria, they exhibit distinct mechanisms of action, leading to different physiological effects on host plants. This document outlines their host range, molecular targets, and the experimental protocols used to characterize their activity, providing a resource for researchers in phytopathology and drug discovery.

I. General Comparison

This compound and syringomycin are both classified as non-host-specific toxins, meaning they can elicit symptoms on a broader range of plants than their producing bacterial pathogens can infect.[1][2] However, their biochemical properties and modes of action are fundamentally different. This compound acts as a metabolic inhibitor, leading to chlorosis, while syringomycin is a membrane-disrupting agent that causes necrosis.[3]

II. Quantitative Data on Toxin Activity

The following table summarizes available quantitative data on the biological activity of this compound and syringomycin. It is critical to note that these values are from different studies using varied experimental systems and are therefore not directly comparable . A direct comparative study on a standardized panel of plant species is currently lacking in the literature.

ToxinAssay TypeTarget Organism/SystemEffective ConcentrationReference
This compound Enzyme Inhibition (Ki)Escherichia coli Ornithine Carbamoyltransferase0.9 µM (competitive inhibition with respect to ornithine)
Symptom InductionBean (Phaseolus vulgaris) leavesMinimum of 30 picomoles for chlorotic spot formation
Toxin ProductionP. syringae pv. phaseolicola culture912 µg/L at 16°C[2]
Syringomycin Symptom InductionImmature sweet cherry (Prunus avium) fruits2.5 µg per wound site caused necrosis within 5 hours[4]
Cell LysisTobacco (Nicotiana tabacum) protoplastsThreshold of 50 ng/mL for lysis[4]
Antifungal ActivityGeotrichum candidum and Rhodotorula pilimanaeActive at concentrations as low as 0.8 µg/mL[1]

III. Mechanism of Action

This compound: Enzymatic Inhibition

This compound is an antimetabolite that primarily targets the enzyme Ornithine Carbamoyltransferase (OCTase) , a key enzyme in the arginine biosynthesis pathway.[5][6] In the plant, this compound is hydrolyzed by peptidases to its active form, Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine (also known as octicidine or PSorn), which is a potent and irreversible inhibitor of OCTase.[7] The inhibition of OCTase leads to an accumulation of ornithine and a deficiency of arginine, which is essential for various cellular processes, including protein and chlorophyll synthesis. This disruption in amino acid metabolism ultimately results in the characteristic chlorotic halos on infected plant tissues.[3]

Syringomycin: Membrane Disruption

Syringomycin is a cyclic lipodepsinonapeptide that acts as a detergent-like molecule. Its primary mode of action is the formation of pores in the plasma membrane of plant cells.[1][3] The amphipathic nature of syringomycin allows it to insert into the lipid bilayer, creating channels that disrupt the membrane's integrity. This leads to an uncontrolled flux of ions, particularly Ca²⁺ and K⁺, across the membrane, resulting in electrolyte leakage, loss of turgor, and ultimately, cell death (necrosis).[1]

IV. Signaling Pathways and Regulatory Mechanisms

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues, most notably temperature. The biosynthesis is optimal at cooler temperatures (18-20°C) and is repressed at warmer temperatures (above 28°C).[2] This regulation is controlled by the GacS/GacA two-component system . At permissive temperatures, the sensor kinase GacS autophosphorylates and transfers a phosphate group to the response regulator GacA. Phosphorylated GacA then positively regulates the expression of the pht and pbo gene clusters, which are responsible for this compound biosynthesis.

GacS_GacA_Pathway cluster_gac GacS/GacA System Temp Low Temperature (18-20°C) GacS_inactive GacS Temp->GacS_inactive activates GacS_active GacS-P GacS_inactive->GacS_active Autophosphorylation GacA_inactive GacA GacS_active->GacA_inactive Phosphotransfer GacA_active GacA-P Pht_Pbo pht and pbo gene clusters GacA_active->Pht_Pbo Activates transcription This compound This compound Biosynthesis Pht_Pbo->this compound

Regulation of this compound Biosynthesis.
Mechanisms of Action Workflow

The following diagram illustrates the distinct workflows of this compound and syringomycin at the cellular level.

Toxin_Mechanisms cluster_this compound This compound cluster_syringomycin Syringomycin Ptx This compound Psorn Psorn (active form) Ptx->Psorn Plant peptidases OCTase OCTase Psorn->OCTase Inhibits Arg_Synth Arginine Biosynthesis Chlorosis Chlorosis Arg_Synth->Chlorosis leads to Syr Syringomycin Membrane Plasma Membrane Syr->Membrane Inserts into Pore Pore Formation Membrane->Pore Leakage Electrolyte Leakage Pore->Leakage Necrosis Necrosis Leakage->Necrosis leads to

Cellular Mechanisms of this compound and Syringomycin.

V. Experimental Protocols

Protocol 1: Ornithine Carbamoyltransferase (OCTase) Inhibition Assay for this compound Activity

This protocol is adapted from methods used to determine the inhibitory effect of this compound on OCTase activity in plant extracts.

1. Plant Tissue Extraction: a. Harvest 1-2 grams of leaf tissue from both control and this compound-treated plants. b. Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% glycerol). c. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the crude enzyme extract.

2. OCTase Activity Assay: a. The assay measures the production of citrulline from ornithine and carbamoyl phosphate. b. Prepare a reaction mixture containing:

  • 100 mM Tris-HCl buffer (pH 8.5)
  • 10 mM L-ornithine
  • 10 mM carbamoyl phosphate
  • Plant extract (containing OCTase) c. For the test sample, pre-incubate the plant extract with purified this compound or a toxin-containing bacterial culture filtrate for 15 minutes. d. Initiate the reaction by adding carbamoyl phosphate. e. Incubate the reaction at 37°C for 30 minutes. f. Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric acid and phosphoric acid). g. Add a colorimetric reagent (e.g., diacetyl monoxime) and heat at 100°C for 15 minutes to develop a color proportional to the citrulline concentration. h. Measure the absorbance at a specific wavelength (e.g., 490 nm).

3. Data Analysis: a. Create a standard curve using known concentrations of citrulline. b. Calculate the OCTase activity as the amount of citrulline produced per minute per milligram of protein. c. Compare the activity in the control and this compound-treated samples to determine the percentage of inhibition.

Protocol 2: Electrolyte Leakage Assay for Syringomycin Activity

This protocol measures the membrane damage caused by syringomycin by quantifying the leakage of ions from plant cells.

1. Sample Preparation: a. Cut leaf discs (e.g., 1 cm diameter) from the plant species of interest. b. Wash the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from damaged cells at the cut edges. c. Float the leaf discs in a solution containing a known concentration of purified syringomycin or a sterile filtrate from a syringomycin-producing bacterial culture. Use a buffer solution (e.g., MES-KOH, pH 6.0) as a negative control.

2. Incubation and Measurement: a. Incubate the leaf discs at room temperature with gentle agitation for a set period (e.g., 4-24 hours). b. At various time points, measure the electrical conductivity of the bathing solution using a conductivity meter. This is the initial conductivity (C_initial).

3. Determination of Total Electrolytes: a. After the final time point, autoclave the samples (leaf discs in the solution) or freeze them in liquid nitrogen and then thaw to cause complete cell lysis and release of all electrolytes. b. After cooling to room temperature, measure the electrical conductivity of the solution again. This represents the total conductivity (C_total).

4. Data Analysis: a. Calculate the percentage of electrolyte leakage at each time point using the formula:

  • % Electrolyte Leakage = (C_initial / C_total) * 100 b. Plot the percentage of electrolyte leakage over time to visualize the kinetics of membrane damage.

Protocol 3: Agar Diffusion Bioassay for Syringomycin Activity

This bioassay uses the fungus Geotrichum candidum as an indicator organism to quantify syringomycin production.[8][9][10]

1. Preparation of Indicator Lawn: a. Grow Geotrichum candidum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days. b. Prepare Potato Dextrose Agar (PDA) plates. c. Overlay the PDA plates with a suspension of G. candidum to create a uniform fungal lawn.

2. Sample Application: a. For bacterial cultures, spot-inoculate the P. syringae strains to be tested onto the center of the G. candidum-seeded PDA plates. b. For purified toxin or extracts, create small wells in the agar and apply a known volume (e.g., 20 µL) of the sample into the wells.

3. Incubation and Measurement: a. Incubate the plates at 25°C for 24-48 hours. b. Syringomycin will diffuse into the agar and inhibit the growth of G. candidum. c. Measure the diameter of the clear zone of fungal inhibition around the bacterial colony or the well.

4. Data Analysis: a. The diameter of the inhibition zone is proportional to the concentration of syringomycin. b. A standard curve can be generated using known concentrations of purified syringomycin to quantify the amount of toxin in unknown samples.

VI. Conclusion

This compound and syringomycin, despite both being non-host-specific toxins from P. syringae, represent two distinct strategies for enhancing bacterial virulence. This compound's targeted inhibition of a key metabolic enzyme showcases a subtle yet effective means of disrupting host physiology. In contrast, syringomycin's direct assault on the cell membrane provides a rapid and potent mechanism for inducing tissue damage. Understanding these differences is crucial for developing targeted strategies to control the diseases caused by P. syringae pathovars and may offer insights for the development of novel antimicrobial agents or herbicides. Further research involving direct comparative studies of these toxins on a range of host plants is needed to fully elucidate the nuances of their host specificity and phytotoxicity.

References

Validating the role of the Pht cluster in Phaseolotoxin production through complementation assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the function of the Pht gene cluster in the biosynthesis of phaseolotoxin, a key virulence factor in Pseudomonas syringae pv. phaseolicola. The focus is on the use of complementation assays to restore toxin production in non-producing mutants, thereby confirming the direct role of the Pht cluster genes.

Comparison of this compound Production in Wild-Type, Mutant, and Complemented Strains

The core principle of validating gene function through complementation is to demonstrate the restoration of a lost phenotype by reintroducing the wild-type gene into a mutant organism. In the context of this compound synthesis, this involves creating a mutation in a Pht cluster gene, which leads to a non-toxic (Tox-) phenotype, and then introducing a functional copy of that gene to rescue toxin production.

Table 1: Semi-Quantitative Comparison of this compound Production

Strain TypeGenotypeThis compound ProductionPhenotype
Wild-Type (P. syringae pv. phaseolicola)Intact Pht cluster+++++Toxic (Tox+)
PhtA MutantphtA gene disrupted (e.g., by Tn5 insertion)-Non-toxic (Tox-)
Complemented PhtA MutantphtA mutant with a plasmid carrying the wild-type phtA gene+++++Toxic (Tox+)
PhtL MutantphtL gene disrupted-Non-toxic (Tox-)[1]
Complemented PhtL MutantphtL mutant with a plasmid carrying the wild-type phtL gene+++++Toxic (Tox+)

Note: The '+++++' indicates a wild-type level of production, while '-' indicates no detectable production, as determined by the E. coli growth inhibition bioassay. The restoration of the phenotype to wild-type levels in the complemented strain is a key indicator of the gene's function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols involved in a typical complementation assay for the Pht cluster.

Generation of a Pht Cluster Mutant

A common method for creating targeted gene mutations in Pseudomonas syringae is through transposon mutagenesis.

Protocol: Tn5 Mutagenesis of a Pht Cluster Gene

  • Introduce a Transposon Delivery Vector: A suicide plasmid carrying the Tn5 transposon is introduced into the wild-type P. syringae pv. phaseolicola strain. This is often achieved through triparental mating with an E. coli donor strain carrying the transposon plasmid and a helper E. coli strain.

  • Select for Transposon Insertion: The recipient P. syringae cells are plated on a selective medium that contains an antibiotic to which the Tn5 transposon confers resistance, and another antibiotic to which the recipient strain is resistant. This selects for cells that have incorporated the transposon into their genome.

  • Screen for Loss of Toxin Production: The resulting mutants are then screened for a non-toxic (Tox-) phenotype using the E. coli growth inhibition assay described below.

  • Identify the Mutated Gene: The genomic DNA of the Tox- mutants is extracted, and the site of the Tn5 insertion is identified, typically by sequencing the DNA flanking the transposon. This confirms which gene in the Pht cluster has been disrupted.

Complementation of the Pht Mutant

To confirm that the loss of toxicity is due to the disruption of the specific Pht gene, a functional copy of the gene is reintroduced into the mutant strain.

Protocol: Complementation of a Pht Mutant

  • Clone the Wild-Type Gene: The full-length wild-type Pht gene (e.g., phtA) is amplified from the wild-type P. syringae pv. phaseolicola genomic DNA using PCR.

  • Construct the Complementation Vector: The amplified gene is cloned into a broad-host-range plasmid vector that can replicate in Pseudomonas. Examples of such vectors include pVK102 and pBBR1MCS2. The vector will also contain a selectable marker, such as an antibiotic resistance gene.

  • Transform the Mutant Strain: The constructed complementation plasmid is introduced into the Pht mutant strain. Electroporation is a common method for transforming Pseudomonas syringae.[2]

    • Prepare electrocompetent cells of the Pht mutant by washing the cells with a low-salt buffer (e.g., 15% glycerol).

    • Mix the competent cells with the complementation plasmid and apply a high-voltage electrical pulse.

    • Allow the cells to recover in a rich medium before plating on a selective medium containing the appropriate antibiotic to select for cells that have taken up the plasmid.

  • Verify Complementation: The transformed mutant strains are then assayed for the restoration of this compound production using the E. coli growth inhibition assay.

This compound Production Bioassay

The most common method for detecting and semi-quantifying this compound production is the E. coli growth inhibition assay.

Protocol: E. coli Growth Inhibition Assay [3]

  • Prepare Bacterial Cultures: Grow the wild-type, Pht mutant, and complemented P. syringae pv. phaseolicola strains in a minimal medium (e.g., M9 minimal medium) at 18°C for 30-40 hours to induce this compound production.[4]

  • Prepare Cell-Free Supernatant: Centrifuge the bacterial cultures to pellet the cells. The supernatant, which contains the secreted this compound, is collected and filter-sterilized.

  • Prepare Indicator Plates: A lawn of a this compound-sensitive E. coli strain (e.g., JM103) is prepared on a minimal medium agar plate.

  • Apply Supernatants: Sterile filter paper discs are placed on the E. coli lawn, and a small volume of the cell-free supernatant from each of the P. syringae strains is applied to a separate disc.

  • Incubate and Observe: The plates are incubated overnight. The production of this compound is indicated by a clear zone of growth inhibition around the filter disc. The diameter of this zone provides a semi-quantitative measure of the amount of toxin produced.

Visualizing the Experimental Workflow and Regulatory Pathways

To further clarify the experimental logic and the known regulatory context of this compound production, the following diagrams are provided.

Complementation_Workflow WT Wild-Type P. syringae (Pht cluster intact, Tox+) Mutagenesis Transposon (Tn5) Mutagenesis WT->Mutagenesis Assay1 E. coli Growth Inhibition Assay WT->Assay1 Inhibition Zone Mutant Pht Gene Mutant (e.g., phtA::Tn5, Tox-) Mutagenesis->Mutant Complementation Complementation Mutant->Complementation Assay2 E. coli Growth Inhibition Assay Mutant->Assay2 No Inhibition Complemented Complemented Mutant (phtA::Tn5 + p[phtA+], Tox+) Complementation->Complemented Assay3 E. coli Growth Inhibition Assay Complemented->Assay3 Restored Inhibition

Caption: Experimental workflow for validating Pht gene function.

GacS_GacA_Pathway cluster_0 Environmental Signals cluster_1 Two-Component System cluster_2 Gene Expression Regulation cluster_3 Phenotype Signal Unknown Signals (e.g., low temperature, plant factors) GacS GacS (Sensor Kinase) Signal->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation Pht_cluster Pht Gene Cluster GacA->Pht_cluster Positive Regulation Pbo_cluster Pbo Gene Cluster GacA->Pbo_cluster Positive Regulation This compound This compound Biosynthesis Pht_cluster->this compound Pbo_cluster->this compound

Caption: GacS/GacA signaling pathway in this compound regulation.

References

Unveiling the Specificity of a Bacterial Toxin: A Comparative Analysis of Phaseolotoxin's Interaction with Ornithine Carbamoyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of phaseolotoxin with ornithine carbamoyltransferases (OCTs) from a range of biological species. This report details the varying sensitivities of these essential metabolic enzymes to the bacterial phytotoxin, providing key quantitative data and a foundational experimental protocol for further investigation.

This compound, a potent phytotoxin produced by certain pathovars of Pseudomonas syringae, exerts its biological effect by targeting and inhibiting ornithine carbamoyltransferase (OCT), a crucial enzyme in the urea cycle and arginine biosynthesis. This inhibition leads to a cascade of metabolic disruptions, ultimately causing characteristic disease symptoms in plants, such as halo blight. Understanding the differential sensitivity of OCTs from various species to this compound is paramount for elucidating its mechanism of action, developing strategies to combat plant diseases, and exploring its potential as a tool in drug discovery.

This guide provides a comparative overview of the cross-reactivity of this compound with OCTs from different species, supported by available experimental data. It also outlines a detailed protocol for assessing this interaction, empowering researchers to conduct their own comparative studies.

Comparative Sensitivity of Ornithine Carbamoyltransferases to this compound

The interaction between this compound and OCT is not uniform across all species. Notably, the producing bacterium, Pseudomonas syringae pv. phaseolicola, has evolved a defense mechanism by possessing two distinct OCT enzymes: one that is sensitive to the toxin and another that is insensitive, ensuring its own survival.[1][2][3] This stark contrast in sensitivity is also observed when comparing OCTs from different organisms.

The following table summarizes the available quantitative and qualitative data on the inhibition of OCTs from various species by this compound.

SpeciesEnzymeInhibition Constant (Ki)Inhibition TypeNotes
Escherichia coliOrnithine CarbamoyltransferaseKi = 0.2 µM (vs. Carbamoyl Phosphate)Reversible, MixedAlso exhibits slow, tight-binding characteristics.
K'i = 10 µM (vs. Carbamoyl Phosphate)
Ki = 0.9 µM (vs. Ornithine)Non-competitive
Pseudomonas syringae pv. phaseolicolaOrnithine Carbamoyltransferase 1 (OCT 1)Data not availableHighly SensitiveThe toxin-sensitive isoform.
Ornithine Carbamoyltransferase 2 (OCT 2)Data not availableInsensitiveThe toxin-insensitive isoform, providing self-resistance.[1]
Pseudomonas syringae pv. syringaeOrnithine CarbamoyltransferaseData not availableHighly SensitiveThis pathovar possesses a sensitive form of the enzyme.
Phaseolus vulgaris (Bean)Ornithine CarbamoyltransferaseData not availableCompetitive (vs. Carbamoyl Phosphate)In planta, this compound is hydrolyzed to octicidine, which acts as an irreversible inhibitor.
Non-competitive (vs. Ornithine)

Visualizing the Inhibition: Mechanism and Workflow

To better understand the dynamics of this compound's interaction with OCT and the experimental approach to its study, the following diagrams are provided.

Mechanism of this compound Inhibition of OCT cluster_Enzyme Ornithine Carbamoyltransferase (OCT) cluster_Substrates Substrates cluster_Inhibitor Inhibitor cluster_Product Product OCT OCT Citrulline Citrulline OCT->Citrulline Catalyzes Formation Ornithine Ornithine Ornithine->OCT Binds to Ornithine Site Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->OCT Binds to Carbamoyl Phosphate Site This compound This compound This compound->OCT Competitively Inhibits Binding of Carbamoyl Phosphate Experimental Workflow for OCT Inhibition Assay cluster_Preparation 1. Preparation cluster_Assay 2. Assay cluster_Detection 3. Detection & Analysis Prepare_Reagents Prepare Buffers, Substrates (Ornithine, Carbamoyl Phosphate), and this compound Solutions Isolate_OCT Isolate/Purify OCT from Different Species Incubate Incubate OCT with varying concentrations of this compound Isolate_OCT->Incubate Add_Substrates Initiate reaction by adding Ornithine and Carbamoyl Phosphate Incubate->Add_Substrates Stop_Reaction Stop reaction at specific time points Add_Substrates->Stop_Reaction Measure_Citrulline Measure Citrulline formation (Colorimetric Assay) Stop_Reaction->Measure_Citrulline Plot_Data Plot enzyme activity vs. substrate concentration (e.g., Lineweaver-Burk plot) Measure_Citrulline->Plot_Data Calculate_Ki Calculate Ki value Plot_Data->Calculate_Ki

References

A Comparative Guide to the Virulence of Wild-Type and Phaseolotoxin-Deficient Pseudomonas syringae Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virulence between wild-type Pseudomonas syringae pv. phaseolicola, the causative agent of halo blight in beans, and its phaseolotoxin-deficient mutants. The information presented is collated from various studies to assist researchers in understanding the role of this compound as a key virulence factor.

This compound is a non-host-specific phytotoxin produced by several pathovars of Pseudomonas syringae. It contributes significantly to the pathogen's ability to cause disease, primarily by inhibiting the host's ornithine carbamoyltransferase, an enzyme involved in arginine biosynthesis. This inhibition leads to systemic chlorosis and facilitates the spread of the bacterium within the host plant.

Data Presentation: Virulence Comparison

The following tables summarize quantitative data from hypothetical studies comparing the virulence of wild-type P. syringae pv. phaseolicola and its this compound-deficient (Tox-) mutant strains on susceptible bean cultivars (Phaseolus vulgaris).

Table 1: In Planta Bacterial Growth
Time (Days Post-Inoculation)Wild-Type Strain (CFU/cm²)This compound-Deficient Mutant (CFU/cm²)
01 x 10⁵1 x 10⁵
25 x 10⁶2 x 10⁶
48 x 10⁷9 x 10⁶
63 x 10⁸5 x 10⁷
Table 2: Lesion Size and Symptom Severity
StrainAverage Lesion Diameter (mm) at 7 dpiHalo Zone Diameter (mm) at 7 dpiSystemic Chlorosis Severity (Scale 0-5)*
Wild-Type8.5 ± 1.215.2 ± 2.54.2 ± 0.8
This compound-Deficient Mutant4.2 ± 0.901.1 ± 0.5

*Symptom severity is rated on a scale where 0 = no symptoms, and 5 = severe systemic chlorosis and stunting.

Experimental Protocols

In Planta Bacterial Growth Assay

This protocol details the methodology for quantifying bacterial populations within infected bean leaves.

  • Bacterial Culture Preparation:

    • Streak wild-type and this compound-deficient P. syringae pv. phaseolicola strains on King's B agar and incubate at 28°C for 48 hours.

    • Inoculate single colonies into 5 mL of King's B broth and grow overnight at 28°C with shaking.

    • Harvest bacterial cells by centrifugation, wash twice with sterile 10 mM MgSO₄, and resuspend in 10 mM MgSO₄ to an optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Prepare a final inoculum of 1 x 10⁵ CFU/mL by serial dilution in sterile 10 mM MgSO₄.

  • Plant Inoculation:

    • Use 2-week-old bean plants (Phaseolus vulgaris) of a susceptible cultivar.

    • Infiltrate the abaxial side of primary leaves with the bacterial suspensions using a needleless syringe.

    • Infiltrate control leaves with sterile 10 mM MgSO₄.

    • Maintain plants in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.

  • Quantification of Bacterial Populations:

    • At 0, 2, 4, and 6 days post-inoculation, collect three leaf discs (1 cm diameter) from the inoculated area of three different plants for each treatment.

    • Homogenize the leaf discs in 1 mL of sterile 10 mM MgSO₄.

    • Perform serial dilutions of the homogenate and plate onto King's B agar supplemented with appropriate antibiotics to select for the bacterial strains.

    • Incubate plates at 28°C for 48 hours and count the colony-forming units (CFU).

    • Calculate the bacterial population as CFU per cm² of leaf tissue.

Lesion Size and Symptom Severity Assessment

This protocol outlines the procedure for measuring disease symptoms on infected bean leaves.

  • Plant Inoculation:

    • Follow the same inoculation procedure as described in the in planta bacterial growth assay, using a bacterial inoculum of 1 x 10⁶ CFU/mL.

  • Symptom Evaluation:

    • At 7 days post-inoculation, photograph the inoculated leaves.

    • Measure the diameter of the necrotic lesion and the surrounding chlorotic halo using image analysis software.

    • Assess systemic chlorosis on a scale of 0 to 5, where 0 indicates no yellowing beyond the inoculated leaf, and 5 represents severe chlorosis and stunting of the entire plant.

Mandatory Visualizations

Signaling Pathway: Regulation of this compound Production

phaseolotoxin_regulation Temp Low Temperature (18-22°C) GacS GacS (Sensor Kinase) Temp->GacS activates GacA GacA (Response Regulator) GacS->GacA phosphorylates Pht_Pbo Pht and Pbo Gene Clusters GacA->Pht_Pbo activates transcription This compound This compound Biosynthesis Pht_Pbo->this compound Virulence Systemic Chlorosis & Increased Bacterial Spread This compound->Virulence

Caption: Regulation of this compound synthesis in P. syringae.

Experimental Workflow: Virulence Comparison

virulence_workflow Start Start Cultures Prepare Wild-Type & Mutant Bacterial Cultures Start->Cultures Inoculation Infiltrate Bean Leaves Cultures->Inoculation Incubation Incubate Plants (22°C) Inoculation->Incubation Data_Collection Data Collection Incubation->Data_Collection Bacterial_Counts Quantify Bacterial Growth (0, 2, 4, 6 dpi) Data_Collection->Bacterial_Counts Symptom_Assessment Assess Symptoms (7 dpi) Data_Collection->Symptom_Assessment Analysis Analyze and Compare Data Bacterial_Counts->Analysis Symptom_Assessment->Analysis End End Analysis->End

Caption: Workflow for comparing the virulence of P. syringae strains.

Phaseolotoxin: A Comparative Guide to its Virulence Across Diverse Plant Hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phaseolotoxin, a potent non-host-specific phytotoxin, serves as a key virulence factor for several pathovars of Pseudomonas syringae. This guide provides a comparative analysis of the efficacy of this compound as a virulence factor across different host plants, with a focus on common bean (Phaseolus vulgaris) and kiwifruit (Actinidia deliciosa). The information is supported by experimental data and detailed methodologies to facilitate further research and potential applications in drug development and crop protection.

Mechanism of Action

This compound is a tripeptide that acts as an antimetabolite.[1] Its primary mode of action is the inhibition of the enzyme ornithine carbamoyltransferase (OCTase), a crucial enzyme in the arginine biosynthesis pathway.[2] This inhibition leads to a deficiency in arginine and an accumulation of ornithine, resulting in the characteristic chlorotic halos observed on infected plant tissues.[3][4] The toxin is produced optimally at cooler temperatures, typically between 18°C and 20°C.[5]

Comparative Efficacy of this compound as a Virulence Factor

While this compound is a recognized virulence factor contributing to the systemic spread of the pathogen in various hosts, direct quantitative comparisons of its efficacy across different plant species under identical experimental conditions are limited in published literature.[6] However, by compiling data from various studies on halo blight in beans (caused by P. syringae pv. phaseolicola) and bacterial canker in kiwifruit (caused by P. syringae pv. actinidiae), we can infer its relative impact.

Data Summary: this compound Virulence in Bean vs. Kiwifruit

ParameterPhaseolus vulgaris (Common Bean)Actinidia deliciosa (Kiwifruit)Key Findings & Citations
Disease Symptoms Water-soaked lesions on leaves, pods, and stems, quickly developing greenish-yellow halos at temperatures below 23°C. Systemic chlorosis, stunting, and distortion of growth in seedlings.[3][4]Dark brown spots on leaves, often surrounded by yellow halos. Cankers on twigs, leaders, and trunks with reddish exudate. Collapse of fruits.[7][8]Both hosts exhibit characteristic chlorotic halos, indicative of this compound activity. However, the overall disease manifestation differs, with beans showing more foliar blight and kiwifruit exhibiting severe cankers.
Symptom Severity Score (Typical Scale) 1-9 scale for stem, trifoliolate leaf, and pod reactions.[9]Disease index based on lesion size and severity.[8]Different scoring systems are used, making direct comparison challenging. Future standardized research is needed.
In Planta Bacterial Growth (CFU/cm² or g tissue) Populations can reach up to 10⁸ CFU/cm² in susceptible cultivars.[6][10]Endophytic populations can reach 10⁶ - 10⁷ CFU/g of tissue.[11][12]High bacterial populations are achieved in both hosts, indicating the toxin's role in facilitating colonization.
Yield Loss Can be significant, with reports of up to 43% reduction in total yield.[13][14]Severe economic losses reported, with the bacterial canker pandemic costing the New Zealand kiwifruit industry an estimated $1 billion over ten years.[15][16][17]Economic impact is substantial for both crops, highlighting the critical role of this compound in disease severity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound's virulence. Below are summarized protocols for key experiments.

In Planta Bacterial Growth Assay

This protocol is adapted from methods used to monitor bacterial populations in leaf tissue.[6][10][18][19][20]

Objective: To quantify the growth of Pseudomonas syringae pathovars in the host plant tissue.

Materials:

  • Fully expanded leaves from susceptible host plants (e.g., Phaseolus vulgaris cv. 'Canadian Wonder', Actinidia deliciosa cv. 'Hayward').

  • Bacterial culture of the desired P. syringae strain grown to mid-log phase.

  • Sterile 10 mM MgSO₄ or phosphate buffer.

  • 1 mL needleless syringes.

  • Cork borer (5-10 mm diameter).

  • Microcentrifuge tubes with sterile grinding beads or a sterile mortar and pestle.

  • King's B (KB) agar plates with appropriate antibiotics.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Grow the bacterial strain in KB broth overnight at 28°C. Dilute the culture in 10 mM MgSO₄ to a final concentration of 10⁵ CFU/mL (OD₆₀₀ ≈ 0.001).

  • Inoculation: Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe. Mark the infiltrated areas.

  • Sampling: At specified time points (e.g., 0, 2, 4, and 6 days post-inoculation), collect leaf discs from the infiltrated areas using a cork borer.

  • Bacterial Extraction: Place each leaf disc in a microcentrifuge tube containing 1 mL of sterile 10 mM MgSO₄ and sterile grinding beads. Homogenize the tissue using a bead beater or a sterile mortar and pestle.

  • Plating and Incubation: Prepare serial dilutions of the homogenate in 10 mM MgSO₄. Plate 100 µL of each dilution onto KB agar plates. Incubate at 28°C for 48 hours.

  • Quantification: Count the colonies on the plates and calculate the number of colony-forming units (CFU) per unit area of leaf tissue (e.g., CFU/cm²).

Halo Blight Symptom Scoring in Bean

This protocol is based on established rating scales for halo blight in Phaseolus vulgaris.[9]

Objective: To quantitatively assess the severity of halo blight symptoms on bean plants.

Materials:

  • Bean plants at the appropriate developmental stage (e.g., primary leaf, trifoliolate leaf, or pod stage).

  • Bacterial inoculum prepared as described above.

  • Atomizer or a multiple-needle inoculation tool.

Procedure:

  • Inoculation: Spray-inoculate the leaves or use a multiple-needle tool dipped in the bacterial suspension to inoculate specific areas on the leaves, stems, or pods.

  • Incubation: Maintain the plants in a growth chamber with high humidity (>80%) and a temperature of 20-23°C for optimal symptom development.

  • Symptom Assessment: After 7-10 days, score the disease severity using a 1-9 rating scale (see table below).

Halo Blight Rating Scale (1-9)

ScoreLeaf ReactionPod Reaction
1No visible symptomsNo visible symptoms
3Small necrotic lesions without significant water-soaking or halosSmall, discrete water-soaked lesions
5Necrotic lesions with some water-soaking and small halosSpreading water-soaked lesions
7Large necrotic lesions with extensive water-soaking and prominent halosLarge, coalescing, greasy-appearing lesions
9Severe necrosis, extensive chlorosis, and plant deathSevere, sunken, and often ooze-covered lesions
This compound Bioassay (E. coli Growth Inhibition)

This is a standard and effective method for detecting and quantifying this compound production.[21][22][23]

Objective: To determine the presence and relative amount of this compound produced by a bacterial strain.

Materials:

  • Escherichia coli indicator strain (e.g., ATCC 11775).

  • Luria-Bertani (LB) agar plates.

  • Bacterial culture supernatant of the P. syringae strain to be tested, grown at 18-20°C.

  • Sterile filter paper discs.

  • L-arginine solution (e.g., 10 mg/mL).

Procedure:

  • Prepare Indicator Lawn: Spread a lawn of the E. coli indicator strain on an LB agar plate.

  • Apply Supernatant: Aseptically place a sterile filter paper disc onto the center of the E. coli lawn. Pipette a known volume (e.g., 20 µL) of the cell-free bacterial culture supernatant onto the disc.

  • Apply Control: On a separate area of the plate or a separate plate, place another filter disc and apply the same volume of sterile growth medium as a negative control. To confirm the inhibition is due to this compound, a third disc can be used with the supernatant and a small amount of L-arginine added to the surrounding agar, which should reverse the inhibition.

  • Incubation: Incubate the plate at 37°C for 12-24 hours.

  • Assessment: Measure the diameter of the zone of inhibition (clear zone) around the filter disc. The size of the zone is proportional to the amount of this compound in the supernatant.

Visualizing Signaling Pathways and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Phaseolotoxin_Signaling_Pathway cluster_pathogen Pseudomonas syringae cluster_host Host Plant Cell P_syringae Low Temperature (18-20°C) Plant Signals GacS_GacA GacS/GacA Two-Component System P_syringae->GacS_GacA Activates Pht_Genes This compound Biosynthesis (Pht) Genes GacS_GacA->Pht_Genes Upregulates This compound This compound Production Pht_Genes->this compound OCTase Ornithine Carbamoyltransferase (OCTase) This compound->OCTase Inhibits Arginine_Pathway Arginine Biosynthesis OCTase->Arginine_Pathway Chlorosis Chlorosis (Yellowing) Arginine_Pathway->Chlorosis Leads to

This compound signaling and mechanism of action.

Virulence_Assay_Workflow cluster_assessment 4. Assess Virulence Parameters Start Start: Virulence Assessment Inoculum 1. Prepare Bacterial Inoculum (10^5 - 10^8 CFU/mL) Start->Inoculum Inoculation 2. Inoculate Host Plant (e.g., Bean or Kiwifruit) Inoculum->Inoculation Incubation 3. Incubate under Controlled Conditions (e.g., 20°C, high humidity) Inoculation->Incubation Symptom a. Symptom Scoring (e.g., 1-9 scale) Incubation->Symptom Growth b. In Planta Bacterial Growth (CFU/cm^2) Incubation->Growth Yield c. Yield Loss Measurement (%) Incubation->Yield Data 5. Data Analysis and Comparison Symptom->Data Growth->Data Yield->Data End End: Comparative Efficacy Data->End Logical_Relationship Phaseolotoxin_Prod This compound Production OCTase_Inhibition OCTase Inhibition Phaseolotoxin_Prod->OCTase_Inhibition Arginine_Deficiency Arginine Deficiency OCTase_Inhibition->Arginine_Deficiency Chlorosis_Dev Chlorosis Development Arginine_Deficiency->Chlorosis_Dev Bacterial_Spread Systemic Bacterial Spread Chlorosis_Dev->Bacterial_Spread Disease_Severity Increased Disease Severity Bacterial_Spread->Disease_Severity

References

Structural and functional comparison of Phaseolotoxin with other Pseudomonas syringae phytotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of four major phytotoxins produced by the plant pathogen Pseudomonas syringae: Phaseolotoxin, Coronatine (COR), Syringomycin, and Syringopeptin. The objective is to offer a comprehensive resource supported by experimental data to aid in research and development efforts targeting these virulence factors.

Structural and Functional Overview

Pseudomonas syringae pathovars produce a diverse arsenal of phytotoxins that contribute significantly to their virulence. These toxins employ distinct mechanisms to disrupt host plant physiology, leading to characteristic disease symptoms such as chlorosis and necrosis.[1] While not always essential for pathogenicity, these phytotoxins enhance the severity of disease by facilitating bacterial multiplication and systemic movement within the host plant.[1] This guide focuses on a comparative analysis of this compound and three other well-characterized phytotoxins from this bacterium.

This compound is a chlorosis-inducing antimetabolite toxin.[2][3] Structurally, it is a tripeptide consisting of ornithine, alanine, and homoarginine, linked to a unique inorganic sulfodiaminophosphinyl moiety.[2][4][5] Its primary mode of action is the inhibition of a key enzyme in the arginine biosynthesis pathway, ornithine carbamoyltransferase (OCTase).[2][3] This inhibition leads to an accumulation of ornithine and a deficiency of arginine, ultimately causing the characteristic chlorotic halos on infected plant tissues.[6] In planta, this compound is hydrolyzed by peptidases to release Nδ-(N'-sulphodiaminophosphinyl)-l-ornithine (also known as octicidine or Psorn), which is an irreversible inhibitor of OCTase.[3]

Coronatine (COR) is another chlorosis-inducing phytotoxin that acts as a molecular mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile).[7] It is composed of two distinct moieties: coronafacic acid (CFA), a polyketide, and coronamic acid (CMA), an ethylcyclopropyl amino acid, linked by an amide bond.[8] By mimicking JA-Ile, coronatine hijacks the plant's jasmonate signaling pathway, leading to the suppression of defense responses, such as the reopening of stomata, which facilitates bacterial entry into the leaf tissue.[7][9][10]

Syringomycin and Syringopeptin are necrosis-inducing lipopeptide toxins.[1] Syringomycin is a cyclic lipodepsinonapeptide, while syringopeptin is a larger cyclic lipodepsipeptide.[11] Both toxins have an amphipathic structure with a hydrophilic peptide head and a hydrophobic fatty acid tail. This structure allows them to insert into the plant plasma membrane and form pores or ion channels.[12][13] The formation of these pores disrupts the membrane potential and leads to a significant leakage of electrolytes and other cellular contents, ultimately causing cell death and the necrotic lesions observed in diseased plants.[1] At higher concentrations, they can also act as detergents, dissolving plant membranes.[13]

Quantitative Comparison of Phytotoxin Activity

The following tables summarize key quantitative data related to the activity of each phytotoxin.

PhytotoxinTargetParameterValueOrganism/SystemReference(s)
This compoundOrnithine Carbamoyltransferase (OCTase)Apparent Ki0.2 µMEscherichia coli[14][15]
Apparent K'i10 µMEscherichia coli[14][15]
Apparent Ki (vs. Ornithine)0.9 µMEscherichia coli[14][15]
CoronatineStomatal ApertureEffective Concentration for stomatal opening1.56 µMArabidopsis thaliana[10]
SyringomycinTobacco ProtoplastsThreshold for Lysis & 45Ca2+ influx50 ng/mLNicotiana tabacum[13]
Saccharomyces cerevisiaeMIC>10 µg/mLYeast[11]
Syringopeptin SP22ATobacco ProtoplastsThreshold for Lysis & 45Ca2+ influx50 ng/mLNicotiana tabacum[13]
Saccharomyces cerevisiaeMIC>10 µg/mLYeast[11]
Syringopeptin SP25ASaccharomyces cerevisiaeMIC>10 µg/mLYeast[11]

Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. K'i: Inhibition constant for the inhibitor binding to the enzyme-substrate complex. MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Ornithine Carbamoyltransferase (OCTase) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound on its target enzyme.

Principle: The activity of OCTase is measured by monitoring the formation of citrulline from ornithine and carbamoyl phosphate. The assay is performed in the presence and absence of this compound to determine the extent of inhibition.

Protocol:

  • Enzyme Purification: OCTase is purified from a suitable source, such as E. coli, using affinity chromatography.[14][15]

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), ornithine, and carbamoyl phosphate.

  • Inhibition Assay:

    • Pre-incubate the purified OCTase with varying concentrations of this compound for a defined period.

    • Initiate the enzymatic reaction by adding the substrates (ornithine and carbamoyl phosphate).

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Stop the reaction (e.g., by adding acid).

  • Quantification: The amount of citrulline produced is quantified colorimetrically.

  • Data Analysis: The initial reaction rates are calculated, and kinetic parameters such as Ki are determined by analyzing the data using methods like Lineweaver-Burk plots.[14][15]

Stomatal Aperture Assay

This assay is used to assess the effect of coronatine on stomatal opening or closure.

Principle: The width of stomatal apertures in leaf epidermal peels is measured microscopically after treatment with coronatine.

Protocol:

  • Plant Material: Use healthy, well-watered plants (e.g., Arabidopsis thaliana).

  • Epidermal Peels: Carefully peel the abaxial (lower) epidermis from a leaf and immediately float it in a buffer solution.

  • Treatment:

    • Incubate the epidermal peels in a solution containing a stomatal opening or closing stimulus (e.g., light or darkness, ABA).

    • Add coronatine at various concentrations to the incubation solution. A control group without coronatine should be included.

  • Incubation: Incubate the peels for a specific duration under controlled conditions (e.g., light, temperature).

  • Microscopy: Mount the epidermal peels on a microscope slide and observe under a light microscope.

  • Measurement: Capture images of the stomata and measure the width of the stomatal aperture using image analysis software.

  • Data Analysis: Calculate the average stomatal aperture for each treatment and perform statistical analysis to determine the significance of the effect of coronatine.[9][10]

Electrolyte Leakage Assay

This assay measures the membrane damage caused by pore-forming toxins like syringomycin and syringopeptin.

Principle: Damage to the plant cell membrane results in the leakage of ions (electrolytes) into the surrounding solution. The extent of this leakage is quantified by measuring the electrical conductivity of the solution.

Protocol:

  • Plant Material: Use leaf discs of a uniform size from healthy plants.

  • Washing: Thoroughly wash the leaf discs with deionized water to remove any surface contaminants and electrolytes released during cutting.[16][17]

  • Treatment: Incubate the leaf discs in a solution containing the phytotoxin at various concentrations. A control group with no toxin is essential.

  • Incubation: Gently shake the samples at room temperature for a set period.

  • Initial Conductivity Measurement (C1): Measure the electrical conductivity of the solution using a conductivity meter.[18]

  • Total Conductivity Measurement (C2): To determine the total electrolyte content, boil or autoclave the samples to cause complete cell lysis.[18] After cooling to room temperature, measure the conductivity of the solution again.

  • Calculation: The percentage of electrolyte leakage is calculated as (C1 / C2) * 100.[18]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows associated with these phytotoxins.

Phaseolotoxin_Mechanism cluster_arginine_pathway Arginine Biosynthesis Pathway cluster_effects Physiological Effects Ornithine Ornithine OCTase Ornithine Carbamoyltransferase (OCTase) Ornithine->OCTase Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->OCTase Citrulline Citrulline OCTase->Citrulline Synthesis Ornithine_Accumulation Ornithine Accumulation Arginine_Deficiency Arginine Deficiency Arginine Arginine Citrulline->Arginine ... This compound This compound This compound->OCTase Inhibits Chlorosis Chlorosis Arginine_Deficiency->Chlorosis

Caption: Mechanism of this compound action.

Coronatine_Signaling cluster_bacterium Pseudomonas syringae cluster_plant_cell Plant Cell Coronatine Coronatine (COR) COI1 COI1 Coronatine->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_responsive_genes JA-responsive Genes MYC2->JA_responsive_genes Activates Defense_Suppression Defense Suppression (e.g., Stomatal Reopening) JA_responsive_genes->Defense_Suppression

Caption: Coronatine's manipulation of Jasmonic Acid signaling.

Pore_Formation cluster_toxins Lipopeptide Toxins cluster_membrane Plant Cell Plasma Membrane cluster_process Pore Formation Process cluster_effects Physiological Effects Syringomycin Syringomycin Insertion Insertion into Membrane Syringomycin->Insertion Syringopeptin Syringopeptin Syringopeptin->Insertion Membrane Lipid Bilayer Aggregation Aggregation of Toxin Molecules Insertion->Aggregation Pore Transmembrane Pore Aggregation->Pore Ion_Leakage Ion Leakage (K+, Ca2+) Pore->Ion_Leakage Cell_Death Cell Death (Necrosis) Ion_Leakage->Cell_Death

Caption: Pore formation by Syringomycin and Syringopeptin.

Electrolyte_Leakage_Workflow Start Start: Healthy Plant Leaves Cut_Discs Cut Leaf Discs Start->Cut_Discs Wash_Discs Wash Discs (Deionized Water) Cut_Discs->Wash_Discs Incubate_Toxin Incubate with Phytotoxin Solution Wash_Discs->Incubate_Toxin Measure_C1 Measure Initial Conductivity (C1) Incubate_Toxin->Measure_C1 Boil_Samples Boil/Autoclave Samples Measure_C1->Boil_Samples Measure_C2 Measure Total Conductivity (C2) Boil_Samples->Measure_C2 Calculate_Leakage Calculate % Leakage (C1/C2)*100 Measure_C2->Calculate_Leakage End End: Quantify Membrane Damage Calculate_Leakage->End

Caption: Experimental workflow for the Electrolyte Leakage Assay.

References

Navigating the Complex Landscape of Phytotoxin Analysis: A Comparative Guide to Validated HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

The simultaneous detection of multiple phytotoxins presents a significant analytical challenge due to the diverse chemical structures and concentration ranges of these compounds in complex matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques stands as the cornerstone for reliable quantification. This guide provides a comparative overview of validated HPLC methods, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical strategy.

The following sections detail the performance characteristics and experimental protocols of several prominent HPLC-based methods for multi-phytotoxin analysis. The data is summarized for easy comparison, and experimental workflows are visualized to provide a clear understanding of each methodology.

Comparative Performance of Multi-Phytotoxin HPLC Methods

The selection of an HPLC method for phytotoxin analysis is often a trade-off between the number of analytes, sensitivity, selectivity, and sample throughput. The following tables summarize the quantitative performance of various validated methods, providing a snapshot of their capabilities.

Table 1: Performance Characteristics of an LC-MS/MS Multi-Mycotoxin Method

This method is designed for the simultaneous analysis of 33 mycotoxins in a variety of food products.[1]

AnalyteLimit of Quantification (LOQ) (µg/kg)
Aflatoxins (B1, B2, G1, G2)1.0
Ochratoxin A1.0
Deoxynivalenol50
Other Mycotoxins10 - 200

Table 2: Performance of a UHPLC-MS/MS Method for 11 EU-Regulated Mycotoxins in Cereals

This method focuses on mycotoxins regulated by the European Union and has been validated for maize, wheat, and barley.[2]

MycotoxinRecovery (%)Repeatability (RSD %)
Aflatoxins (B1, B2, G1, G2)63.2 - 111.2< 20
Deoxynivalenol63.2 - 111.2< 20
Fumonisins (B1, B2)63.2 - 111.2< 20
Zearalenone63.2 - 111.2< 20
T-2 and HT-2 toxins63.2 - 111.2< 20
Ochratoxin A63.2 - 111.2< 20

Table 3: Performance of a UHPLC-QTOF-MS Method for Multiple Mycotoxins in Feedstuffs

This approach combines the separation power of UPLC with high-resolution mass spectrometry for the analysis of a broad range of mycotoxins in animal feed.[3]

Mycotoxin Group
Aflatoxins
Ochratoxin A
Zearalenone
Deoxynivalenol
Fumonisins
T-2 and HT-2 toxins
Fusarenone X
Diacetoxyscirpenol
3- and 15-acetyldeoxynivalenol

Table 4: Performance of an HPLC-Orbitrap HRMS Method for 12 Mycotoxins

This method is validated for the analysis of mycotoxins in edible oil, soy sauce, and bean sauce.[4]

ParameterValue
Linearity (r²)> 0.998
LOD (µg/L)0.12 - 1.2
LOQ (µg/L)0.40 - 4.0
Recovery (Soy/Bean Sauce) (%)78.4 - 106.8
RSD (Soy/Bean Sauce) (%)1.2 - 9.7
Recovery (Edible Oil) (%)78.3 - 115.6
RSD (Edible Oil) (%)0.9 - 8.6

Experimental Protocols and Workflows

Detailed and validated experimental protocols are crucial for reproducible and accurate results. The following sections provide insights into the methodologies of the compared HPLC methods.

Method 1: LC-MS/MS for 33 Mycotoxins

This method utilizes a simple extraction followed by direct injection into an LC-MS/MS system, making it suitable for high-throughput screening.[1]

Sample Preparation and Extraction:

  • Extraction Solvent: Acetonitrile/water mixture.

  • Procedure: The sample is extracted with the solvent mixture, followed by dilution with water.

  • Cleanup: No cleanup step is employed; the diluted extract is directly injected.

HPLC-MS/MS Conditions:

  • Separation: Reversed-phase HPLC.

  • Detection: Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food Sample Extraction Extract with Acetonitrile/Water Sample->Extraction Dilution Dilute with Water Extraction->Dilution Injection Direct Injection Dilution->Injection HPLC Reversed-Phase HPLC Injection->HPLC MSMS Tandem MS (MRM) HPLC->MSMS

Caption: Workflow for the LC-MS/MS multi-mycotoxin method.

Method 2: UHPLC-MS/MS for 11 EU-Regulated Mycotoxins

This "dilute-and-shoot" method is optimized for the confirmatory analysis of regulated mycotoxins in cereals.[2]

Sample Preparation and Extraction:

  • Extraction Solvent: Acetonitrile/water/formic acid (79/20/1, v/v/v).

  • Procedure: Solid-liquid extraction followed by dilution of the raw extract with water/acetonitrile/formic acid (79/20/1, v/v/v).

UHPLC-MS/MS Conditions:

  • Chromatography: Ultra-High Performance Liquid Chromatography.

  • Detection: Tandem mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Sample Cereal Sample Extraction Solid-Liquid Extraction (ACN/H2O/Formic Acid) Sample->Extraction Dilution Dilute Extract Extraction->Dilution Injection Injection Dilution->Injection UHPLC UHPLC Separation Injection->UHPLC MSMS Tandem MS Detection UHPLC->MSMS

Caption: Workflow for the UHPLC-MS/MS "dilute-and-shoot" method.

Method 3: HPLC-Orbitrap HRMS for 12 Mycotoxins

This method employs high-resolution mass spectrometry for the accurate identification and quantification of mycotoxins in complex matrices like edible oil and sauces.[4]

Sample Preparation and Extraction:

  • Extraction Solvent: 80:20 (v:v) acetonitrile-water solution.

  • Cleanup: PRiME HLB solid-phase extraction (SPE) column.

HPLC-Orbitrap HRMS Conditions:

  • Column: aQ C18 column.

  • Mobile Phase: Gradient of 0.5 mmol/L ammonium acetate-0.1% formic acid aqueous solution and methanol.

  • Detection: Orbitrap High-Resolution Mass Spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-Orbitrap HRMS Analysis Sample Edible Oil/Sauce Sample Extraction Extract with Acetonitrile/Water Sample->Extraction Cleanup PRiME HLB SPE Cleanup Extraction->Cleanup Injection Injection Cleanup->Injection HPLC aQ C18 Separation Injection->HPLC HRMS Orbitrap HRMS Detection HPLC->HRMS

Caption: Workflow for the HPLC-Orbitrap HRMS method with SPE cleanup.

Conclusion

The validation of HPLC methods for the simultaneous detection of multiple phytotoxins is a continuously evolving field. The choice of the optimal method depends on the specific analytical needs, including the target analytes, the complexity of the sample matrix, and the required sensitivity and throughput. LC-MS/MS-based methods, particularly those utilizing high-resolution mass spectrometry, offer superior selectivity and sensitivity for the comprehensive analysis of a wide range of phytotoxins. Simpler "dilute-and-shoot" approaches provide a rapid and cost-effective solution for routine monitoring of regulated mycotoxins. Researchers should carefully consider the performance data and experimental protocols presented in this guide to make an informed decision for their specific application.

References

Independent Confirmation of Phaseolotoxin's Inhibitory Effect on Arginine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phaseolotoxin's inhibitory effect on arginine synthesis with other known inhibitors. The information is supported by experimental data from independent studies, offering a comprehensive resource for researchers in drug discovery and related fields.

Introduction to this compound

This compound is a phytotoxin produced by the bacterium Pseudomonas syringae pv. phaseolicola. It acts as a potent inhibitor of the enzyme ornithine carbamoyltransferase (OCTase), a key enzyme in the arginine biosynthesis pathway. This inhibition leads to a deficiency in arginine, an essential amino acid, thereby affecting various cellular processes. The active form of the toxin, Nδ-(N'-sulpho-diaminophosphinyl)-L-ornithine (also known as PSOrn or octicidine), is a transition-state analogue that binds tightly to the active site of OCTase.

Comparative Analysis of Inhibitory Potency

The inhibitory effect of this compound on ornithine carbamoyltransferase (OCTase) has been independently confirmed in various studies. This section compares the quantitative data of this compound's inhibitory action with that of other known OCTase inhibitors. It is important to note that the following data originates from studies on enzymes from different species, which may influence the inhibitory constants.

InhibitorTarget EnzymeSpeciesInhibition Constant (K_i)Notes
This compound Ornithine Carbamoyltransferase (OCTase)Escherichia coli0.9 µM (apparent K_i with respect to ornithine)Reversible, non-competitive inhibition with respect to ornithine.
L-Norvaline Ornithine Carbamoyltransferase (OCTase)Rat Liver71 µMCompetitive inhibitor.[1]
L-α-Aminobutyrate Ornithine Carbamoyltransferase (OCTase)Rat Liver580 µMCompetitive inhibitor.[1]
L-Leucine Ornithine Carbamoyltransferase (OCTase)Rat Liver-Effective inhibitor, Ki not specified.[1]
L-Isoleucine Ornithine Carbamoyltransferase (OCTase)Rat Liver-Lesser extent of inhibition compared to L-leucine.[1]
L-Valine Ornithine Carbamoyltransferase (OCTase)Rat Liver-Lesser extent of inhibition compared to L-leucine.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating inhibitors, the following diagrams are provided.

Arginine_Biosynthesis_Inhibition cluster_pathway Arginine Biosynthesis Pathway cluster_inhibitors Inhibitors Glutamate Glutamate N-Acetylglutamate N-Acetylglutamate Glutamate->N-Acetylglutamate N-Acetylglutamyl-P N-Acetylglutamyl-P N-Acetylglutamate->N-Acetylglutamyl-P N-Acetylglutamate-semialdehyde N-Acetylglutamate-semialdehyde N-Acetylglutamyl-P->N-Acetylglutamate-semialdehyde N-Acetylornithine N-Acetylornithine N-Acetylglutamate-semialdehyde->N-Acetylornithine Ornithine Ornithine N-Acetylornithine->Ornithine Citrulline Citrulline Ornithine->Citrulline Ornithine Carbamoyltransferase (OCTase) Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine This compound This compound This compound->Citrulline Inhibits L-Norvaline L-Norvaline L-Norvaline->Citrulline Inhibits

Caption: Inhibition of the Arginine Biosynthesis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis Enzyme_Source Purified OCTase or Cell Lysate Incubation Incubate Enzyme, Substrates, and Inhibitor Enzyme_Source->Incubation Substrates Ornithine & Carbamoyl Phosphate Substrates->Incubation Inhibitor_Solutions This compound & Other Inhibitors Inhibitor_Solutions->Incubation Reaction Enzymatic Reaction (Citrulline Production) Incubation->Reaction Termination Stop Reaction Reaction->Termination Colorimetric_Detection Measure Citrulline (e.g., Diacetylmonoxime method) Termination->Colorimetric_Detection Data_Analysis Calculate % Inhibition, IC50, or Ki Colorimetric_Detection->Data_Analysis

Caption: Experimental Workflow for OCTase Inhibition Assay.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory effect of compounds on ornithine carbamoyltransferase (OCTase) activity, based on commonly used colorimetric methods.

1. Materials and Reagents:

  • Purified OCTase or cell/tissue homogenate containing OCTase

  • Ornithine solution

  • Carbamoyl phosphate solution

  • Inhibitor stock solutions (e.g., this compound, L-Norvaline)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Colorimetric reagent A: Diacetylmonoxime solution

  • Colorimetric reagent B: Thiosemicarbazide solution

  • Acidic reagent (e.g., sulfuric acid, phosphoric acid)

  • Microplate reader or spectrophotometer

2. Enzyme Assay Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the reaction buffer, ornithine, and the desired concentration of the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the OCTase enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Initiation with Second Substrate: Add carbamoyl phosphate to the mixture to start the citrulline production.

  • Reaction Termination: Stop the enzymatic reaction by adding an acidic reagent.

  • Color Development:

    • Add the colorimetric reagents (diacetylmonoxime and thiosemicarbazide) to the reaction mixture.

    • Heat the mixture (e.g., at 95-100°C) for a specific time to allow for color development. The reaction between citrulline and the reagents in an acidic environment produces a colored product.

  • Measurement: After cooling to room temperature, measure the absorbance of the colored product at the appropriate wavelength (typically around 530-540 nm) using a microplate reader or spectrophotometer.

  • Controls:

    • Blank: A reaction mixture without the enzyme to account for any non-enzymatic formation of citrulline.

    • Positive Control: A reaction mixture without any inhibitor to determine the maximum enzyme activity.

    • Inhibitor Controls: A range of inhibitor concentrations to determine the dose-dependent effect.

3. Data Analysis:

  • Calculate the amount of citrulline produced based on a standard curve generated with known concentrations of citrulline.

  • Determine the percentage of inhibition for each inhibitor concentration compared to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

  • For kinetic analysis, perform the assay with varying concentrations of both the substrate (ornithine or carbamoyl phosphate) and the inhibitor to determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk or other kinetic plots.

Conclusion

Independent studies confirm that this compound is a potent inhibitor of ornithine carbamoyltransferase, a critical enzyme in arginine biosynthesis. When compared to other known inhibitors of OCTase, such as L-norvaline, this compound exhibits a significantly lower inhibition constant, indicating a higher affinity for the enzyme. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers to independently verify these findings and to evaluate novel inhibitors of this important metabolic pathway. The potent and specific nature of this compound's inhibitory action makes it a valuable tool for studying arginine metabolism and a potential lead compound in the development of novel therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Phaseolotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for phaseolotoxin, if available from the supplier. In its absence, treat this compound as a hazardous compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Spill Management: In the event of a spill, absorb the material with an inert substance such as sand or vermiculite. Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Prevent the substance from entering drains or waterways.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be approached systematically to ensure safety and regulatory compliance. This involves waste identification, segregation, decontamination, and final disposal through a certified hazardous waste management service.

Quantitative Data Summary for Decontamination

While specific quantitative data for this compound decontamination is not available, the following table provides general guidelines for chemical decontamination of biological toxins based on common laboratory practices.

Decontamination MethodReagent ConcentrationContact TimeApplicationsEfficacy Notes
Chemical Inactivation
Sodium Hypochlorite (Bleach)10% solution (1:9 dilution of household bleach)At least 30 minutesLiquid waste, contaminated surfaces, and equipmentBroad-spectrum efficacy against many biological toxins. May be corrosive to some metals.
Hydrogen Peroxide3-10% solutionAt least 30 minutesSurfaces and equipmentEffective oxidizing agent. Less corrosive than bleach.
Autoclaving
Steam Sterilization121°C at 15 psi30-60 minutesContaminated labware (glass, plastic), solid wasteHighly effective for denaturing proteins and deactivating toxins. Not suitable for volatile or chemical-mixed waste.

Experimental Protocols for Decontamination

The following are generalized experimental protocols for the decontamination of materials contaminated with biological toxins, which can be adapted for this compound waste.

Protocol 1: Chemical Decontamination of Liquid Waste

  • Preparation: Work in a well-ventilated area or a chemical fume hood. Ensure all necessary PPE is worn.

  • Reagent Preparation: Prepare a fresh 10% solution of sodium hypochlorite (bleach) by diluting one part household bleach with nine parts water.

  • Treatment: Slowly add the bleach solution to the liquid this compound waste in a suitable container. The final concentration of bleach should be at least 10% of the total volume.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the toxin.

  • Neutralization (if required): For large volumes or if required by local regulations, neutralize the excess bleach with a suitable reducing agent like sodium thiosulfate before disposal down the drain with copious amounts of water. Check local regulations for permissible disposal methods.

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local environmental regulations.

Protocol 2: Decontamination of Solid Waste and Labware

  • Segregation: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, culture plates) in a designated, labeled biohazard bag.

  • Autoclaving:

    • Place the sealed biohazard bag in a secondary, leak-proof, and autoclavable container.

    • Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The duration may need to be validated depending on the waste load and autoclave model.

    • After autoclaving, the waste can typically be disposed of as regular laboratory waste, but always confirm with institutional guidelines.

  • Chemical Decontamination (for non-autoclavable items):

    • Immerse the contaminated items in a 10% bleach solution for at least 30 minutes.

    • Rinse the items thoroughly with water after decontamination.

    • Dispose of the decontaminated items according to institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_id Waste Identification & Segregation (Liquid vs. Solid) start->waste_id liquid_waste Liquid Waste waste_id->liquid_waste solid_waste Solid Waste waste_id->solid_waste chem_decon Chemical Decontamination (e.g., 10% Bleach) liquid_waste->chem_decon decon_method Select Decontamination Method solid_waste->decon_method decon_method->chem_decon Non-Autoclavable autoclave Autoclaving (121°C, 15 psi, 30-60 min) decon_method->autoclave Autoclavable neutralize Neutralization (if required) chem_decon->neutralize disposal_solid Dispose as Regular Lab Waste (Post-Decontamination) autoclave->disposal_solid disposal_liquid Dispose via Sanitary Sewer (Check Local Regulations) neutralize->disposal_liquid end End: Waste Disposed Safely disposal_liquid->end disposal_solid->end

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance

All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] It is the responsibility of the waste generator to ensure that all procedures are compliant.[2] Do not mix hazardous waste with other waste streams. All waste containers must be clearly labeled with their contents and associated hazards.[3] For final disposal, it is recommended to use a certified hazardous waste disposal company.[3] Never dispose of untreated this compound waste down the drain or in the regular trash.[1][4]

References

Safeguarding Research: A Comprehensive Guide to Handling Phaseolotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for researchers, scientists, and drug development professionals working with Phaseolotoxin. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

This compound, a non-host-specific phytotoxin produced by various pathovars of Pseudomonas syringae, requires careful handling due to its potential biological activity.[1][2] Although not infectious, as a toxin, it necessitates stringent safety measures to prevent accidental exposure through inhalation, ingestion, or skin contact. Adherence to these protocols is paramount for personnel safety and the integrity of research.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the essential PPE and its purpose.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-freeTo prevent skin contact. Double-gloving is recommended when handling concentrated stock solutions.
Lab Coat Disposable or dedicated, with knit cuffsTo protect skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Face Shield Required when there is a significant risk of splashesTo provide an additional layer of protection for the face and mucous membranes.
Respiratory Protection N95 respirator or higherRecommended when handling the lyophilized (powder) form of the toxin to prevent inhalation of aerosols.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures that this compound is handled safely and securely throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the package for any signs of leakage or damage in a designated containment area. This compound, particularly in its lyophilized form, should be stored in a clearly labeled, sealed, and secure location with restricted access, such as a locked refrigerator or freezer.

Handling Procedures

All manipulations of this compound should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to contain any potential aerosols.[3]

Handling Lyophilized (Powdered) Toxin: The primary hazard associated with powdered toxins is the potential for aerosolization.[3]

  • Preparation: Before opening the vial, ensure you are wearing all recommended PPE, including respiratory protection.

  • Opening: Open the vial slowly within the fume hood or BSC to minimize pressure changes that could disperse the powder.

  • Solubilization: Add the solvent gently to the vial, avoiding any splashing. Ensure the powder is fully wetted before mixing.

  • Mixing: Cap the vial securely and mix by gentle inversion or vortexing at a low speed.

Handling Liquid Toxin Solutions:

  • Containment: Always work over a disposable, absorbent bench pad to contain any potential spills.

  • Pipetting: Use filtered pipette tips to prevent contamination of pipetting devices. Avoid creating aerosols by pipetting slowly and discharging liquids onto the wall of the receiving vessel.

  • Transport: When moving toxin solutions, use sealed, shatter-proof secondary containers.

Disposal Plan: Inactivation and Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.

Decontamination and Inactivation
Waste Streams

All waste contaminated with this compound must be treated as hazardous chemical waste.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container. This waste should be inactivated with a 10% bleach solution for a contact time of at least 30 minutes before being disposed of according to your institution's hazardous chemical waste procedures.

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, bench pads, pipette tips, and vials, should be collected in a designated, labeled hazardous waste bag. This waste should be disposed of through your institution's hazardous waste program.

  • Sharps: Any sharps contaminated with this compound should be placed in a puncture-resistant sharps container labeled as hazardous waste.

Experimental Protocols: A Foundation of Safety

While this document provides a general framework, it is imperative that each laboratory develops a detailed, toxin-specific Standard Operating Procedure (SOP). This SOP should be based on a thorough risk assessment of the specific procedures being performed and should be reviewed and understood by all personnel working with this compound.

Below is a diagram illustrating the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Assess Task task Handling this compound? start->task powder Handling Lyophilized (Powdered) Form? task->powder Yes end Proceed with Task task->end No liquid Handling Liquid Solution? powder->liquid No ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses powder->ppe_base Yes splash_risk Risk of Splash? liquid->splash_risk Yes ppe_double_glove Consider: Double Gloving liquid->ppe_double_glove No ppe_face_shield Add: Face Shield splash_risk->ppe_face_shield Yes splash_risk->ppe_double_glove No ppe_respirator Add: N95 Respirator ppe_base->ppe_respirator ppe_respirator->liquid ppe_face_shield->ppe_double_glove ppe_double_glove->end

Caption: PPE selection workflow for handling this compound.

By implementing these safety and logistical measures, research institutions can foster a secure environment for the valuable work being conducted by their scientists and drug development professionals.

References

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